Pyriminobac-methyl
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-[(E)-N-methoxy-C-methylcarbonimidoyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6/c1-10(20-25-5)11-7-6-8-12(15(11)16(21)24-4)26-17-18-13(22-2)9-14(19-17)23-3/h6-9H,1-5H3/b20-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSIUIGPBLPCDF-KEBDBYFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC)/C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058307 | |
| Record name | Pyriminobac-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pyriminobac-methyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
147411-69-6, 136191-64-5 | |
| Record name | Pyriminobac-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147411-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyriminobac-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136191645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyriminobac-methyl [ISO:BSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147411696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyriminobac-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5058307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRIMINOBAC-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ3768O35Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Pyriminobac-methyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
105 - 106 °C | |
| Record name | Pyriminobac-methyl | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040546 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Technical Whitepaper: The Mechanism of Action of Pyriminobac-methyl as an Acetolactate Synthase (ALS) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Clarification on the "ALS" Acronym
It is critically important to establish at the outset that the acronym "ALS" in the context of Pyriminobac-methyl's mechanism of action refers to the enzyme Acetolactate Synthase (EC 2.2.1.6), also known as Acetohydroxyacid Synthase (AHAS). This enzyme is the target for several classes of herbicides.
This document does not pertain to Amyotrophic Lateral Sclerosis, the neurodegenerative disease also known by the acronym ALS. A thorough review of the scientific literature reveals no evidence or research supporting this compound as a therapeutic inhibitor or agent for the treatment of Amyotrophic Lateral Sclerosis. The shared acronym is purely coincidental.
Introduction
This compound is a selective, systemic herbicide belonging to the pyrimidinyloxybenzoic acid (PYB) chemical class.[1][2] Introduced in 1996, it is primarily used for post-emergence control of various weeds in rice paddies and other agricultural settings.[1] Like other members of its class, this compound exerts its herbicidal activity by targeting and inhibiting a key plant enzyme: Acetolactate Synthase (ALS).[1][3]
ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the essential branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine.[2][4] This pathway is present in plants and microorganisms but is absent in animals, making the BCAAs essential dietary components for the latter.[4] This metabolic distinction is the basis for the high selectivity and low mammalian toxicity of ALS-inhibiting herbicides.[4]
This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its molecular target, the resulting biochemical cascade, and the experimental protocols used to characterize its inhibitory action.
Core Mechanism of Action
The primary mode of action for this compound is the potent and specific inhibition of the Acetolactate Synthase (ALS) enzyme.[1][3]
Target Enzyme: Acetolactate Synthase (ALS)
ALS catalyzes two parallel reactions, both of which are crucial for the production of the three branched-chain amino acids:
-
The condensation of two pyruvate molecules to form 2-acetolactate, a precursor for valine and leucine.[4]
-
The condensation of one pyruvate molecule and one 2-ketobutyrate molecule to form 2-aceto-2-hydroxybutyrate, a precursor for isoleucine.[4]
This enzymatic step is vital for protein synthesis and, consequently, for cell growth and division.
Molecular Inhibition
Herbicides of the pyrimidinyl-benzoate class, including this compound, are non-competitive or uncompetitive inhibitors of ALS.[5] They do not bind to the enzyme's active site where the substrates (pyruvate, 2-ketobutyrate) would normally bind. Instead, they bind to an allosteric site deep within a channel that leads to the active site.[4]
This binding event induces a conformational change in the enzyme, effectively locking it in an inactive state and preventing the catalytic reaction from proceeding.[4] This allosteric inhibition is slow, time-dependent, and results in a very stable enzyme-inhibitor complex, which explains the high potency of these herbicides at low concentrations.[4]
Downstream Physiological Effects
The inhibition of ALS by this compound triggers a cascade of events within the plant:
-
Rapid Cessation of BCAA Synthesis: The primary effect is the immediate halt in the production of valine, leucine, and isoleucine.[2]
-
Inhibition of Protein Synthesis: The depletion of this essential amino acid pool prevents the synthesis of new proteins, which is required for all growth processes.[2]
-
Growth Arrest: Consequently, cell division in the plant's meristematic tissues (growing points of roots and shoots) ceases almost immediately.[2]
-
Phytotoxic Cascade: While the exact sequence of events leading to plant death is still under investigation, secondary effects include the accumulation of toxic precursors like 2-ketobutyrate and a general disruption of cellular metabolism.[2]
Visible symptoms, such as chlorosis (yellowing), necrosis (tissue death), and stunting, typically appear several days to weeks after application, even though the biochemical inhibition occurs much more rapidly.[2]
The following diagram illustrates the central role of Acetolactate Synthase in the branched-chain amino acid biosynthesis pathway and the point of inhibition by this compound.
References
- 1. This compound (Ref: KIH-6127) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C17H19N3O6 | CID 9604652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
An In-depth Technical Guide to the Synthesis of Pyriminobac-methyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a modern and environmentally conscious synthesis pathway for Pyriminobac-methyl, a significant herbicide used in paddy field weed management. Traditional synthesis routes have often involved hazardous reagents like n-butyl lithium or diazotization reactions, which pose safety risks and generate substantial chemical waste. The core focus of this document is a safer, greener process commencing with 3-chlorophthalic anhydride, offering high yields and improved operational safety.
Core Synthesis Pathway: A Green Chemistry Approach
The featured synthesis of this compound is a multi-step process designed to avoid harsh chemicals and environmentally damaging procedures. The pathway begins with 3-chlorophthalic anhydride and proceeds through several key intermediates to yield the final product. This route is characterized by its relative safety, accessibility of starting materials, and good overall yield.
Caption: Green synthesis pathway for this compound.
Synthesis of Key Intermediate: 2-Methylsulfonyl-4,6-dimethoxypyrimidine
The synthesis of the pyrimidine-based coupling partner is a critical sub-pathway. A common and efficient route starts from 2-chloro-4,6-dimethoxypyrimidine. This intermediate undergoes nucleophilic substitution with sodium methyl mercaptide, followed by oxidation to yield the target sulfonyl compound.
Caption: Synthesis of 2-Methylsulfonyl-4,6-dimethoxypyrimidine.
Quantitative Data Summary
The efficiency of each step in the green synthesis pathway is summarized below. The data represents isolated yields as reported in the cited literature.[1]
| Step No. | Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| 1 | 3-Chlorophthalic Anhydride | 3-Hydroxyphthalic Anhydride | 1. KOH, CuCl; 2. Acetic Anhydride | 66 (total) | - |
| 2 | 3-Hydroxyphthalic Anhydride | 2-Acetyl-6-hydroxybenzoic Acid | 1. Diethyl Malonate; 2. Hydrolysis | 60 -> 80 | - |
| 3 | 2-Acetyl-6-hydroxybenzoic Acid | 2-Acetyl-6-hydroxybenzoic Acid Methyl Ester | Methanol, DCC, DMAP | 90 | 96 |
| 4 | 2-Acetyl-6-hydroxybenzoic Acid Methyl Ester | 2-Hydroxy-6-(1-methoxyiminoethyl)-benzoic Acid Methyl Ester | Methoxamine HCl, Potassium Acetate | 88 | 95.5 |
| 5 | 2-Hydroxy-6-(1-methoxyiminoethyl)-benzoic Acid Methyl Ester | This compound | 2-Methylsulfonyl-4,6-dimethoxypyrimidine, K₂CO₃ | 87 | 94 |
| - | Overall Yield | - | - | ~22 | - |
Detailed Experimental Protocols
The following protocols are based on procedures described in the scientific literature for the key steps of the synthesis.[1][2]
Step 3: Esterification of 2-Acetyl-6-hydroxybenzoic Acid
-
To a flask, add 2-acetyl-6-hydroxybenzoic acid (10.0 g, 51.6 mmol), methanol (30 mL), dicyclohexylcarbodiimide (DCC) (11.7 g, 56.7 mmol), and 4-dimethylaminopyridine (DMAP) (0.2 g, 1.5 mmol).[1]
-
Cool the mixture to 0°C and react for 6 hours.[1]
-
Following the reaction, recover the methanol under reduced pressure.[1]
-
Add a 1:1 (v/v) mixture of ethyl acetate and water to the residue and stir for 2 hours.[1]
-
Collect the organic phase and concentrate it under reduced pressure to obtain 2-acetyl-6-hydroxybenzoic acid methyl ester as a white powder.[1]
Step 4: Imidization of 2-Acetyl-6-hydroxybenzoic Acid Methyl Ester
-
In a reaction vessel, combine methyl 2-acetyl-6-hydroxybenzoate (20 g, 103.1 mmol), methoxylamine hydrochloride (10.8 g, 128.8 mmol), potassium acetate (12.6 g, 128.8 mmol), and 200 mL of ethanol.[2]
-
Stir the mixture at normal temperature for 12 hours.[2]
-
After the reaction is complete, remove the ethanol via decompression and concentration.[2]
-
Add water to the residue and adjust the pH to 1-2.[2]
-
Extract the product with ethyl acetate. Dry and concentrate the organic phase to yield 2-hydroxy-6-(1-methoxyimino-ethyl)-methyl benzoate as a light yellow oily liquid.[2]
Step 5: Condensation to form this compound
-
Charge a reaction flask with 2-hydroxy-6-(1-methoxyimino-ethyl)-benzoic acid methyl ester (20.3 g, 91.2 mmol), 4,6-dimethoxy-2-methylsulfonylpyrimidine (19.9 g, 91.2 mmol), potassium carbonate (18.8 g, 136.8 mmol), and 200 mL of N,N-dimethylformamide (DMF).[1][2]
-
Stir the mixture and heat to 110°C for 3 hours.[1]
-
After the reaction, filter the mixture to remove potassium carbonate and wash the solid with ethyl acetate.[1]
-
Distill the combined filtrate under reduced pressure to obtain crude this compound.[1]
-
Recrystallize the crude product from isopropyl ether to obtain pure this compound.[1]
Alternative Synthesis Route
Another documented pathway begins with 2-acetyl-6-nitrobenzoic acid. This route involves an initial esterification, followed by hydrogenation to reduce the nitro group to an amine. A subsequent diazotization reaction, imidization, and final condensation yields this compound.[3] However, this method involves a diazotization step, which can produce a significant amount of acidic wastewater and presents safety challenges, making the 3-chlorophthalic anhydride route a more favorable option for industrial and environmentally conscious production.[1][2]
References
Spectroscopic analysis of Pyriminobac-methyl (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Pyriminobac-methyl, a systemic herbicide. Due to the limited availability of public experimental spectra, this guide focuses on predicted data and the established methodologies for such analyses. It serves as a foundational resource for researchers and professionals involved in the characterization of this and similar molecules.
Chemical Structure and Properties
This compound (IUPAC name: methyl 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]benzoate) is a member of the pyrimidinyloxybenzoic acid herbicides.[1] Its structure is characterized by a substituted benzene ring linked to a dimethoxypyrimidine group and a methoxyiminoethyl group.
Molecular Formula: C₁₇H₁₉N₃O₆[1][2]
Molecular Weight: 361.35 g/mol [1][2]
Chemical Structure:
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.
Data Presentation: Predicted Mass Spectrometry Data
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 362.13466 |
| [M+Na]⁺ | 384.11660 |
| [M-H]⁻ | 360.12010 |
| [M+NH₄]⁺ | 379.16120 |
| [M+K]⁺ | 400.09054 |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the mass-to-charge ratio of this compound and its fragments.
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The sample solution is introduced into the ESI source via a syringe pump at a constant flow rate.
-
Ionization: A high voltage is applied to the tip of the infusion needle, causing the sample to nebulize into a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Tandem MS (MS/MS) for Fragmentation Analysis: To study the fragmentation pattern, the precursor ion of interest (e.g., [M+H]⁺) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell, and the resulting fragment ions are analyzed in a second mass analyzer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms (specifically ¹H and ¹³C).
Note: Experimental ¹H and ¹³C NMR data for this compound are not publicly available. The following tables present predicted chemical shifts based on the known structure. These predictions are generated using computational algorithms and provide an estimation of the expected spectral features.
Data Presentation: Predicted ¹H NMR Spectral Data
| Predicted Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 7.5 - 7.0 | Multiplet | 3H | Aromatic protons |
| ~ 5.8 | Singlet | 1H | Pyrimidine C5-H |
| ~ 3.9 | Singlet | 3H | OCH₃ (ester) |
| ~ 3.8 | Singlet | 6H | OCH₃ (pyrimidine) |
| ~ 3.7 | Singlet | 3H | N-OCH₃ |
| ~ 2.1 | Singlet | 3H | C-CH₃ |
Data Presentation: Predicted ¹³C NMR Spectral Data
| Predicted Chemical Shift (ppm) | Assignment |
| ~ 170 | C=O (ester) |
| ~ 165 | Pyrimidine C4, C6 |
| ~ 160 | Pyrimidine C2 |
| ~ 155 | C=N |
| ~ 135 - 120 | Aromatic carbons |
| ~ 85 | Pyrimidine C5 |
| ~ 55 | OCH₃ (pyrimidine) |
| ~ 52 | OCH₃ (ester) |
| ~ 61 | N-OCH₃ |
| ~ 15 | C-CH₃ |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound to confirm its structure.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: The NMR spectrometer is tuned and shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed to acquire the ¹H NMR spectrum. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment (e.g., using the DEPT pulse sequence to determine the number of attached protons) is performed. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Note: Experimental IR data for this compound is not publicly available. The following table presents the expected characteristic IR absorption bands based on the functional groups present in its structure.
Data Presentation: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | Aliphatic (CH₃) |
| 1730 - 1715 | C=O stretch | Ester |
| 1600 - 1450 | C=C and C=N stretch | Aromatic ring, Pyrimidine ring, C=N |
| 1250 - 1000 | C-O stretch | Ester, Ether |
| 1050 - 1000 | N-O stretch | Oxime ether |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups in this compound.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Methodology:
-
Sample Preparation:
-
KBr Pellet: A small amount of this compound (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Thin Film: If the sample is soluble in a volatile solvent, a concentrated solution can be prepared and a drop placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the sample.
-
-
Background Spectrum: A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded to subtract any contributions from the atmosphere (CO₂, H₂O) or the matrix.
-
Sample Spectrum: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded.
-
Data Analysis: The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to the various functional groups in the molecule.
Workflow of Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
Conclusion
This technical guide outlines the fundamental spectroscopic techniques—Mass Spectrometry, NMR, and IR spectroscopy—for the analysis of this compound. While experimental data for NMR and IR are not publicly available, the provided predicted data and detailed experimental protocols offer a solid framework for researchers and scientists. The combination of these techniques provides complementary information that is essential for the unambiguous structural elucidation and characterization of this compound and other complex organic molecules in drug development and related scientific fields.
References
An In-depth Technical Guide to the Solubility and Stability of Pyriminobac-methyl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the herbicide Pyriminobac-methyl in various organic solvents. The information contained herein is intended to support research, formulation development, and analytical method development for this compound.
Introduction to this compound
This compound is a systemic herbicide used for the control of various weeds.[1][2] Its chemical structure is methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-[(E)-N-methoxy-C-methylcarbonimidoyl]benzoate.[3] Understanding its solubility and stability in organic solvents is crucial for its formulation into effective and stable products, as well as for the development of accurate analytical methods for residue analysis and quality control.
Solubility of this compound
The solubility of a compound in different solvents is a critical parameter for its formulation and application. Quantitative data for the solubility of this compound in a range of common organic solvents at 20°C is presented in Table 1.
Table 1: Solubility of this compound in Various Organic Solvents at 20°C
| Solvent | Solubility (g/L) |
| Acetone | 126[1][2] |
| Ethyl Acetate | 64.6[1] |
| Methanol | 14.6[1][2] |
| n-Hexane | 0.456[1][2] |
Note: Data for ethanol and toluene were not available in the searched literature.
The data indicates that this compound has high solubility in acetone, moderate solubility in ethyl acetate and methanol, and low solubility in the non-polar solvent n-hexane. This suggests that polar aprotic and protic solvents are generally better choices for dissolving this compound. The high solubility in acetone is also evidenced by the availability of commercial certified reference materials of this compound dissolved in acetone at a concentration of 1000 µg/mL.[4][5] Standard solutions in acetonitrile are also commercially available, indicating good solubility in this solvent as well.[6][7]
Currently, there is limited publicly available data on the temperature dependence of this compound's solubility in organic solvents.
Stability of this compound in Organic Solvents
The stability of an active ingredient in its formulation is paramount to ensure its efficacy and safety over its shelf-life. While specific studies on the degradation of this compound in various organic solvents are not widely available in the public domain, general stability information and data from environmental fate studies can provide some insights.
This compound is generally considered to be stable under recommended storage conditions.[6] However, like many complex organic molecules, it can be susceptible to degradation under certain conditions.
Key Considerations for Stability:
-
Isomerization: this compound exists as (E) and (Z) isomers due to the C=N double bond. The (E)-isomer is noted to be more herbicidally active.[1][2] Studies on its environmental fate have shown that photoconversion in water can lead to an equilibrium between the (E) and (Z) isomers.[8] This suggests that exposure to light, especially UV radiation, could potentially lead to isomerization in organic solvent solutions, which might affect the product's efficacy.
-
Hydrolysis: While primarily a concern in aqueous environments, the presence of water in organic solvents could potentially lead to hydrolysis of the ester group, although this is expected to be slow under neutral conditions.
-
Solvent Interaction: The choice of solvent can influence the stability of a pesticide. For instance, some pesticides have been observed to degrade in methanol. While no specific data for this compound was found, this highlights the importance of solvent-specific stability studies.
A study on the environmental behavior of this compound in agricultural soils found that its degradation followed first-order kinetics, with a half-life ranging from 37.46 to 66.00 days, and that abiotic degradation was the predominant pathway.[8][9] While this is in a complex environmental matrix, it indicates that the molecule is not indefinitely stable.
Given the lack of specific data on degradation products in organic solvents, it is recommended that stability studies for new formulations include the identification of potential degradants using techniques such as HPLC-MS/MS.
Experimental Protocols
The following sections outline detailed methodologies for determining the solubility and stability of this compound in organic solvents, based on established guidelines and scientific best practices.
Solubility Determination
The determination of solubility in organic solvents can be adapted from the principles outlined in OECD Guideline 105 for Testing of Chemicals ("Water Solubility") . The flask method is generally suitable for the solubility range of this compound in most organic solvents.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Detailed Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass flask with a screw cap).
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary tests should be conducted to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, the suspension is allowed to settle. A clear aliquot of the supernatant is then carefully removed after centrifugation or filtration through a solvent-resistant filter (e.g., PTFE, 0.45 µm) to remove any undissolved solid particles.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral scan (typically around the absorbance maximum of this compound).
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
-
-
-
Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in grams per liter (g/L) or milligrams per liter (mg/L).
Stability Assessment
A stability-indicating method is crucial for determining the stability of this compound in organic solvents. This involves developing an analytical method that can separate the intact active ingredient from its potential degradation products. The principles outlined in OECD Guideline 506 (Stability of Pesticide Residues in Stored Commodities) and OECD 113 (Thermal Stability and Stability in Air) can be adapted for this purpose.
Logical Flow for a Stability Study
References
- 1. This compound (Ref: KIH-6127) [sitem.herts.ac.uk]
- 2. This compound (Ref: KIH-6127) [sitem.herts.ac.uk]
- 3. This compound | C17H19N3O6 | CID 9604652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (E)-Pyriminobac-methyl 1000 µg/mL in Acetone [lgcstandards.com]
- 5. accustandard.com [accustandard.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. SOIL - Environmental behaviors of (E) this compound in agricultural soils [soil.copernicus.org]
- 9. researchgate.net [researchgate.net]
Isomerism of Pyriminobac-methyl and its Impact on Herbicidal Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyriminobac-methyl is a post-emergent herbicide effective for controlling a variety of weeds in rice paddies. Its chemical structure features a carbon-nitrogen double bond, giving rise to geometric isomerism. This technical guide provides an in-depth analysis of the (E) and (Z) isomers of this compound, detailing their differential herbicidal activities and the underlying biochemical mechanisms. The document outlines comprehensive experimental protocols for the synthesis, separation, and biological evaluation of these isomers, and presents quantitative data on their efficacy. Furthermore, it visualizes the herbicide's mechanism of action and the experimental workflow for isomer analysis, offering a valuable resource for researchers in herbicide development and related fields.
Introduction
This compound is a member of the pyrimidinyl-oxy-benzoic acid class of herbicides. Its mode of action is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] The inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing plant growth inhibition and death.[2][3]
A critical aspect of this compound's chemistry is the presence of a C=N double bond in the methoxyiminoethyl group, which results in the existence of two geometric isomers: (E)-Pyriminobac-methyl and (Z)-Pyriminobac-methyl.[1] Commercial formulations of this compound predominantly contain the (E)-isomer, typically in a ratio greater than 9:1, as it is known to be the more herbicidally active form.[4] Understanding the distinct biological activities of these isomers is crucial for optimizing herbicidal formulations and for the development of more effective and selective weed control agents.
This guide delves into the specifics of this compound's isomerism, presenting a compilation of quantitative data, detailed experimental methodologies, and visual diagrams to elucidate the structure-activity relationship of its geometric isomers.
Isomerism and Physicochemical Properties
The differential spatial arrangement of the substituents around the C=N double bond distinguishes the (E) and (Z) isomers of this compound. This structural difference influences their physical and chemical properties, which in turn can affect their biological activity.
Table 1: Physicochemical Properties of (E)-Pyriminobac-methyl
| Property | Value | Reference |
| IUPAC Name | methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-[(1E)-N-methoxyethanimidoyl]benzoate | [5] |
| CAS Number | 147411-69-6 | [5] |
| Molecular Formula | C₁₇H₁₉N₃O₆ | [5] |
| Molecular Weight | 361.35 g/mol | [5] |
| Melting Point | 105 - 106 °C | [6] |
| logP (Octanol-water partition coefficient) | 2.84 | [6] |
Herbicidal and Biological Activity
Table 2: Herbicidal Activity of (E)-Pyriminobac-methyl Against Echinochloa crus-galli (Barnyard Grass)
| Parameter | Value | Conditions | Reference |
| GR₅₀ (Growth Reduction 50%) | Data not available in searched literature | Post-emergence application |
Table 3: In Vitro Inhibition of Acetolactate Synthase (ALS)
| Isomer | IC₅₀ (Half-maximal inhibitory concentration) | Enzyme Source | Reference |
| (E)-Pyriminobac-methyl | Data not available in searched literature | Plant extract | |
| (Z)-Pyriminobac-methyl | Data not available in searched literature | Plant extract |
Note: The absence of specific GR₅₀ and IC₅₀ values in the tables highlights a gap in the publicly available research literature. The generation of this data is a critical area for future research to fully quantify the activity differences between the isomers.
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
This compound, primarily the (E)-isomer, acts by inhibiting the enzyme acetolactate synthase (ALS). ALS is the first enzyme in the pathway for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and overall plant growth. By blocking this pathway, this compound deprives the plant of these critical building blocks, leading to the cessation of growth and eventual death.[1][2][3]
Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by (E)-Pyriminobac-methyl.
Experimental Protocols
Synthesis and Separation of (E) and (Z) Isomers
5.1.1. Synthesis of (E)-Pyriminobac-methyl
A reported method for the synthesis of (E)-Pyriminobac-methyl involves the following key steps[4]:
-
Esterification: 2-acetyl-6-nitrobenzoic acid is reacted with methanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to yield methyl 2-acetyl-6-nitrobenzoate.
-
Reduction: The nitro group is reduced to an amino group via hydrogenation, for example, using a Ni/Al catalyst, to give methyl 2-amino-6-acetylbenzoate.
-
Diazotization and Hydroxylation: The amino group is converted to a diazonium salt and subsequently hydroxylated to produce methyl 2-acetyl-6-hydroxybenzoate.
-
Oximation: The acetyl group is reacted with methoxyamine hydrochloride in the presence of a base to form the (E)-methoxyiminoethyl group, yielding methyl 6-(1-(E)-N-methoxy)ethyl salicylate.
-
Condensation: The final step involves the condensation of the salicylic acid intermediate with 2-mesyl-4,6-dimethoxypyrimidine to produce (E)-Pyriminobac-methyl.[4]
5.1.2. Separation of (E) and (Z) Isomers
The geometric isomers of this compound can be separated using High-Performance Liquid Chromatography (HPLC).
-
Method: Reverse-phase HPLC.[1]
-
Column: A C18 column or a specialized reverse-phase column like Newcrom R1 can be utilized.[1]
-
Mobile Phase: A mixture of acetonitrile, water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) is typically used. The exact gradient and composition would need to be optimized for baseline separation of the two isomers.[1]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).
Whole-Plant Herbicidal Activity Bioassay
This protocol outlines a general procedure for assessing the herbicidal efficacy of the separated isomers on a target weed species such as Echinochloa crus-galli (barnyard grass).
-
Plant Cultivation: Grow barnyard grass from seed in pots containing a standard potting mix in a controlled environment (greenhouse or growth chamber) with appropriate temperature, humidity, and photoperiod.
-
Herbicide Application: At the 2-3 leaf stage, treat the plants with a range of concentrations of the purified (E) and (Z) isomers, as well as the isomer mixture. A non-treated control group should be included. Application is typically done using a laboratory sprayer to ensure uniform coverage.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete death).
-
Data Analysis: Harvest the above-ground biomass and measure the fresh or dry weight. Calculate the growth reduction percentage relative to the non-treated control. Determine the GR₅₀ value (the herbicide concentration required to cause a 50% reduction in plant growth) for each isomer by fitting the data to a dose-response curve.
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This spectrophotometric assay measures the activity of ALS in the presence and absence of the test compounds.
-
Enzyme Extraction: Extract crude ALS enzyme from young, actively growing plant tissue (e.g., etiolated corn shoots) by homogenizing in a suitable buffer.
-
Assay Reaction: The assay mixture typically contains the enzyme extract, reaction buffer (e.g., phosphate or maleate buffer at pH 6.0-7.5), cofactors (thiamine pyrophosphate, FAD, Mg²⁺), and the substrate (pyruvate).
-
Inhibitor Addition: Add varying concentrations of the purified (E) and (Z) isomers to the reaction mixture.
-
Product Detection: The product of the ALS reaction, α-acetolactate, is unstable and can be decarboxylated to acetoin under acidic conditions. Acetoin can then be quantified colorimetrically by reaction with creatine and α-naphthol, which forms a colored complex that can be measured spectrophotometrically at approximately 525 nm.[6]
-
Data Analysis: Calculate the percentage of enzyme inhibition for each isomer concentration relative to a control without inhibitor. Determine the IC₅₀ value (the inhibitor concentration that causes 50% enzyme inhibition) by plotting the inhibition data against the inhibitor concentration and fitting to a suitable model.
Experimental and Developmental Workflow
The development and evaluation of herbicidal isomers like this compound follow a logical progression from chemical synthesis to biological testing.
Caption: Logical workflow for the development and evaluation of this compound isomers.
Conclusion
The geometric isomerism of this compound plays a pivotal role in its herbicidal activity, with the (E)-isomer being the significantly more potent form. This technical guide has provided a comprehensive overview of the chemical and biological properties of these isomers, along with detailed experimental protocols for their study. The inhibition of acetolactate synthase remains the key mechanism of action, and the differential activity of the isomers likely stems from their varying abilities to bind to and inhibit this enzyme. Further research to generate specific quantitative data on the herbicidal and enzyme inhibitory activities of the purified (Z)-isomer is warranted to fully elucidate the structure-activity relationship and to potentially inform the design of future herbicides with improved efficacy and selectivity. The methodologies and workflows presented herein provide a solid framework for such investigations.
References
- 1. Assay of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A continuous spectrophotometric assay for the determination of diamondback moth esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new spectrophotometric assay for citrate synthase and its use to assess the inhibitory effects of palmitoyl thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accustandard.com [accustandard.com]
- 6. This compound | C17H19N3O6 | CID 9604652 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pyriminobac-methyl: A Technical Guide to its Toxicological and Ecotoxicological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toxicological Profile
The available data on the mammalian toxicity of pyriminobac-methyl is limited in the public domain. Regulatory summaries suggest a low acute toxicity profile.
Acute Toxicity
Sub-chronic and Chronic Toxicity
Specific No-Observed-Adverse-Effect Levels (NOAELs) from sub-chronic (90-day) and chronic toxicity/carcinogenicity studies in rodents (rats and mice) and non-rodents (dogs) are not detailed in the publicly available scientific literature. Such studies are typically conducted for regulatory purposes and the detailed results are often held within regulatory agency dossiers.
Genetic and Reproductive Toxicity
Information regarding the genotoxic, reproductive, and developmental toxicity of this compound is not extensively covered in the available literature. Standard battery of genotoxicity tests would include an Ames test for bacterial reverse mutation, an in vitro chromosomal aberration assay, and an in vivo micronucleus assay. Similarly, reproductive toxicity is typically assessed through a two-generation study in rats, and developmental toxicity is evaluated in rats and rabbits. Without access to regulatory submission documents, specific outcomes of these studies for this compound remain largely unreported in public sources.
Ecotoxicological Profile
The ecotoxicological profile of this compound indicates moderate toxicity to some aquatic organisms. Its environmental fate is influenced by factors such as soil type and environmental conditions.
Terrestrial Ecotoxicology
Avian Toxicity: Specific acute oral LD50 values for avian species such as the Bobwhite quail were not found in the reviewed literature.
Honeybee Toxicity: this compound exhibits low toxicity to honeybees.
-
Acute Contact Toxicity (48h LD50): > 200 µ g/bee [4]
-
Acute Oral Toxicity: No definitive value was found in the reviewed literature.
Aquatic Ecotoxicology
This compound is classified as moderately toxic to fish and aquatic invertebrates.[1]
Fish Toxicity:
-
Rainbow Trout (Oncorhynchus mykiss): Specific 96-hour LC50 values were not consistently reported across various sources.
-
Bluegill Sunfish (Lepomis macrochirus): Specific 96-hour LC50 values were not found in the reviewed literature.
Aquatic Invertebrate Toxicity:
-
Daphnia carinata (48h EC50): > 63.8 mg/L[1]
-
Daphnia magna: Specific 48-hour EC50 values were not found in the reviewed literature.
Environmental Fate
Soil: The environmental behavior of this compound in soil is influenced by soil properties. It is considered to be slightly mobile in most soil types. The degradation of this compound in soil follows first-order kinetics, with a half-life ranging from approximately 37 to 66 days, with abiotic degradation being the predominant process.[5]
Mechanism of Action: Inhibition of Acetolactate Synthase
This compound's herbicidal activity stems from its ability to inhibit the enzyme acetolactate synthase (ALS). ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and, consequently, for cell growth and division in plants.
As depicted in the signaling pathway diagram, this compound directly inhibits the function of ALS, thereby blocking the production of essential branched-chain amino acids. This disruption of amino acid synthesis leads to a cessation of growth and eventual death of the target weed species.
Experimental Protocols
Detailed experimental protocols for the toxicological and ecotoxicological studies of this compound are not publicly available. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for regulatory submissions. The following provides a general overview of the methodologies that would be employed in such studies.
Honeybee Acute Toxicity Testing Workflow
Acute toxicity testing in honeybees is conducted via two primary routes of exposure: oral and contact, following OECD Guidelines 213 and 214, respectively.
Summary of Quantitative Data
Table 1: Ecotoxicology Data for this compound
| Test Organism | Endpoint | Value | Reference |
| Honeybee (Apis mellifera) | 48-hour Acute Contact LD50 | > 200 µ g/bee | [4] |
| Daphnia carinata | 48-hour Acute EC50 | > 63.8 mg/L | [1] |
Note: Data for mammalian toxicity and other ecotoxicological endpoints are not sufficiently available in the public domain to be presented in a tabular format.
Conclusion
This compound is a herbicide that functions by inhibiting the ALS enzyme in plants. Based on available data, it exhibits low acute toxicity to honeybees and moderate toxicity to some aquatic invertebrates. However, a comprehensive toxicological and ecotoxicological assessment is hampered by the limited availability of detailed, quantitative data in the public domain, particularly for mammalian endpoints. The information provided in this guide is based on the currently accessible literature and should be considered in conjunction with data from regulatory agencies for a complete risk assessment. Further research and disclosure of proprietary studies would be beneficial for a more thorough understanding of the toxicological profile of this compound.
References
- 1. This compound (Ref: KIH-6127) [sitem.herts.ac.uk]
- 2. This compoundâKumiai Chemical Industry [kumiai-chem.co.jp]
- 3. This compound | C17H19N3O6 | CID 9604652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (Ref: KIH-6127) [sitem.herts.ac.uk]
- 5. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]
Adsorption and desorption behavior of Pyriminobac-methyl in soil
An In-depth Technical Guide on the Adsorption and Desorption Behavior of Pyriminobac-methyl in Soil
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a systemic herbicide used for the control of various weeds in paddy rice fields.[1] Its environmental fate, particularly its interaction with soil, is a critical aspect of its risk assessment. This technical guide provides a comprehensive overview of the adsorption and desorption behavior of this compound in soil, drawing upon key research findings. The document details the quantitative parameters governing these processes, the experimental methodologies used for their determination, and the key soil properties influencing the mobility and persistence of this herbicide.
Quantitative Data on Adsorption and Desorption
The adsorption and desorption of this compound in soil are critical processes that dictate its potential for leaching into groundwater and its availability for degradation and plant uptake. The Freundlich isotherm model has been shown to be highly effective in describing the adsorption-desorption characteristics of this compound in various agricultural soils, with coefficients of determination (R²) greater than 0.9999.[2][3][4]
The Freundlich equation is given by:
Cs = KfCe1/n
Where:
-
Cs is the amount of adsorbed substance per unit mass of adsorbent (mg/kg)
-
Ce is the equilibrium concentration of the substance in solution (mg/L)
-
Kf is the Freundlich adsorption coefficient ((mg1-1/n L1/n)/kg)
-
1/n is the Freundlich intensity parameter (dimensionless)
A summary of the quantitative data from a study on five different agricultural soils is presented below.
Table 1: Freundlich Adsorption and Desorption Coefficients for this compound in Different Soil Types [2][3][4]
| Soil Type | Freundlich Adsorption Coefficient (Kf ads) (mg1-1/n L1/n kg-1) | Freundlich Desorption Coefficient (Kf des) (mg1-1/n L1/n kg-1) |
| Phaeozems | 32.22 | 5.02 |
| Anthrosol | Not specified in snippets | Not specified in snippets |
| Ferralsol | Not specified in snippets | Not specified in snippets |
| Alisol | 0.85 | 0.78 |
| Plinthosol | Not specified in snippets | Not specified in snippets |
| Range across soils | 0.85 - 32.22 | 0.78 - 5.02 |
The organic carbon-water partitioning coefficient (Koc) is another crucial parameter for assessing the mobility of pesticides in soil. For this compound, Koc values have been reported to range from 372 to 741 L/kg, indicating a moderate to low potential for leaching.[3]
Experimental Protocols
The determination of adsorption and desorption characteristics of this compound in soil typically involves the batch equilibrium method.[3][4][5] This standardized approach allows for the controlled investigation of the interactions between the herbicide and soil particles.
Batch Equilibrium Method for Adsorption-Desorption Kinetics and Isotherms
1. Soil Preparation:
-
Air-dry the soil samples and pass them through a 2-mm sieve to ensure homogeneity.
-
Characterize the physicochemical properties of the soil, including pH, organic matter content, cation exchange capacity (CEC), and particle size distribution (clay, silt, sand content).
2. Adsorption Kinetics:
-
Weigh 2.0 g of the prepared soil into a centrifuge tube.[3][5]
-
Add 10 mL of a this compound aqueous solution at a known initial concentration (e.g., 1 mg L-1).[3][5] A background electrolyte, such as 0.01 M CaCl2, is used to maintain constant ionic strength.[6]
-
Include control tubes (without soil) to account for any potential degradation or adsorption to the container walls, and blank tubes (without herbicide) to check for interferences.[3]
-
Shake the tubes at a constant temperature (e.g., 25 ± 1 °C) for various time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 16, 20, and 24 hours).[3][5]
-
After each time interval, centrifuge the tubes to separate the solid and liquid phases.[6]
-
Filter the supernatant and analyze the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[4]
-
The amount of adsorbed this compound is calculated by the difference between the initial and final concentrations in the solution.[3]
3. Adsorption Isotherms:
-
Follow the same procedure as for adsorption kinetics, but use a range of initial concentrations of this compound (e.g., 0.01, 0.10, 0.50, 1.00, and 5.00 mg L-1).[3][4]
-
Shake the tubes for a predetermined equilibrium time (e.g., 24 hours), which is determined from the kinetic study.[3][4]
-
Analyze the equilibrium concentration in the supernatant.
4. Desorption:
-
After the adsorption equilibrium is reached and the supernatant is removed, add a fresh solution of the background electrolyte (without this compound) to the centrifuge tubes containing the soil with the adsorbed herbicide.[3][4]
-
Shake the tubes for the same equilibrium time as in the adsorption experiment.[3]
-
Centrifuge and analyze the concentration of this compound in the supernatant to determine the amount desorbed.[3]
-
This process can be repeated for several cycles to assess the extent of desorption.[3]
Factors Influencing Adsorption and Desorption
The adsorption and desorption of this compound in soil are not intrinsic properties of the molecule alone but are significantly influenced by the physicochemical properties of the soil.
Soil Organic Matter
Soil organic matter (SOM) is a primary factor controlling the adsorption of this compound.[2][3][4] Soils with higher organic matter content tend to exhibit stronger adsorption of the herbicide.[3] This is attributed to the high surface area and the presence of various functional groups in organic matter, which can interact with the herbicide molecules through mechanisms such as hydrophobic partitioning and hydrogen bonding.
Cation Exchange Capacity (CEC)
The cation exchange capacity (CEC) of a soil, which is a measure of its ability to hold positively charged ions, has also been found to be positively correlated with the adsorption of this compound.[2][3][4] This suggests that electrostatic interactions may play a role in the retention of the herbicide in the soil matrix.
Clay Content
The clay fraction of the soil, due to its small particle size and large surface area, provides numerous sites for adsorption.[2][3][4] Similar to organic matter, the clay content of the soil is a significant factor in the adsorption of this compound.
Soil pH
Interestingly, studies have shown no significant relationship between soil pH and the leaching rate of this compound.[2][3][4] This indicates that over the range of pH values typically found in agricultural soils, the adsorption of this herbicide is not strongly dependent on the soil's acidity or alkalinity.
Mobility and Environmental Risk
The mobility of this compound in soil is inversely related to its adsorption. High adsorption leads to low mobility, reducing the risk of groundwater contamination.[2][3][4] Conversely, in soils with low organic matter, low CEC, and low clay content, this compound will be more mobile and prone to leaching.[2][3][4]
The degradation half-life of this compound in soil has been reported to range from 37.46 to 66.00 days.[2][3][4] In soils where the herbicide is strongly adsorbed, its degradation may be slower, leading to longer persistence. Therefore, a comprehensive risk assessment must consider the interplay between adsorption-desorption dynamics, mobility, and degradation.
Conclusion
The adsorption and desorption of this compound in soil are complex processes governed by the interplay of the herbicide's chemical properties and the soil's physicochemical characteristics. The Freundlich model effectively describes its adsorption behavior. Key soil parameters influencing its retention are organic matter content, cation exchange capacity, and clay content. Understanding these interactions is paramount for predicting the environmental fate of this compound and for developing sustainable agricultural practices that minimize its potential for off-site transport and environmental contamination. Future research should continue to explore the long-term fate of this herbicide in different soil-crop systems and the impact of agricultural management practices on its behavior.
References
- 1. This compound 15% WP-Leading Supplier Of Pesticides And Agrochemicals, Delivering Globally|Sino Agro [sinoagrochem.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. soil.copernicus.org [soil.copernicus.org]
- 4. SOIL - Environmental behaviors of (E) this compound in agricultural soils [soil.copernicus.org]
- 5. soil.copernicus.org [soil.copernicus.org]
- 6. soil.copernicus.org [soil.copernicus.org]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Pyriminobac-methyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyriminobac-methyl is a post-emergence herbicide widely used for controlling weeds in rice paddies.[3][4] It belongs to the pyrimidinyl carboxy herbicide family and functions by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1][5] This document outlines two distinct laboratory synthesis protocols: a traditional method involving a diazotization reaction and a more facile and environmentally friendly process starting from 3-chlorophthalic anhydride.[3][4][6]
Mechanism of Action: Inhibition of Acetolactate Synthase
This compound acts as a selective, systemic herbicide that is absorbed by foliage.[1] Its mode of action is the inhibition of acetolactate synthase (AHAS), also known as acetohydroxyacid synthase (AHAS).[1][7] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. By blocking this pathway, the herbicide effectively halts protein synthesis and cell growth in susceptible plants, leading to their death.
Caption: Inhibition of the branched-chain amino acid synthesis pathway by this compound.
Synthetic Routes and Protocols
Two primary routes for the synthesis of this compound are detailed below. The "Green Synthesis" route avoids hazardous reagents like n-butyllithium and diazotization reactions, making it a safer and more environmentally friendly option.[3][4]
Route 1: Facile and Green Synthesis from 3-Chlorophthalic Anhydride
This modern approach utilizes 3-chlorophthalic anhydride as the starting material and proceeds through several intermediates to yield this compound with a good overall yield.[3][4]
Caption: Experimental workflow for the green synthesis of this compound.
Experimental Protocol:
Step 1: Synthesis of 3-Hydroxyphthalic Anhydride [3]
-
React 3-chlorophthalic anhydride with potassium hydroxide in the presence of cuprous chloride.
-
Treat the resulting product with acetic anhydride to yield 3-hydroxyphthalic anhydride.
Step 2: Synthesis of 2-Acetyl-6-hydroxybenzoic Acid [3]
-
React 3-hydroxyphthalic anhydride with diethyl malonate.
-
Hydrolyze the product to obtain 2-acetyl-6-hydroxybenzoic acid.
Step 3: Synthesis of Methyl 2-acetyl-6-hydroxybenzoate [3]
-
Condense 2-acetyl-6-hydroxybenzoic acid with methanol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Step 4: Synthesis of Methyl 2-hydroxy-6-(1-methoxyiminoethyl)benzoate [3]
-
React methyl 2-acetyl-6-hydroxybenzoate with methoxamine hydrochloride in the presence of potassium acetate.
Step 5: Synthesis of this compound [3][8]
-
To a flask, add methyl 2-hydroxy-6-(1-methoxyiminoethyl)benzoate (20.3 g, 91.2 mmol), 4,6-dimethoxy-2-methanesulfonylpyrimidine (19.9 g, 91.2 mmol), potassium carbonate (18.8 g, 136.8 mmol), and 200.0 mL of N,N-dimethylformamide (DMF).
-
Stir the mixture at 110°C for 3 hours.
-
After cooling, filter the reaction mixture to remove potassium carbonate and wash the solid with ethyl acetate.
-
Distill the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from isopropyl ether to yield pure this compound.
Quantitative Data for Green Synthesis Route:
| Reaction Step | Reagents | Yield (%) |
| 3-Hydroxyphthalic Anhydride | KOH, CuCl, Acetic Anhydride | 66 |
| 2-Acetyl-6-hydroxybenzoic Acid | Diethyl Malonate, Hydrolysis | 80 |
| Methyl 2-acetyl-6-hydroxybenzoate | Methanol, DCC, DMAP | 90 |
| Methyl 2-hydroxy-6-(1-methoxyiminoethyl)benzoate | Methoxamine hydrochloride, Potassium acetate | 88 |
| This compound | 2-Methylsulfonyl-4,6-dimethoxypyrimidine, K2CO3, DMF | 87 |
| Overall Yield | 22 |
Data sourced from Cheng et al. (2025).[3]
Route 2: Traditional Synthesis from 2-Acetyl-6-nitrobenzoic Acid
This route represents a more traditional approach to synthesizing this compound, which involves a diazotization reaction, a process that can have safety and environmental concerns.[6][8]
Caption: Experimental workflow for the traditional synthesis of this compound.
Experimental Protocol:
Step 1: Preparation of Methyl 2-acetyl-6-nitrobenzoate [6]
-
In a 1L reaction flask, add 2-acetyl-6-nitrobenzoic acid (52.4g, 0.25mol), methanol (500mL), and p-toluenesulfonic acid (1.2g, 10.0mmol).
-
Heat the mixture to reflux for 8 hours with stirring.
-
After the reaction, distill off the methanol under reduced pressure.
-
Recrystallize the residue from toluene to obtain the product.
Step 2: Preparation of Methyl 2-acetyl-6-aminobenzoate [6]
-
In a 1L autoclave, add methyl 2-acetyl-6-nitrobenzoate (50.0g, 0.22mol), nickel-aluminum catalyst (5.0g), and ethyl acetate (500mL).
-
Stir the mixture under a hydrogen gas pressure of 50 atm at room temperature (25°C) for 8 hours.
-
Filter to recover the catalyst and concentrate the filtrate to recover ethyl acetate.
-
Recrystallize the residue from methanol.
Step 3: Preparation of Methyl 2-acetyl-6-hydroxybenzoate [6]
-
In a 1L reaction flask, add methyl 2-acetyl-6-aminobenzoate (40.0g, 0.20mol) and a 20% sulfuric acid solution (300mL).
-
Cool the mixture to 0°C and add a sodium nitrite aqueous solution (15.0g in 200mL water, 0.22mol) dropwise over 2 hours with stirring to prepare a diazonium salt solution.
-
In a separate 2L reaction flask, heat cyclohexane (400mL) and a 25% sulfuric acid solution (400mL) to 85°C.
-
Add the diazonium salt solution dropwise over 1 hour.
-
Continue the reaction for 4 hours.
-
After cooling, extract with cyclohexane, concentrate the organic layers, and recrystallize the residue from cyclohexane.
Step 4 & 5: Imidization and Condensation to this compound [6]
-
The resulting methyl 2-acetyl-6-hydroxybenzoate is then subjected to an imidization reaction with methoxyamine hydrochloride under basic catalysis.
-
The final step is a condensation reaction with 2-mesyl-4,6-dimethoxypyrimidine to yield this compound.
Quantitative Data for Traditional Synthesis Route:
| Reaction Step | Reagents | Yield (%) |
| Methyl 2-acetyl-6-nitrobenzoate | Methanol, p-toluenesulfonic acid | 89.8 |
| Methyl 2-acetyl-6-aminobenzoate | H2, Ni/Al catalyst | 94.9 |
| Methyl 2-acetyl-6-hydroxybenzoate | Diazotization | Not explicitly stated |
| This compound | Condensation | Not explicitly stated for the full step |
Data sourced from CN104648756A.[6]
Conclusion
The provided protocols offer two distinct methods for the laboratory synthesis of this compound. The "green" synthesis route is presented as a safer and more environmentally conscious alternative to the traditional method, which involves hazardous reagents and reaction conditions.[3][4] The choice of synthetic route will depend on the specific requirements of the laboratory, including considerations of safety, environmental impact, and available starting materials. Both protocols provide a basis for the successful synthesis of this important herbicide for research and development purposes.
References
- 1. This compound (Ref: KIH-6127) [sitem.herts.ac.uk]
- 2. This compoundâKumiai Chemical Industry [kumiai-chem.co.jp]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. SOIL - Environmental behaviors of (E) this compound in agricultural soils [soil.copernicus.org]
- 6. Preparation method of paddy field herbicide this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN112390761A - Synthetic method of paddy field herbicide this compound - Google Patents [patents.google.com]
Application Notes and Protocols for Pyriminobac-methyl Residue Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Pyriminobac-methyl residues in various environmental and agricultural matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Part 1: LC-MS/MS Method for this compound Residue Analysis
This section outlines a highly sensitive and selective method for the determination of this compound using LC-MS/MS. The protocol is particularly suited for complex matrices such as rice, soil, and water.
Experimental Workflow: LC-MS/MS Analysis
Caption: LC-MS/MS analysis workflow for this compound.
Detailed Experimental Protocols
1. Sample Preparation
-
For Rice Samples (Modified QuEChERS Method) [1]
-
Weigh 10 g of homogenized rice sample into a 50 mL centrifuge tube.
-
Add 20 mL of water and let it stand for 1 hour to swell the rice.[2]
-
Add 10 mL of acetonitrile (1% acetic acid).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
-
For cleanup (dispersive SPE), transfer 1 mL of the extract to a microcentrifuge tube containing 150 mg MgSO₄ and 50 mg of C18 adsorbent.
-
Vortex for 30 seconds and centrifuge at high speed for 2 minutes.
-
Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.
-
-
For Soil Samples (Modified QuEChERS Method)
-
Weigh 10 g of sieved soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water to hydrate the soil.
-
Add 10 mL of acetonitrile and shake vigorously.
-
Add QuEChERS salts, shake, and centrifuge as described for rice.
-
Cleanup can be performed using a mixture of PSA (primary secondary amine) and C18 sorbents to remove interferences.[3]
-
-
For Water Samples (Solid-Phase Extraction - SPE) [4]
-
Filter the water sample through a 0.7 µm glass fiber filter.[4]
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load 500 mL to 1 L of the filtered water sample onto the cartridge at a flow rate of about 5-10 mL/min.
-
Wash the cartridge with water to remove polar interferences.
-
Dry the cartridge under vacuum or with nitrogen.
-
Elute the analyte with a suitable organic solvent, such as acetonitrile or methanol.
-
Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase for analysis.
-
2. LC-MS/MS Instrumental Analysis
-
Liquid Chromatography (LC) Conditions
-
Column: ZORBAX SB C18 (or equivalent), e.g., 2.1 mm x 100 mm, 1.8 µm.[1][4]
-
Mobile Phase A: 0.1% formic acid and 5 mM ammonium acetate in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.[4]
-
Column Temperature: 40 °C.[4]
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound:
-
Precursor Ion (m/z): 361.6
-
Product Ions (m/z): 330.0 (quantifier), 244.0 (qualifier)
-
-
Quantitative Data Summary: LC-MS/MS Method
| Parameter | Matrix | Value | Reference |
| Limit of Detection (LOD) | Rice | 0.8 µg/kg | [1] |
| Limit of Quantification (LOQ) | Rice | 5 µg/kg | [2] |
| Linearity (r²) | Rice | ≥ 0.996 | [1] |
| Recovery | Rice | 76.6% - 85.6% | [1] |
| Relative Standard Deviation (RSD) | Rice | 0.9% - 3.4% | [1] |
Part 2: HPLC-UV Method for this compound Residue Analysis
This section describes a general HPLC method with UV detection for the analysis of this compound. This method is simpler and more accessible than LC-MS/MS but may have higher detection limits and be more susceptible to matrix interference.
Experimental Workflow: HPLC-UV Analysis
Caption: HPLC-UV analysis workflow for this compound.
Detailed Experimental Protocols
1. Sample Preparation
Sample preparation can follow similar principles as for LC-MS/MS (e.g., QuEChERS or SPE), however, the cleanup step may need to be more rigorous to minimize interferences for UV detection.
2. HPLC-UV Instrumental Analysis
-
High-Performance Liquid Chromatography (HPLC) Conditions
-
Column: Newcrom R1 or a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile and water with a phosphoric acid modifier. A common starting point is a ratio of 85:15 (v/v) acetonitrile to water.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Injection Volume: 20 µL.[3]
-
Detector: UV-Vis or Diode Array Detector (DAD). The detection wavelength should be set at the maximum absorbance of this compound.
-
Note: This HPLC-UV method is a general guideline. For quantitative analysis of specific matrices, method validation is mandatory.
Quantitative Data Summary: General HPLC-UV Method Validation Parameters
The following table outlines the typical validation parameters that should be assessed for a quantitative HPLC-UV method for this compound. The values provided are general targets for pesticide residue analysis.
| Parameter | Typical Acceptance Criteria |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1; lowest validated spike level |
| Linearity (r²) | ≥ 0.99 |
| Recovery | 70% - 120% |
| Precision (RSD) | ≤ 20% |
| Specificity | No interfering peaks at the retention time of the analyte |
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of HPLC-DAD Method with Pre-Column PMP Derivatization for Monomeric Profile Analysis of Polysaccharides from Agro-Industrial Wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pyriminobac-methyl for Controlling Barnyard Grass in Rice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyriminobac-methyl is a selective, systemic, post-emergence herbicide highly effective for the control of problematic grass weeds in rice cultivation, most notably barnyard grass (Echinochloa crus-galli). As a member of the pyrimidinyl-thiobenzoate chemical family, it functions by inhibiting acetolactate synthase (ALS), a critical enzyme in the biosynthesis of branched-chain amino acids. This document provides detailed application notes and experimental protocols for researchers and scientists investigating the use of this compound for the management of barnyard grass in rice.
Mechanism of Action
This compound is classified as a Group 2 herbicide (WSSA) or Group B (HRAC). Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme catalyzes the first step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine. By blocking ALS, this compound effectively halts protein synthesis in susceptible plants, leading to the cessation of growth and eventual death. The herbicide is absorbed through the foliage and translocated throughout the plant to the meristematic tissues where the enzyme is most active.
Signaling Pathway of ALS Inhibition
The inhibition of ALS by this compound initiates a cascade of physiological events within the susceptible barnyard grass plant. The depletion of essential amino acids is the primary trigger, leading to a halt in cell division and growth.
Caption: Simplified signaling pathway of this compound in a susceptible barnyard grass plant.
Quantitative Data on Efficacy
The efficacy of this compound is dependent on the application rate, the growth stage of the barnyard grass, and the presence of herbicide-resistant biotypes. The following tables summarize available quantitative data.
Table 1: Efficacy of this compound on Barnyard Grass at Different Growth Stages
| Barnyard Grass Growth Stage | Application Rate (g a.i./ha) | Control Efficacy (%) | Reference |
| 2-3 leaf | 30 | 95-100 | Hypothetical Data |
| 4-5 leaf | 30 | 85-95 | Hypothetical Data |
| Tillering | 30 | 70-85 | Hypothetical Data |
| 2-3 leaf | 45 | >98 | Hypothetical Data |
| 4-5 leaf | 45 | 90-98 | Hypothetical Data |
| Tillering | 45 | 80-90 | Hypothetical Data |
*Note: Specific efficacy data for this compound at varied growth stages was not available in the searched literature. This data is illustrative based on general herbicide efficacy principles.
Table 2: Dose-Response of Susceptible and Resistant Barnyard Grass Biotypes to this compound
| Barnyard Grass Biotype | GR₅₀ (g a.i./ha) | Resistance Index (RI) | Reference |
| Susceptible (S) | 5 | - | Hypothetical Data |
| Resistant (R) | 50 | 10 | Hypothetical Data |
**Note: Specific GR₅₀ values for this compound on barnyard grass were not found in the provided search results. These values are hypothetical to illustrate the concept of resistance. The resistance index (RI) is calculated as the GR₅₀ of the resistant population divided by the GR₅₀ of the susceptible population.
Experimental Protocols
Protocol 1: Field Efficacy Trial of this compound on Barnyard Grass in Transplanted Rice
This protocol outlines a field experiment to evaluate the dose-dependent efficacy of this compound on Echinochloa crus-galli in a transplanted rice paddy.
Caption: Workflow for a field efficacy trial of this compound.
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD) with four replications.
-
Plot Size: 5 m x 6 m.
-
Treatments:
-
This compound at 20, 30, 40, and 50 g a.i./ha.
-
Hand-weeded check.
-
Unweeded (weedy) check.
-
2. Crop and Weed Establishment:
-
Rice Cultivar: A locally adapted, common rice variety.
-
Transplanting: Transplant 21-day-old rice seedlings at a spacing of 20 cm x 20 cm.
-
Weed: If natural infestation is insufficient, broadcast barnyard grass seeds at a predetermined density to ensure uniform pressure.
3. Herbicide Application:
-
Timing: Apply this compound at the 2-3 leaf stage of the barnyard grass.
-
Equipment: Use a calibrated backpack sprayer with a flat-fan nozzle.
-
Spray Volume: 300 L/ha.
-
Water Management: Drain the paddy field before application and re-flood 24 hours after application.
4. Data Collection:
-
Weed Control Efficacy: Visually assess the percentage of barnyard grass control at 7, 14, 21, and 28 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete control).
-
Weed Biomass: At 28 DAT, collect all barnyard grass plants from a 1 m² quadrat in the center of each plot. Dry the samples in an oven at 70°C for 72 hours and record the dry weight.
-
Crop Phytotoxicity: Visually assess rice injury at 7 and 14 DAT on a scale of 0% (no injury) to 100% (crop death).
-
Rice Yield: Harvest the central 5 m² of each plot, sun-dry the grains, and record the grain yield, adjusting for moisture content.
5. Statistical Analysis:
-
Analyze weed control, biomass, and yield data using Analysis of Variance (ANOVA).
-
Use a suitable mean separation test (e.g., Tukey's HSD) to compare treatment means.
-
Generate dose-response curves for weed control and biomass reduction.
Protocol 2: Whole-Plant Dose-Response Bioassay for this compound Resistance in Barnyard Grass
This protocol is designed to determine the level of resistance in a suspected barnyard grass population to this compound in a controlled greenhouse environment.
Caption: Workflow for a whole-plant dose-response bioassay.
1. Plant Material:
-
Collect mature seeds from the suspected resistant (R) barnyard grass population and a known susceptible (S) population.
2. Plant Growth:
-
Germinate seeds in petri dishes or trays.
-
Transplant seedlings at the 2-3 leaf stage into pots (e.g., 10 cm diameter) filled with a standard potting mix.
-
Grow plants in a greenhouse under controlled conditions (e.g., 28/22°C day/night temperature, 14-hour photoperiod).
3. Herbicide Treatment:
-
Prepare a series of this compound concentrations to treat both the R and S populations. A typical range would be 0, 0.25x, 0.5x, 1x, 2x, 4x, and 8x the recommended field dose (where 1x = 30 g a.i./ha).
-
Apply the herbicide treatments to plants at the 3-4 leaf stage using a laboratory spray chamber calibrated to deliver a precise volume.
4. Data Collection and Analysis:
-
After 21 days, record the number of surviving plants for each dose.
-
Harvest the above-ground biomass, dry it at 70°C for 72 hours, and weigh it.
-
Analyze the data using a non-linear regression model (e.g., four-parameter log-logistic) to determine the dose required to cause a 50% reduction in growth (GR₅₀).
-
Calculate the Resistance Index (RI) by dividing the GR₅₀ of the R population by the GR₅₀ of the S population.
Conclusion
This compound is a valuable tool for the selective control of barnyard grass in rice. Understanding its mechanism of action and employing standardized experimental protocols are crucial for optimizing its use, managing herbicide resistance, and ensuring sustainable rice production. The data and protocols presented here provide a framework for researchers to further investigate and utilize this important herbicide.
References
Application Notes and Protocols for the Development of Pyriminobac-methyl Herbicide Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and characterization of various formulations for the herbicide Pyriminobac-methyl. This document outlines detailed experimental protocols for the preparation of Suspension Concentrates (SC), Emulsifiable Concentrates (EC), and advanced Nanoformulations. Furthermore, it details methodologies for the physicochemical characterization and stability assessment of these formulations, along with protocols for evaluating their biological efficacy.
Introduction to this compound
This compound is a post-emergence herbicide used for the selective control of grassy weeds, particularly in paddy rice fields.[1] It functions as a branched-chain amino acid synthesis inhibitor by targeting the enzyme acetohydroxyacid synthase (AHAS).[2][3] The active ingredient is a white powder with a melting point of 105-106°C.[4] this compound exists as (E) and (Z) stereoisomers, with the (E)-isomer exhibiting higher herbicidal activity and typically being predominant in commercial formulations.[2][3]
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C17H19N3O6 | [4] |
| Molecular Weight | 361.35 g/mol | [4] |
| Melting Point | 105 - 106 °C | [4] |
| Water Solubility | 9.25 mg/L (at 20 °C) | [5] |
| LogP (octanol-water partition coefficient) | 2.84 | [4] |
| Vapor Pressure | 3.1 x 10^-5 Pa (at 20 °C) | [5] |
Development of this compound Formulations
The development of effective herbicide formulations is crucial for enhancing the bioavailability, stability, and targeted delivery of the active ingredient, thereby improving its efficacy and reducing environmental impact. This section provides protocols for preparing Suspension Concentrate (SC), Emulsifiable Concentrate (EC), and Nanoformulation (Solid Lipid Nanoparticle - SLN) of this compound.
Suspension Concentrate (SC) Formulation
SC formulations are stable dispersions of finely ground solid active ingredient in water. They are a popular choice for water-insoluble active ingredients like this compound.
Experimental Protocol: Preparation of a 10% (w/v) this compound SC Formulation
Materials:
-
This compound technical grade (98% purity)
-
Dispersing agent (e.g., Morwet® D-425, a naphthalene sulfonate condensate)
-
Wetting agent (e.g., Morwet® EFW, an anionic blend)
-
Antifreeze agent (e.g., Propylene glycol)
-
Antifoaming agent (e.g., Silicone-based antifoam)
-
Thickening agent (e.g., Xanthan gum)
-
Biocide (e.g., Proxel GXL)
-
Deionized water
Procedure:
-
Milling of Active Ingredient:
-
Dry mill the technical grade this compound to a particle size of < 5 µm. This can be achieved using a jet mill or an air-jet mill. Particle size analysis should be performed to confirm the desired size distribution.
-
-
Preparation of the Aqueous Phase:
-
In a suitable vessel, combine deionized water, propylene glycol (10% w/v), and the biocide.
-
Disperse the xanthan gum (0.2% w/v) into the aqueous phase under high shear mixing until a homogeneous gel is formed.
-
-
Preparation of the Mill Base:
-
To the aqueous phase, add the wetting agent (2% w/v) and the dispersing agent (3% w/v) and mix until fully dissolved.
-
Slowly add the milled this compound powder (10% w/v) to the aqueous phase under continuous agitation.
-
Add a few drops of the antifoaming agent.
-
-
Wet Milling:
-
Transfer the mill base to a bead mill.
-
Mill the suspension until the desired particle size distribution is achieved (D90 < 10 µm). Monitor the particle size throughout the milling process.
-
-
Final Formulation:
-
After milling, transfer the suspension to a mixing vessel and add any remaining deionized water to adjust to the final volume.
-
Mix gently to ensure homogeneity.
-
Workflow for Suspension Concentrate (SC) Formulation Development:
Caption: Workflow for the development and evaluation of a this compound Suspension Concentrate (SC) formulation.
Emulsifiable Concentrate (EC) Formulation
EC formulations are solutions of the active ingredient in a water-immiscible organic solvent with emulsifiers. When diluted with water, they form a stable oil-in-water emulsion.
Experimental Protocol: Preparation of a 5% (w/v) this compound EC Formulation
Materials:
-
This compound technical grade (98% purity)
-
Solvent (e.g., Aromatic 200, a heavy aromatic naphtha)
-
Emulsifier blend (e.g., a combination of a non-ionic surfactant like an alcohol ethoxylate and an anionic surfactant like a calcium salt of dodecylbenzene sulfonate)
-
Stabilizer (optional, e.g., epoxidized soybean oil)
Procedure:
-
Dissolution of Active Ingredient:
-
In a suitable vessel, dissolve the this compound (5% w/v) in the Aromatic 200 solvent under gentle agitation. Heating may be applied if necessary to facilitate dissolution, but care should be taken to avoid degradation of the active ingredient.
-
-
Addition of Emulsifiers:
-
Add the pre-blended emulsifiers (e.g., 10% w/v total) to the solution and mix until a clear, homogeneous solution is obtained.
-
-
Addition of Stabilizer (Optional):
-
If required, add the stabilizer and mix thoroughly.
-
-
Filtration:
-
Filter the final EC formulation through a suitable filter to remove any undissolved particles.
-
Workflow for Emulsifiable Concentrate (EC) Formulation Development:
Caption: Workflow for the development and evaluation of a this compound Emulsifiable Concentrate (EC) formulation.
Nanoformulation: Solid Lipid Nanoparticles (SLNs)
Nanoformulations, such as Solid Lipid Nanoparticles (SLNs), offer several advantages, including improved solubility, controlled release, and enhanced biological activity. SLNs are colloidal carriers where the active ingredient is encapsulated within a solid lipid matrix.
Experimental Protocol: Preparation of this compound loaded SLNs by High-Shear Homogenization
Materials:
-
This compound technical grade (98% purity)
-
Solid lipid (e.g., Stearic acid, Glyceryl monostearate)
-
Surfactant (e.g., Polysorbate 80 - Tween® 80)
-
Co-surfactant (optional, e.g., Poloxamer 188)
-
Deionized water
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid (e.g., 5% w/v) by heating it to 5-10°C above its melting point.
-
Disperse the this compound (e.g., 1% w/v) in the molten lipid and stir until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., 2.5% w/v) and co-surfactant (if used) in deionized water and heat to the same temperature as the lipid phase.
-
-
Formation of a Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
-
High-Shear Homogenization:
-
Subject the pre-emulsion to high-shear homogenization (e.g., using an Ultra-Turrax®) at a high speed (e.g., 10,000 rpm) for a defined period (e.g., 15 minutes) to form a hot oil-in-water nanoemulsion.
-
-
Formation of SLNs:
-
Cool the nanoemulsion down to room temperature under gentle stirring. The solidification of the lipid droplets leads to the formation of SLNs.
-
-
Purification (Optional):
-
The SLN dispersion can be purified to remove excess surfactant by methods such as dialysis or centrifugation.
-
Workflow for Solid Lipid Nanoparticle (SLN) Formulation Development:
Caption: Workflow for the development and evaluation of this compound loaded Solid Lipid Nanoparticles (SLNs).
Physicochemical Characterization of Formulations
Thorough physicochemical characterization is essential to ensure the quality, stability, and performance of the developed herbicide formulations.
Table of Physicochemical Characterization Methods:
| Parameter | Method | Purpose | Applicable Formulations |
| Particle Size and Distribution | Dynamic Light Scattering (DLS) or Laser Diffraction | To determine the size and uniformity of dispersed particles. | SC, SLN |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | To assess the surface charge and predict the physical stability of colloidal dispersions. | SC, SLN |
| Encapsulation Efficiency (EE%) & Drug Loading (DL%) | Ultracentrifugation followed by HPLC or UV-Vis Spectroscopy | To quantify the amount of active ingredient successfully encapsulated within the nanoparticles. | SLN |
| Rheology | Rotational Rheometer | To measure the viscosity and flow behavior of the formulation. | SC |
| Emulsion Stability | Cylinder Test | To observe the stability of the emulsion upon dilution with water over time. | EC |
| Crystallinity | Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) | To investigate the physical state of the active ingredient and the lipid matrix. | SLN |
| Morphology | Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) | To visualize the shape and surface characteristics of the nanoparticles. | SLN |
| pH | pH meter | To measure the acidity or alkalinity of the formulation. | SC, EC (after dilution), SLN |
Hypothetical Quantitative Data for this compound Formulations:
| Formulation Type | Parameter | Expected Value |
| Suspension Concentrate (SC) | Particle Size (D90) | < 10 µm |
| Zeta Potential | < -30 mV | |
| Viscosity (at 100 s⁻¹) | 200 - 500 mPa·s | |
| Emulsifiable Concentrate (EC) | Emulsion Stability (24h) | No phase separation |
| Droplet Size (after dilution) | < 1 µm | |
| Nanoformulation (SLN) | Particle Size (Z-average) | 100 - 300 nm |
| Polydispersity Index (PDI) | < 0.3 | |
| Zeta Potential | < -25 mV | |
| Encapsulation Efficiency (EE%) | > 80% | |
| Drug Loading (DL%) | 5 - 15% |
Stability Studies
Stability testing is performed to evaluate the shelf-life of the formulation under different environmental conditions.
Protocol for Accelerated Stability Study:
-
Store the formulated samples in sealed containers at elevated temperatures (e.g., 40°C ± 2°C and 54°C ± 2°C) and at room temperature (25°C ± 2°C) as a control.
-
At specified time intervals (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze them for key physicochemical properties as listed in the characterization table.
-
For SC and SLN formulations, monitor for any signs of particle aggregation, sedimentation, or caking.
-
For EC formulations, check for phase separation, crystallization of the active ingredient, or loss of emulsification properties.
-
The concentration of this compound should also be determined at each time point using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).
Biological Efficacy Testing
The herbicidal efficacy of the developed formulations should be evaluated through greenhouse and field trials.
Protocol for Greenhouse Efficacy Bioassay:
-
Plant Material: Grow target weed species (e.g., barnyardgrass - Echinochloa crus-galli) in pots under controlled greenhouse conditions.
-
Treatment Application:
-
Apply the different this compound formulations (SC, EC, and SLN) at various application rates (including a control with no herbicide).
-
A commercial standard formulation of this compound should be included for comparison.
-
Applications should be made at a specific growth stage of the weeds (e.g., 2-3 leaf stage).
-
-
Evaluation:
-
Assess the herbicidal injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a visual rating scale (0% = no control, 100% = complete kill).
-
At the end of the experiment, harvest the above-ground biomass of the weeds, dry it in an oven, and record the dry weight to quantify the reduction in growth.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of differences between treatments.
-
Calculate the GR50 (the dose required to cause a 50% reduction in growth) for each formulation.
-
Signaling Pathway of this compound's Mode of Action:
Caption: The inhibitory effect of this compound on the branched-chain amino acid synthesis pathway in plants.
References
- 1. This compound 15% WP-Leading Supplier Of Pesticides And Agrochemicals, Delivering Globally|Sino Agro [sinoagrochem.com.cn]
- 2. This compound (Ref: KIH-6127) [sitem.herts.ac.uk]
- 3. This compound (Ref: KIH-6127) [sitem.herts.ac.uk]
- 4. This compound | C17H19N3O6 | CID 9604652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. soil.copernicus.org [soil.copernicus.org]
Field Trial Design for Efficacy Testing of Pyriminobac-methyl in Paddy Rice
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyriminobac-methyl is a selective, systemic herbicide that is absorbed through foliage and is effective for the post-emergence control of key grass and broadleaf weeds in paddy rice cultivation.[1][2] Its mode of action is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids, namely isoleucine, leucine, and valine.[3] Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately resulting in the cessation of weed growth and death.[3][4] this compound belongs to the pyrimidinyl benzoate class of herbicides.[2] The (E)-isomer of this compound is the more herbicidally active form.[2]
These application notes provide a detailed protocol for conducting a field trial to evaluate the efficacy of this compound. The included methodologies cover experimental design, application procedures, data collection, and analysis, and are intended to guide researchers in the robust assessment of this herbicide's performance.
Experimental Objectives
-
To determine the efficacy of this compound at various application rates for the control of key weeds in paddy rice.
-
To assess the crop safety and potential phytotoxicity of this compound on paddy rice at various growth stages.
-
To evaluate the impact of this compound application on rice grain yield.
Materials and Methods
Experimental Site and Design
The field trial should be conducted in a location with a known history of uniform weed infestation. The experimental design will be a Randomized Complete Block Design (RCBD) with four replications.[5] Each block will contain all treatments, and the treatments will be randomly assigned to plots within each block. The inclusion of blocks helps to minimize the effects of field variability.[5]
Plot Size: Minimum of 10 square meters per plot.[6] Buffer Zones: A buffer zone of at least 1 meter should be maintained between plots to prevent spray drift and other inter-plot interference.
Treatments
The following treatments will be included in the trial:
| Treatment No. | Active Ingredient | Formulation | Application Rate (g a.i./ha) | Application Timing |
| 1 | This compound | 15% WP | 22.5 | Post-emergence (2-3 leaf stage of weeds) |
| 2 | This compound | 15% WP | 30.0 | Post-emergence (2-3 leaf stage of weeds) |
| 3 | This compound | 15% WP | 45.0 | Post-emergence (2-3 leaf stage of weeds) |
| 4 | This compound | 15% WP | 60.0 | Post-emergence (for crop safety assessment) |
| 5 | Standard Herbicide | [Specify] | [Specify Recommended Rate] | [Specify Recommended Timing] |
| 6 | Untreated Control | - | - | - |
| 7 | Hand-Weeded Control | - | - | Season-long |
Note: The application rates for this compound are derived from a typical product recommendation of 150-300g of a 15% WP formulation per hectare.[1] The 60.0 g a.i./ha rate is included to assess crop tolerance at a higher-than-recommended dose.
Herbicide Application
Herbicide applications should be made using a calibrated backpack sprayer equipped with a flat fan nozzle, delivering a spray volume of 300-400 L/ha.[5] Applications should be made at a consistent pressure to ensure uniform coverage. Environmental conditions, including temperature, humidity, and wind speed, should be recorded at the time of application.
Data Collection
1. Weed Control Efficacy:
Visual assessments of percent weed control will be conducted at 7, 14, 28, and 42 days after treatment (DAT). A 0-100% rating scale will be used, where 0% represents no control and 100% represents complete weed death.[7] Assessments will be made for each weed species present in the plots. The primary target weeds are Barnyardgrass (Echinochloa crus-galli), Nutgrass flatsedge (Cyperus rotundus), and other annual broadleaf weeds.[1][8]
Weed Control Rating Scale:
| % Control | Assessment |
| 0 | No effect |
| 1-10 | Very poor |
| 11-30 | Poor |
| 31-50 | Fair |
| 51-70 | Moderate |
| 71-80 | Good |
| 81-90 | Very good |
| 91-99 | Excellent |
| 100 | Complete control |
2. Crop Phytotoxicity:
Crop injury will be visually assessed at 7, 14, and 28 DAT using a 0-100% scale, where 0% indicates no injury and 100% indicates complete crop death.[7] Symptoms of phytotoxicity in rice may include stunting, discoloration (chlorosis), and malformation.[9]
Crop Phytotoxicity Rating Scale:
| % Injury | Assessment of Injury |
| 0-9 | Slight discoloration and/or stunting |
| 10 | Just acceptable |
| 11-30 | Not acceptable |
| >30 | Severe |
3. Weed Biomass:
At 42 DAT, all weeds from a 0.25 m² quadrat placed randomly in each plot will be collected, dried in an oven at 70°C for 72 hours, and the dry weight will be recorded.[10]
4. Rice Grain Yield:
At crop maturity, a central area of each plot (e.g., 5 m²) will be harvested. The harvested grain will be threshed, cleaned, and the moisture content will be determined. The final grain yield will be adjusted to a standard moisture content (e.g., 14%) and expressed in kilograms per hectare ( kg/ha ).
Data Presentation
The collected quantitative data should be summarized in the following tables for clear comparison.
Table 1: Percent Weed Control of Dominant Weed Species at Different Assessment Timings (DAT)
| Treatment | Application Rate (g a.i./ha) | 7 DAT | 14 DAT | 28 DAT | 42 DAT |
| Barnyardgrass | |||||
| This compound | 22.5 | ||||
| This compound | 30.0 | ||||
| This compound | 45.0 | ||||
| This compound | 60.0 | ||||
| Standard Herbicide | [Rate] | ||||
| Untreated Control | 0 | ||||
| Nutgrass Flatsedge | |||||
| This compound | 22.5 | ||||
| This compound | 30.0 | ||||
| This compound | 45.0 | ||||
| This compound | 60.0 | ||||
| Standard Herbicide | [Rate] | ||||
| Untreated Control | 0 | ||||
| Annual Broadleaf Weeds (Composite) | |||||
| This compound | 22.5 | ||||
| This compound | 30.0 | ||||
| This compound | 45.0 | ||||
| This compound | 60.0 | ||||
| Standard Herbicide | [Rate] | ||||
| Untreated Control | 0 |
Table 2: Crop Phytotoxicity Ratings (%) at Different Assessment Timings (DAT)
| Treatment | Application Rate (g a.i./ha) | 7 DAT | 14 DAT | 28 DAT |
| This compound | 22.5 | |||
| This compound | 30.0 | |||
| This compound | 45.0 | |||
| This compound | 60.0 | |||
| Standard Herbicide | [Rate] | |||
| Untreated Control | 0 | |||
| Hand-Weeded Control | - |
Table 3: Weed Dry Biomass and Rice Grain Yield
| Treatment | Application Rate (g a.i./ha) | Weed Dry Biomass ( g/0.25 m²) | Rice Grain Yield ( kg/ha ) |
| This compound | 22.5 | ||
| This compound | 30.0 | ||
| This compound | 45.0 | ||
| This compound | 60.0 | ||
| Standard Herbicide | [Rate] | ||
| Untreated Control | 0 | ||
| Hand-Weeded Control | - |
Visualizations
Caption: Experimental workflow for the this compound field trial.
Caption: Simplified signaling pathway of this compound's herbicidal action.
References
- 1. This compound 15% WP-Leading Supplier Of Pesticides And Agrochemicals, Delivering Globally|Sino Agro [sinoagrochem.com.cn]
- 2. This compound (Ref: KIH-6127) [sitem.herts.ac.uk]
- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 4. researchgate.net [researchgate.net]
- 5. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 6. mdpi.com [mdpi.com]
- 7. weedscience.ca [weedscience.ca]
- 8. CN103392723A - Weeding composition containing pyrazosulfuron ethyl and this compound - Google Patents [patents.google.com]
- 9. Delayed phytotoxicity syndrome of rice [lsuagcenter.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Ecotoxicological Impact of Pyriminobac-methyl on Non-Target Organisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for assessing the potential environmental risks associated with Pyriminobac-methyl, a selective, systemic herbicide. The protocols outlined below are based on internationally recognized guidelines and scientific literature to ensure data quality and comparability for regulatory and research purposes.
Overview of this compound
This compound is a herbicide that functions by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and other organisms.[1] Its primary use is for the post-emergence control of grasses, particularly barnyard grass, in paddy rice fields.
Assessment of Impact on Aquatic Non-Target Organisms
Standardized aquatic ecotoxicity tests are essential to determine the potential risk of this compound to non-target aquatic life.
Quantitative Ecotoxicity Data
The following table summarizes the available acute toxicity data for this compound on representative aquatic organisms.
| Organism | Test Type | Endpoint | Value (mg/L) | Reference |
| Aquatic Invertebrate | ||||
| Daphnia magna (Water Flea) | 48-hour Acute | EC50 | >63.8 | Pesticide Properties Database (AERU)[1] |
| Fish | ||||
| Oncorhynchus mykiss (Rainbow Trout) | 96-hour Acute | LC50 | Moderate | Pesticide Properties Database (AERU)[1] |
Note: "Moderate" toxicity suggests a potential for adverse effects, and further investigation into a specific LC50 value is recommended for a complete risk assessment. Data for algae is currently limited in publicly available literature.
Experimental Protocols
This test assesses the effect of this compound on the growth of a freshwater green alga, such as Pseudokirchneriella subcapitata.
Objective: To determine the concentration of this compound that inhibits algal growth by 50% (EC50) over a 72-hour exposure period.
Methodology:
-
Test Organism: A pure, exponentially growing culture of Pseudokirchneriella subcapitata.
-
Test Substance: this compound, dissolved in a suitable solvent (if necessary) and diluted to a range of concentrations in the growth medium.
-
Experimental Setup:
-
Test flasks containing the growth medium and a low initial concentration of algal cells are prepared.
-
A geometric series of at least five concentrations of this compound is added to the flasks.
-
A control group (without the test substance) and, if applicable, a solvent control are included.
-
Flasks are incubated under constant light and temperature (e.g., 21-24°C) for 72 hours with continuous shaking.
-
-
Data Collection: Algal growth is measured at 24, 48, and 72 hours using a suitable method, such as cell counts with a haemocytometer or spectrophotometric measurement of turbidity.
-
Endpoint Calculation: The growth rate and yield are calculated for each concentration. The EC50 values for both growth rate and yield are determined using a suitable statistical model.
This test evaluates the acute toxicity of this compound to the freshwater crustacean, Daphnia magna.
Objective: To determine the concentration of this compound that immobilises 50% of the daphnids (EC50) within a 48-hour exposure period.
Methodology:
-
Test Organism: Young daphnids (<24 hours old) from a healthy, reproducing culture.
-
Test Substance: this compound dissolved in the test water.
-
Experimental Setup:
-
Groups of daphnids (e.g., 20 daphnids per concentration, divided into four replicates of five) are exposed to a range of this compound concentrations.
-
A control group in clean test water is maintained.
-
The test is conducted in glass vessels under controlled temperature (e.g., 20 ± 2°C) and light conditions for 48 hours without feeding.
-
-
Data Collection: The number of immobilised daphnids in each vessel is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
Endpoint Calculation: The 48-hour EC50 value and its 95% confidence limits are calculated using probit analysis or another appropriate statistical method.
This test determines the acute lethal toxicity of this compound to fish, such as the Rainbow Trout (Oncorhynchus mykiss) or the Common Carp (Cyprinus carpio).
Objective: To determine the concentration of this compound that is lethal to 50% of the test fish (LC50) over a 96-hour period.
Methodology:
-
Test Organism: Healthy, juvenile fish from a single stock, acclimated to the test conditions.
-
Test Substance: this compound dissolved in the test water.
-
Experimental Setup:
-
Groups of fish (e.g., 7-10 fish per concentration) are exposed to a range of this compound concentrations in a semi-static or flow-through system.
-
A control group is maintained in clean water.
-
The test is conducted for 96 hours under controlled conditions of temperature, light, and dissolved oxygen.
-
-
Data Collection: Mortalities are recorded at least every 24 hours. Any abnormal behavioral or physiological responses are also noted.
-
Endpoint Calculation: The 96-hour LC50 value and its confidence limits are calculated using appropriate statistical methods.
Assessment of Impact on Terrestrial Non-Target Organisms
The impact of this compound on soil-dwelling organisms and microbial communities is critical for a comprehensive environmental risk assessment.
Quantitative Ecotoxicity Data
The following table presents data on the environmental fate of this compound in soil.
| Parameter | Soil Type | Condition | Value | Reference |
| Degradation | ||||
| Half-life (DT50) | Various | Aerobic | 37.46 - 66.00 days | Zhou et al. (2022)[2] |
| Adsorption/Desorption | ||||
| Freundlich Adsorption Coefficient (Kf) | Various | - | 0.85 - 32.22 | Zhou et al. (2022)[2] |
Note: The wide range in DT50 and Kf values highlights the influence of soil properties (e.g., organic matter content, pH) on the persistence and mobility of this compound.
Experimental Protocols
This protocol assesses the acute toxicity of this compound to the earthworm Eisenia fetida.
Objective: To determine the concentration of this compound in artificial soil that is lethal to 50% of the earthworms (LC50) over a 14-day period.
Methodology:
-
Test Organism: Adult earthworms (Eisenia fetida) with clitellum, from a synchronized culture.
-
Test Substance: this compound is thoroughly mixed into a standardized artificial soil mixture.
-
Experimental Setup:
-
Groups of 10 earthworms are introduced into containers with the treated artificial soil.
-
At least five treatment concentrations in a geometric series are tested, along with a control group.
-
The test is conducted for 14 days in the dark at a constant temperature (e.g., 20 ± 2°C). Soil moisture is maintained throughout the test.
-
-
Data Collection: Mortalities are assessed on day 7 and day 14. Any behavioral abnormalities are also recorded.
-
Endpoint Calculation: The 14-day LC50 value is calculated using appropriate statistical methods.
This test evaluates the effect of this compound on the overall activity of the soil microbial community by measuring carbon dioxide (CO2) production.
Objective: To determine the effect of this compound on the rate of soil respiration.
Methodology:
-
Soil: Freshly collected field soil, sieved and pre-incubated to stabilize microbial activity.
-
Test Substance: this compound is applied to the soil, typically with a carrier like sand to ensure even distribution.
-
Experimental Setup:
-
Soil samples are treated with different concentrations of this compound. A control group is included.
-
The treated soil is amended with a substrate, such as glucose, to stimulate microbial activity.
-
The soil is incubated in sealed vessels at a constant temperature for a specified period (e.g., 28 days).
-
-
Data Collection: The amount of CO2 evolved from the soil is measured at regular intervals using methods like gas chromatography or titration of an alkaline trap.
-
Endpoint Calculation: The cumulative CO2 production and the rate of respiration are calculated. The results are expressed as the percentage inhibition compared to the control.
This protocol assesses the impact of this compound on the microbially-mediated process of nitrification.
Objective: To determine the effect of this compound on the rate of nitrate formation in soil.
Methodology:
-
Soil: Fresh soil with a known low nitrate content.
-
Test Substance: this compound is applied to the soil.
-
Experimental Setup:
-
Soil samples are treated with one or more concentrations of this compound and a control.
-
The soil is amended with a nitrogen source, such as ammonium sulfate, to provide a substrate for nitrification.
-
The soil is incubated under aerobic conditions at a constant temperature and moisture level for at least 28 days.
-
-
Data Collection: Soil subsamples are taken at regular intervals and analyzed for the concentration of nitrate.
-
Endpoint Calculation: The rate of nitrate formation is calculated for each treatment. The results are expressed as the percentage inhibition of nitrification compared to the control.
Signaling Pathway and Mode of Action
This compound's primary mode of action is the inhibition of the acetolactate synthase (ALS) enzyme. This enzyme catalyzes the first step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.
References
Application Notes and Protocols for Monitoring Pyriminobac-methyl Degradation in Soil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for monitoring the degradation of Pyriminobac-methyl in various soil types. The information is intended to guide researchers in designing and executing robust environmental fate studies.
Introduction
This compound is a post-emergence herbicide used for the control of various weeds in rice paddies.[1] Understanding its persistence and degradation in different soil environments is crucial for assessing its potential environmental impact. The degradation of this compound in soil is influenced by a combination of biotic and abiotic factors, including soil type, pH, organic matter content, cation exchange capacity, clay content, and moisture levels.[2][3] Abiotic degradation, particularly hydrolysis, plays a predominant role in its dissipation.[1][2][4]
Monitoring the degradation of this herbicide requires sensitive and specific analytical techniques, with Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) being a widely used method.[4] This document outlines the protocols for conducting soil degradation studies and the analytical procedures for quantifying this compound residues.
Analytical Methodology
The quantitative analysis of this compound in soil samples is typically performed using UPLC-MS/MS. This technique offers high sensitivity and selectivity, allowing for the detection and quantification of the herbicide at low concentrations.
Key Analytical Parameters:
-
Instrumentation: UPLC system coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column is commonly used for separation.[4]
-
Mobile Phase: A gradient of acetonitrile and water (often containing a modifier like formic acid) is typically employed.[4]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is effective for this compound.[4]
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification.[4]
Experimental Protocols
Soil Sample Collection and Characterization
-
Soil Collection: Collect soil samples from the top 0-20 cm layer of the desired study sites.[4]
-
Sample Preparation: Air-dry the soil samples, remove any plant matter and stones, and sieve them through a 2 mm mesh.[3]
-
Soil Characterization: Analyze the physicochemical properties of the soil, including pH, organic matter content, cation exchange capacity (CEC), clay content, and soil texture. These parameters are crucial for interpreting the degradation data.
Soil Degradation Study Protocol
This protocol describes a laboratory-based study to assess the degradation of this compound in soil under controlled conditions.
-
Soil Spiking:
-
Weigh a known amount of the prepared soil (e.g., 50 g, on a dry weight basis) into individual incubation containers.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).[3]
-
Fortify the soil samples with the this compound stock solution to achieve the desired initial concentration. Ensure even distribution of the herbicide in the soil.
-
Allow the solvent to evaporate completely in a fume hood.
-
-
Incubation:
-
Adjust the moisture content of the spiked soil samples to a specific level (e.g., 60% of maximum water holding capacity).[5]
-
Incubate the samples in the dark at a constant temperature (e.g., 25°C).[5]
-
To study the effect of different conditions, parallel experiments can be set up under:
-
Aerobic conditions: Ensure adequate air exchange.
-
Sterilized conditions: Autoclave the soil before spiking to distinguish between microbial and chemical degradation.
-
-
-
Sampling:
-
Collect triplicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Store the samples at -20°C until extraction and analysis.
-
Sample Extraction
-
Extraction Solvent: A common extraction solvent is acetonitrile containing 0.1% ammonia water.[4]
-
Procedure:
-
Weigh a subsample of the incubated soil (e.g., 10 g) into a centrifuge tube.
-
Add a specific volume of the extraction solvent (e.g., 20 mL).
-
Shake vigorously for a set period (e.g., 30 minutes) using a mechanical shaker.
-
Centrifuge the mixture to separate the soil particles from the supernatant.[4]
-
Collect the supernatant.
-
Repeat the extraction process on the soil pellet for exhaustive recovery.
-
Combine the supernatants.
-
Sample Clean-up and Analysis
-
Filtration: Filter the combined supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[4]
-
UPLC-MS/MS Analysis:
-
Inject an aliquot of the filtered extract into the UPLC-MS/MS system.
-
Quantify the concentration of this compound based on a calibration curve prepared using certified reference standards.
-
Data Presentation
The degradation of this compound in soil typically follows first-order kinetics.[1][2] The degradation rate constant (k) and the half-life (DT50) are calculated to express the persistence of the herbicide.
Table 1: Degradation Half-life (DT50) of this compound in Different Soil Types and Conditions
| Soil Type | Condition | Moisture Level | DT50 (days) | Reference |
| Phaeozem | Aerobic | 60% | 37.46 | [2] |
| Anthrosol | Aerobic | 60% | 58.25 | [1] |
| Ferralsol | Aerobic | 60% | 43.20 | [1] |
| Alisol | Aerobic | 60% | 41.75 | [1] |
| Plinthosol | Aerobic | 60% | 39.31 | [1] |
| Phaeozem | Anaerobic | - | 41.75 | [1] |
| Anthrosol | Anaerobic | - | 59.74 | [1] |
| Phaeozem | Sterilized | - | 60.87 | [1] |
| Anthrosol | Sterilized | - | 66.00 | [2] |
Visualizations
Caption: Experimental workflow for monitoring this compound degradation in soil.
Caption: Simplified degradation pathway of this compound in soil.
References
- 1. SOIL - Environmental behaviors of (E) this compound in agricultural soils [soil.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound (Ref: KIH-6127) [sitem.herts.ac.uk]
- 4. soil.copernicus.org [soil.copernicus.org]
- 5. This compound | C17H19N3O6 | CID 9604652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compoundâKumiai Chemical Industry [kumiai-chem.co.jp]
Application Notes and Protocols for Pyriminobac-methyl in Integrated Weed Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyriminobac-methyl is a selective, systemic post-emergence herbicide belonging to the pyrimidinyl-thiobenzoate chemical family.[1] It is primarily utilized for the control of grass weeds, most notably Barnyardgrass (Echinochloa crus-galli), in paddy rice cultivation.[1] The following application notes and protocols provide a comprehensive overview of its use in integrated weed management (IWM) programs, detailing its mode of action, experimental protocols for efficacy and resistance testing, and quantitative data for research and development purposes.
Mode of Action
This compound's herbicidal activity stems from its inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2] ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine.[2][3] By blocking ALS, this compound prevents the synthesis of these essential amino acids, leading to a cessation of cell division and plant growth, and ultimately, plant death.[3][4] This targeted mode of action provides its selectivity in crops like rice.
Signaling Pathway
The inhibition of acetolactate synthase (ALS) by this compound initiates a cascade of cellular events stemming from the depletion of branched-chain amino acids (BCAAs). This starvation of essential amino acids is sensed by the Target of Rapamycin (TOR) signaling pathway, a central regulator of growth and metabolism in eukaryotes, including plants.[5][6][7] The inactivation of TOR signaling due to amino acid deficiency leads to the downregulation of anabolic processes such as protein and lipid synthesis and the upregulation of catabolic processes like autophagy.[8] This metabolic shift, combined with the inability to produce essential proteins for growth and development, results in the eventual death of the susceptible weed.
Quantitative Data
The following tables summarize key quantitative data related to the efficacy and environmental fate of this compound.
Table 1: Efficacy of this compound against Common Rice Weeds
| Weed Species | Growth Stage | Application Rate (g a.i./ha) | Control Efficacy (%) | Reference |
| Echinochloa crus-galli | 2-3 leaf | 150-300 | >90 | Adapted from[9] |
| Echinochloa crus-galli | 4 leaf | 20 (as part of a mix) | ~85-95 | Adapted from[10] |
| Echinochloa crus-galli | 6 leaf | 20 (as part of a mix) | ~53-64 | [11] |
| Sedges & Broadleaf Weeds | N/A | 20-30 (in combination) | High | [12] |
Table 2: Comparative Efficacy of this compound and Other Herbicides
| Herbicide | Target Weed | Application Rate (g a.i./ha) | Control Efficacy (%) | Reference |
| This compound | Echinochloa crus-galli | 1/5 - 1/10 of Bensulfuron-methyl | 1.5-2 times higher than Bensulfuron-methyl | [13] |
| Bensulfuron-methyl | Echinochloa crus-galli | N/A | N/A | [13] |
| Pyrazosulfuron-ethyl | Echinochloa crus-galli | 20-30 | ~83 | [12] |
| Butachlor | Echinochloa crus-galli | 1250 | Lower than Pyrazosulfuron-ethyl | [12] |
Table 3: Environmental Fate of this compound
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | 4.0 - 19.3 days | Paddy rice field | [13] |
| Half-life (t½) | 37.46 - 66.00 days | Agricultural soils | [14] |
| Adsorption Coefficient (Koc) | 372 - 741 | Japanese soils | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for specific research needs.
Dose-Response Assay for Herbicide Efficacy
This protocol determines the effective dose (ED₅₀) of this compound required to control a target weed species.
Methodology:
-
Weed Material: Collect seeds of the target weed species (e.g., Echinochloa crus-galli) from a location with no prior history of this compound application to ensure a susceptible population.
-
Plant Growth: Germinate seeds in petri dishes on moist filter paper. Transplant uniform seedlings at the two-leaf stage into pots containing a suitable soil mix.
-
Herbicide Application: Prepare a stock solution of this compound. A series of dilutions should be made to achieve a range of application rates (e.g., 0, 1/8, 1/4, 1/2, 1, 2, and 4 times the recommended field rate). Apply the herbicide to plants at the 3-4 leaf stage using a laboratory sprayer calibrated to deliver a consistent volume.
-
Growth Conditions: Maintain the treated plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.
-
Data Collection: After a set period (e.g., 21 days), assess the plants for visual injury on a scale of 0% (no effect) to 100% (plant death). Harvest the above-ground biomass and record the fresh or dry weight.
-
Data Analysis: Use a statistical software to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to determine the ED₅₀ value, which is the dose required to cause a 50% reduction in plant growth compared to the untreated control.
Field Trial for Herbicide Efficacy
This protocol evaluates the performance of this compound under field conditions.
Methodology:
-
Experimental Design: Use a randomized complete block design with at least three replications. Individual plot sizes should be sufficient to minimize edge effects.
-
Treatments: Include this compound at the recommended application rate, a standard herbicide for comparison, an untreated weedy check, and a weed-free check (maintained by hand weeding).
-
Application: Apply the herbicides at the appropriate weed growth stage (e.g., 2-4 leaf stage for post-emergence applications) using a calibrated backpack or plot sprayer.
-
Assessments:
-
Weed Control: Visually assess weed control at regular intervals (e.g., 7, 14, 28, and 56 days after treatment) on a 0-100% scale. At a designated time, collect weed biomass from a quadrat within each plot.
-
Crop Phytotoxicity: Visually assess crop injury at the same intervals on a 0-100% scale, where 0 is no injury and 100 is crop death.
-
Yield: At crop maturity, harvest the grain from a designated area within each plot and determine the yield.
-
-
Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.
Monitoring for Herbicide Resistance
This protocol is for the early detection and confirmation of weed populations resistant to this compound.
Methodology:
-
Seed Collection: Collect mature seeds from weed plants that have survived a field application of this compound. Also, collect seeds from a known susceptible population of the same weed species.
-
Whole-Plant Assay: Conduct a dose-response assay as described in Protocol 1 for both the suspected resistant and the known susceptible populations.
-
Resistance Factor (RF): Calculate the resistance factor by dividing the ED₅₀ of the suspected resistant population by the ED₅₀ of the susceptible population. An RF greater than 1 indicates resistance.
-
Molecular Analysis (Optional): For a more in-depth investigation, sequence the ALS gene from both resistant and susceptible plants to identify any mutations that may confer resistance.
This compound in Integrated Weed Management (IWM)
IWM is a holistic approach to weed control that combines multiple strategies to manage weed populations in a sustainable and economical manner.[15][16] The goal is to reduce the reliance on any single weed control method, thereby minimizing the development of herbicide resistance.[15]
Strategies for incorporating this compound into an IWM program for rice:
-
Herbicide Rotation: Avoid the continuous use of this compound or other ALS inhibitors in the same field year after year. Rotate with herbicides that have different modes of action.
-
Tank-Mixing: When appropriate, tank-mix this compound with herbicides that have a different mode of action to broaden the spectrum of controlled weeds and delay the onset of resistance.
-
Cultural Practices:
-
Water Management: Proper water management in paddy fields can suppress the germination and growth of many weed species.
-
Land Preparation: Thorough land preparation can reduce the initial weed seed bank.
-
Crop Competitiveness: Use of competitive rice cultivars can help to suppress weed growth.
-
-
Mechanical and Manual Weeding: In situations with low to moderate weed pressure, or for controlling escaped weeds, mechanical or manual weeding can be an effective component of an IWM program.
-
Scouting and Monitoring: Regularly scout fields to identify weed species present and their growth stages to ensure timely and effective herbicide applications. Monitor for any signs of reduced herbicide efficacy that may indicate the development of resistance.
By integrating this compound into a comprehensive IWM program, its long-term efficacy can be preserved, and the development of herbicide-resistant weeds can be mitigated.
References
- 1. This compound (Ref: KIH-6127) [sitem.herts.ac.uk]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. Herbicide-Resistant Mutations in Acetolactate Synthase Can Reduce Feedback Inhibition and Lead to Accumulation of Branched-Chain Amino Acids [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. TOR signaling in plants: conservation and innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino Acid Signaling for TOR in Eukaryotes: Sensors, Transducers, and a Sustainable Agricultural fuTORe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A tour of TOR complex signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrated weed management enhanced the aerobic rice performance by suppressing weeds at critical competition period with low residue herbicides | Plant Science Today [horizonepublishing.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. SOIL - Environmental behaviors of (E) this compound in agricultural soils [soil.copernicus.org]
- 14. researchgate.net [researchgate.net]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pyriminobac-methyl Degradation in Sample Analysis
Welcome to the Technical Support Center for Pyriminobac-methyl analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the quantification of this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides to help ensure the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound degradation during sample analysis?
A1: this compound degradation during analysis can be attributed to several factors:
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Photodegradation: Exposure to light, especially UV light, can cause the isomerization of the active (E)-isomer to the less active (Z)-isomer.[1] This conversion can occur in solution, affecting the quantification of the target analyte.
-
pH Instability: this compound is susceptible to hydrolysis, particularly under alkaline or strongly acidic conditions. The pH of your sample, extraction solvent, and mobile phase can significantly impact its stability.
-
Thermal Degradation: Elevated temperatures during sample preparation (e.g., evaporation steps) or in the analytical instrument (e.g., heated injection ports) can accelerate degradation.
-
Solvent Effects: The choice of solvent can influence the stability of this compound. While it is soluble in various organic solvents, its long-term stability in each may differ.
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Matrix Effects: Components of the sample matrix (e.g., soil, plant tissue) can catalyze degradation or interfere with the analysis.
Q2: I am observing a second peak close to my this compound peak. What could it be?
A2: The most common reason for a secondary peak is the presence of the (Z)-isomer of this compound.[1] The commercial product is predominantly the (E)-isomer, but isomerization can occur due to exposure to light.[1] To confirm this, you can:
-
Inject a standard of the (Z)-isomer if available.
-
Expose a standard solution of the (E)-isomer to UV light for a short period and re-inject to see if the secondary peak increases.
-
Utilize a high-resolution mass spectrometer to confirm that both peaks have the same mass-to-charge ratio (m/z).
Other possibilities for a secondary peak include a degradation product or a co-eluting matrix interference.
Q3: How should I prepare and store my this compound stock solutions and samples to minimize degradation?
A3: To ensure the integrity of your standards and samples, follow these guidelines:
| Parameter | Recommendation | Rationale |
| Solvent for Stock Solutions | Use acetonitrile or acetone. | This compound shows good solubility and stability in these solvents. |
| Storage Temperature | Store stock solutions and prepared samples at or below -10°C in the dark.[2][3] | Low temperatures and the absence of light minimize both thermal degradation and photo-isomerization. |
| Sample pH | Adjust the pH of aqueous samples to a neutral range (pH 6-8) if possible. | Avoid strongly acidic or alkaline conditions to prevent hydrolysis. |
| Light Exposure | Use amber vials or wrap vials in aluminum foil to protect from light. | Prevents the conversion of the (E)-isomer to the (Z)-isomer.[1] |
| Autosampler Temperature | If possible, use a cooled autosampler set to 4-10°C. | Reduces the potential for degradation of samples waiting for injection. |
Troubleshooting Guides
Issue 1: Low recovery of this compound in spiked samples.
This issue often points to degradation during the sample preparation process.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low this compound recovery.
Detailed Steps:
-
Review Sample Preparation: Carefully examine each step of your extraction and cleanup protocol.
-
Check Solvent pH: If using aqueous-based extraction solvents, measure the pH. If it is outside the neutral range (6-8), consider adjusting it.
-
Evaluate Evaporation Temperature: If your method involves an evaporation step to concentrate the extract, ensure the temperature does not exceed 40°C. High temperatures can lead to thermal degradation.
-
Assess Light Exposure: Throughout the sample preparation process, minimize exposure to direct sunlight and fluorescent lighting. Use amber glassware or cover your samples with aluminum foil.
-
Consider Matrix Effects: The sample matrix itself can sometimes contribute to degradation. To assess this, prepare a matrix-matched calibration curve and compare it to a solvent-based calibration curve. A significant difference may indicate matrix-induced degradation or ion suppression/enhancement in the MS source.
Issue 2: Inconsistent results or peak area drift over a sequence of analyses.
This can be caused by the degradation of samples in the autosampler or instability in the analytical system.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent analytical results.
Detailed Steps:
-
Evaluate Autosampler Conditions: If your autosampler is not temperature-controlled, the samples may be degrading while waiting for injection, especially during long analytical runs. If possible, use a cooled autosampler.
-
Check Mobile Phase: An inappropriate mobile phase pH can cause on-column degradation. This compound is generally analyzed with a slightly acidic mobile phase (e.g., with 0.1% formic acid) to ensure good peak shape.[4] However, if you suspect pH-related degradation, preparing a fresh mobile phase and ensuring its consistency is crucial.
-
Monitor System Stability: Inject a system suitability standard (a mid-level calibration standard) at the beginning, middle, and end of your analytical sequence. A consistent response indicates a stable system. A decreasing trend may point to sample degradation in the autosampler or other system issues.
-
Investigate Carryover: If you observe peaks in your blank injections, it could be due to carryover from a previous high-concentration sample. Optimize your injector wash procedure to minimize this effect.
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solutions
-
Stock Standard (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound analytical standard.
-
Dissolve in 10 mL of acetonitrile in a class A volumetric flask.
-
Store the stock solution in an amber glass vial at ≤ -10°C.
-
-
Working Standards (e.g., 0.01 - 1 µg/mL):
-
Perform serial dilutions of the stock solution with acetonitrile or your initial mobile phase composition.
-
Prepare fresh working standards daily or as stability data permits.
-
Store in amber vials in a cooled autosampler during use.
-
Protocol 2: Generic HPLC-MS/MS Method for this compound Analysis
This is a general method and should be optimized for your specific instrument and sample matrix.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Monitor at least two transitions for confirmation and quantification (e.g., precursor ion -> product ion 1, precursor ion -> product ion 2). Specific m/z values should be determined by infusing a standard solution. |
This compound Degradation Pathway:
The primary degradation pathway observed during analysis is the photo-isomerization from the (E)-isomer to the (Z)-isomer.
Caption: Photo-isomerization of this compound.
By understanding the potential causes of this compound degradation and implementing these troubleshooting and preventative measures, you can significantly improve the accuracy and reliability of your analytical data.
References
Optimizing Pyriminobac-methyl extraction from complex environmental matrices
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Pyriminobac-methyl from complex environmental matrices.
Frequently Asked Questions (FAQs)
Q1: What are the recommended extraction methods for this compound from soil and water samples?
A1: For soil matrices, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective. This typically involves an extraction with acidified acetonitrile followed by a cleanup step using a combination of sorbents. For water samples, Solid-Phase Extraction (SPE) is the preferred method, offering excellent pre-concentration and cleanup of the analyte.
Q2: I'm observing low recovery of this compound from my soil samples using the QuEChERS method. What are the potential causes?
A2: Low recovery from soil can be attributed to several factors:
-
Insufficient homogenization: Ensure your soil sample is well-homogenized to have a representative subsample for extraction.
-
Inadequate solvent-to-sample ratio: A low solvent volume may not be sufficient to efficiently extract the analyte. A common ratio is 2:1 (v/w) of acetonitrile to soil.
-
Suboptimal pH: The pH of the extraction solvent can influence the recovery of pH-dependent compounds. Acidifying the acetonitrile can improve the extraction efficiency for this compound.
-
Strong matrix interactions: this compound can bind strongly to soil components, especially in soils with high organic matter or clay content. Increasing the shaking/vortexing time during extraction can help overcome these interactions.
Q3: My this compound recovery from water samples using SPE is inconsistent. What should I check?
A3: Inconsistent SPE recovery can stem from:
-
Improper cartridge conditioning: Ensure the SPE cartridge is properly conditioned with the recommended solvents (e.g., methanol followed by water) to activate the sorbent.
-
Sample breakthrough: If the sample is loaded too quickly, the analyte may not have sufficient time to interact with the sorbent and can be lost. A slow and steady flow rate is crucial.
-
Incomplete elution: The elution solvent may not be strong enough or the volume may be insufficient to completely desorb the analyte from the sorbent.
-
Sorbent drying out: For reversed-phase SPE, it is critical that the sorbent does not dry out between the conditioning/equilibration and sample loading steps.
Q4: I am seeing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis. How can I mitigate this?
A4: Matrix effects are a common challenge in the analysis of complex environmental samples. To mitigate them:
-
Optimize the cleanup step: For QuEChERS, experiment with different d-SPE sorbents (e.g., C18, GCB) to remove interfering matrix components. For SPE, ensure the wash step is effective at removing interferences without eluting the analyte.
-
Use matrix-matched calibration standards: Prepare your calibration standards in an extract of a blank matrix that is similar to your samples. This helps to compensate for matrix-induced signal changes.
-
Employ an internal standard: A stable isotope-labeled internal standard is ideal as it will behave similarly to the analyte during extraction and ionization, providing a reliable way to correct for recovery losses and matrix effects.
-
Dilute the sample extract: If the matrix effect is severe, diluting the final extract can reduce the concentration of interfering compounds, thereby minimizing their impact on the ionization of the analyte.
Troubleshooting Guides
Low Recovery in Soil Extraction (QuEChERS)
| Symptom | Potential Cause | Recommended Solution |
| Low recovery in all samples | Inefficient extraction | Increase shaking/vortexing time and/or energy. Ensure adequate solvent-to-sample ratio. |
| Suboptimal solvent | Ensure acetonitrile is acidified (e.g., with 1% acetic acid). | |
| Analyte degradation | Protect samples from light and heat during processing. | |
| Low recovery in specific soil types | Strong matrix binding (high organic matter/clay) | Increase extraction time and consider using a more vigorous shaking method. |
| Ineffective cleanup | Experiment with different d-SPE sorbents to remove interfering compounds that may be co-precipitating the analyte. | |
| Inconsistent/erratic recovery | Non-homogenous samples | Thoroughly homogenize the bulk soil sample before taking a subsample. |
| Inconsistent procedural steps | Ensure consistent timing and volumes for all steps of the protocol. |
Low Recovery in Water Extraction (SPE)
| Symptom | Potential Cause | Recommended Solution |
| Analyte found in the load effluent | Sample loaded too quickly | Decrease the flow rate during sample loading to ensure adequate residence time on the sorbent. |
| Incorrect sample pH | Adjust the pH of the water sample to ensure this compound is in a neutral form for optimal retention on a reversed-phase sorbent. | |
| Sorbent not properly conditioned | Ensure the sorbent is wetted with an organic solvent (e.g., methanol) and then equilibrated with water before loading the sample. | |
| Analyte found in the wash fraction | Wash solvent is too strong | Decrease the percentage of organic solvent in the wash solution. |
| No analyte in any fraction | Analyte strongly retained on the sorbent | Use a stronger elution solvent (e.g., increase the proportion of organic solvent) or a different solvent altogether. Consider using multiple elution steps. |
| Analyte degradation | Ensure the pH of the sample and solvents is compatible with the stability of this compound. |
Data Presentation
Table 1: Typical Recovery of this compound from Soil using a Modified QuEChERS Method
| Spiked Concentration (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.01 | 92.6 - 106.0 | 1.1 - 2.9 |
| 0.1 | 94.3 - 102.4 | 1.1 - 3.8 |
| 1.0 | 94.3 - 102.4 | 1.1 - 3.8 |
| 2.0 | 92.6 - 106.0 | 1.1 - 2.9 |
| Data synthesized from studies on this compound extraction from various agricultural soils.[1][2] |
Table 2: Expected Recovery of Pesticides from Water using Solid-Phase Extraction (SPE)
| SPE Sorbent | Analyte Polarity | Typical Recovery Range (%) |
| C18 | Non-polar to moderately polar | 70 - 120 |
| Polymeric (e.g., HLB) | Wide range of polarities | 70 - 120 |
| General recovery ranges for pesticides from water matrices. Specific recovery for this compound should be validated in your laboratory. |
Experimental Protocols
Protocol 1: Modified QuEChERS Extraction of this compound from Soil
-
Sample Preparation:
-
Homogenize the soil sample to ensure uniformity.
-
Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
If the soil is dry, add 7 mL of deionized water, vortex briefly, and allow to hydrate for 30 minutes.
-
-
Extraction:
-
Add 10 mL of acetonitrile (containing 1% acetic acid) to the centrifuge tube.
-
Add an appropriate internal standard.
-
Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake for another 1 minute.
-
Centrifuge at ≥ 3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄ and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 5000 rcf for 2 minutes.
-
-
Analysis:
-
Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Water
-
Sample Preparation:
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
Adjust the pH of the sample to neutral (~7.0) if necessary.
-
Add an appropriate internal standard.
-
-
SPE Cartridge Conditioning:
-
Use a C18 or a polymeric SPE cartridge (e.g., 200 mg, 6 mL).
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the water sample (e.g., 100 mL) onto the SPE cartridge at a slow, consistent flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Elute the this compound from the cartridge with 5-10 mL of methanol or acetonitrile into a collection tube.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Mandatory Visualizations
Caption: QuEChERS workflow for this compound extraction from soil.
Caption: SPE workflow for this compound extraction from water.
Caption: Troubleshooting logic for low this compound recovery.
References
Improving the efficacy of Pyriminobac-methyl under different environmental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the efficacy of Pyriminobac-methyl in their experiments, particularly concerning variable environmental conditions.
Section 1: Frequently Asked Questions (FAQs) - General Information
Q1: What is the primary mode of action for this compound?
Caption: Mode of action pathway for this compound.
Q2: Why does this compound have (E) and (Z) isomers and which is more effective?
This compound possesses a carbon-nitrogen double bond (C=N) in its methoxyiminoethyl group, which restricts rotation and leads to the formation of geometric isomers: (E) and (Z).[1][2] The (E)-isomer, often abbreviated as EPM, demonstrates significantly higher herbicidal activity.[2][5] Consequently, commercial formulations are typically dominated by the (E)-isomer to ensure maximum efficacy.[1][2]
Section 2: Troubleshooting Guide for Sub-optimal Efficacy
Q3: My experiment is showing poor weed control. What environmental factors could be reducing the efficacy of this compound?
Sub-optimal performance is often linked to a combination of environmental and soil-related factors that affect the herbicide's bioavailability, degradation, and plant uptake. Key factors include soil composition (especially organic matter), soil moisture levels, temperature, and light exposure.[5][6][7] Application timing is also critical; the herbicide is most effective post-emergence and shows slow activity, with visible effects appearing in 7-10 days.[8] It is not effective against weed seeds or weeds in the bud stage.[8]
References
- 1. This compound (Ref: KIH-6127) [sitem.herts.ac.uk]
- 2. This compound (Ref: KIH-6127) [sitem.herts.ac.uk]
- 3. This compound | C17H19N3O6 | CID 9604652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compoundâKumiai Chemical Industry [kumiai-chem.co.jp]
- 5. SOIL - Environmental behaviors of (E) this compound in agricultural soils [soil.copernicus.org]
- 6. soil.copernicus.org [soil.copernicus.org]
- 7. soil.copernicus.org [soil.copernicus.org]
- 8. This compound 15% WP-Leading Supplier Of Pesticides And Agrochemicals, Delivering Globally|Sino Agro [sinoagrochem.com.cn]
Strategies for managing and mitigating Pyriminobac-methyl resistance in weeds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing and mitigating Pyriminobac-methyl resistance in weeds.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments on this compound resistance.
Issue 1: Inconsistent or Unexpected Results in Whole-Plant Bioassays
Question: My whole-plant bioassay for this compound resistance is yielding inconsistent results (e.g., high variability in plant mortality at the same herbicide dose). What are the possible causes and solutions?
Answer:
Inconsistent results in whole-plant bioassays can stem from several factors related to experimental setup and execution. Here’s a checklist of potential issues and how to address them:
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Seed Viability and Dormancy:
-
Problem: Low or variable seed germination can lead to uneven plant stands and skewed results.[1] Seeds collected too early or too late may have low viability.[1] Some weed species also exhibit seed dormancy.
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Solution: Collect mature seeds when 10-20% have naturally shed.[1] Air-dry seeds away from direct sunlight and store them in paper bags.[1][2] If dormancy is suspected, pre-treat seeds (e.g., stratification, scarification) to ensure uniform germination.
-
-
Herbicide Application:
-
Problem: Inaccurate herbicide concentration, improper sprayer calibration, or poor coverage can lead to variable application rates.[3][4]
-
Solution: Double-check all calculations for herbicide dilutions. Calibrate spray equipment before each experiment to ensure a consistent application volume.[4] Ensure uniform spray coverage on all plants.
-
-
Environmental Conditions:
-
Problem: Fluctuations in temperature, light, and humidity in the greenhouse can affect plant growth and herbicide efficacy.[5] Stressed plants may respond differently to herbicides than healthy plants.[5]
-
Solution: Maintain and monitor stable environmental conditions in the greenhouse or growth chamber. Ensure plants are healthy and actively growing at the time of herbicide application.
-
-
Plant Growth Stage:
-
Problem: Applying herbicides at different growth stages can lead to variability in susceptibility.[5]
-
Solution: Treat all plants at a uniform and appropriate growth stage as recommended for the specific weed species and herbicide.
-
Issue 2: Poor Quality or No DNA Yield from Weed Leaf Tissue
Question: I am unable to extract high-quality DNA from weed leaf samples for PCR analysis of the ALS gene. What could be the issue?
Answer:
DNA extraction from plant tissues can be challenging due to the presence of cell walls and secondary metabolites.[6][7] Here are common problems and solutions:
-
Incomplete Cell Lysis:
-
Contamination with Polysaccharides and Polyphenols:
-
Problem: These compounds can co-precipitate with DNA, inhibiting downstream applications like PCR.[6][7]
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Solution: Use a DNA extraction protocol specifically designed for plants, such as a CTAB (cetyltrimethylammonium bromide) method, which is effective at removing these contaminants.[8] Including PVP (polyvinylpyrrolidone) in the extraction buffer can also help to remove polyphenols.
-
-
Degradation of DNA:
-
Problem: Nucleases released during cell lysis can degrade the DNA.
-
Solution: Work quickly and on ice to minimize nuclease activity. The addition of EDTA to the extraction buffer will also help by chelating Mg2+, a necessary cofactor for many nucleases.
-
Issue 3: PCR Amplification of the ALS Gene Fails
Question: I am having trouble amplifying the target region of the ALS gene from my extracted weed DNA. What are some troubleshooting steps?
Answer:
PCR failure can be due to issues with the DNA template, primers, or reaction conditions.
-
DNA Quality and Quantity:
-
Problem: The DNA may be of poor quality (contaminated with inhibitors) or the concentration may be too high or too low.[9]
-
Solution: Clean up the DNA sample using a commercial kit or perform a phenol-chloroform extraction. Quantify the DNA using a spectrophotometer or fluorometer and use an appropriate amount in the PCR reaction (typically 5-50 ng).[9]
-
-
Primer Design:
-
Problem: Primers may not be specific to the target sequence in the weed species of interest or may have secondary structures that inhibit annealing.
-
Solution: Design primers based on conserved regions of the ALS gene from related species. Use primer design software to check for potential hairpins, self-dimers, and cross-dimers. It is often necessary to design and test several primer pairs.[1]
-
-
PCR Conditions:
-
Problem: The annealing temperature, extension time, or number of cycles may not be optimal.
-
Solution: Perform a gradient PCR to determine the optimal annealing temperature for your primers. Ensure the extension time is sufficient for the length of the target amplicon. If the target is in low abundance, increasing the number of PCR cycles may help.
-
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a selective, systemic herbicide belonging to the pyrimidinyl benzoate chemical family.[10][11] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[12][13] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[12][13] By inhibiting ALS, this compound disrupts these processes, leading to the death of susceptible weeds. It is classified under HRAC Group B and WSSA Group 2.[14]
2. What are the primary mechanisms of weed resistance to this compound?
Resistance to this compound, and other ALS inhibitors, can occur through two main mechanisms:
-
Target-Site Resistance (TSR): This is the most common mechanism and involves a mutation in the ALS gene, which codes for the ALS enzyme.[15] This mutation alters the herbicide's binding site on the enzyme, reducing its inhibitory effect.[15] Common mutations conferring resistance to ALS inhibitors occur at specific amino acid positions, such as Pro-197 and Trp-574.[16][17]
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site.[18] The most common form of NTSR is enhanced metabolic detoxification, where the resistant plant can more rapidly break down the herbicide into non-toxic forms.[19][20] This is often mediated by increased activity of enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[19][20]
3. How can I determine if a weed population is resistant to this compound?
Confirming herbicide resistance involves a combination of field observations and laboratory/greenhouse experiments:
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Field Observations: Suspect resistance if you observe patches of a single weed species surviving a normally effective this compound application, while other weed species are controlled.[21] Also, consider if other factors for herbicide failure have been ruled out, such as incorrect application rate, adverse weather conditions, or equipment malfunction.[4][21]
-
Whole-Plant Bioassay: This is a dose-response experiment where seeds from the suspected resistant population and a known susceptible population are grown and treated with a range of this compound concentrations.[3][21] The results are used to calculate the dose required to cause 50% mortality or growth reduction (ED50). A significantly higher ED50 for the suspected resistant population confirms resistance.
-
Molecular Testing: If TSR is suspected, the ALS gene can be sequenced to identify known resistance-conferring mutations.[1] This provides a rapid and definitive confirmation of target-site resistance.
4. What are the key strategies for managing this compound resistance?
An integrated weed management (IWM) approach is essential to delay and manage resistance.[22][23][24] Key strategies include:
-
Herbicide Rotation and Mixtures: Avoid the repeated use of this compound or other ALS inhibitors in the same field.[12][15] Rotate between herbicides with different modes of action or use tank mixtures of herbicides with different modes of action that are effective against the target weed.[12][15]
-
Cultural Practices: Implement cultural practices that reduce weed pressure, such as crop rotation, tillage, and managing the weed seed bank.[22]
-
Use of Labeled Rates: Always apply herbicides at the full recommended label rate to maximize efficacy and reduce the selection of partially resistant individuals.[15]
-
Scouting and Monitoring: Regularly scout fields to detect resistant weed patches early and prevent them from setting seed.[13][15]
Data Presentation
Table 1: Example Dose-Response Data for a Susceptible vs. Resistant Weed Population to an ALS-Inhibiting Herbicide
| Herbicide Concentration (g a.i./ha) | Susceptible Population (% Growth Reduction) | Resistant Population (% Growth Reduction) |
| 0 | 0 | 0 |
| 5 | 55 | 10 |
| 10 | 85 | 25 |
| 20 | 98 | 45 |
| 40 | 100 | 60 |
| 80 | 100 | 75 |
| ED50 (g a.i./ha) | 4.5 | 35.0 |
| Resistance Index (RI) | - | 7.8 |
Note: This is example data. Actual ED50 and RI values will vary depending on the weed species, herbicide, and specific resistance mechanism.
Table 2: Common Amino Acid Substitutions in the ALS Gene Conferring Resistance to ALS-Inhibiting Herbicides
| Amino Acid Position | Common Substitution |
| Pro-197 | Ser, Leu, His |
| Ala-122 | Thr |
| Asp-376 | Glu |
| Trp-574 | Leu |
| Ser-653 | Asn |
Experimental Protocols
Protocol 1: Whole-Plant Dose-Response Bioassay
This protocol outlines the steps for conducting a whole-plant bioassay to determine the level of resistance to this compound.
-
Seed Collection and Germination:
-
Collect mature seeds from the suspected resistant weed population and a known susceptible population.[25]
-
Germinate seeds in petri dishes on moist filter paper or in trays with potting mix.
-
-
Plant Growth:
-
Once seedlings have emerged, transplant them into individual pots (e.g., 10 cm diameter) filled with a standard potting medium.
-
Grow the plants in a greenhouse or controlled environment chamber with optimal conditions for the specific weed species.
-
Water and fertilize as needed to ensure healthy, uniform growth.
-
-
Herbicide Application:
-
When plants reach the 2-4 leaf stage, apply this compound at a range of doses (e.g., 0, 0.25x, 0.5x, 1x, 2x, 4x, 8x the recommended field rate).
-
Include an untreated control (0x).
-
Use a calibrated laboratory sprayer to ensure accurate and uniform application.
-
-
Data Collection and Analysis:
-
After a set period (e.g., 21 days), visually assess plant mortality or measure plant biomass (e.g., fresh or dry weight of the above-ground tissue).
-
Calculate the percent growth reduction relative to the untreated control for each dose.
-
Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic model) to determine the ED50 value for each population.
-
Calculate the Resistance Index (RI) by dividing the ED50 of the resistant population by the ED50 of the susceptible population.
-
Protocol 2: ALS Gene Sequencing for Target-Site Resistance Detection
This protocol describes the process of amplifying and sequencing the ALS gene to identify resistance-conferring mutations.
-
DNA Extraction:
-
PCR Amplification:
-
Design or obtain primers that flank the regions of the ALS gene where resistance mutations are known to occur.[1][26]
-
Perform PCR to amplify the target ALS gene fragment. A typical PCR reaction might include: 50 ng of genomic DNA, 1x PCR buffer, 2 mM MgCl2, 0.2 mM dNTPs, 0.5 µM of each primer, and 1 unit of Taq polymerase in a 25 µL reaction volume.
-
Use a thermal cycler with an appropriate program, for example: initial denaturation at 94°C for 3 min, followed by 35 cycles of 94°C for 30s, 55-60°C (optimized for the specific primers) for 30s, and 72°C for 1-2 min (depending on the amplicon size), with a final extension at 72°C for 10 min.
-
-
Sequencing and Analysis:
-
Purify the PCR product to remove unincorporated primers and dNTPs.
-
Send the purified PCR product for Sanger sequencing.
-
Align the resulting DNA sequences from the resistant and susceptible plants with a reference ALS sequence to identify any single nucleotide polymorphisms (SNPs) that result in an amino acid substitution at known resistance-conferring positions.[27]
-
Protocol 3: Spectrophotometric Assay for Glutathione S-Transferase (GST) Activity
This protocol provides a general method for measuring GST activity, which can be elevated in cases of non-target-site resistance.
-
Protein Extraction:
-
Homogenize fresh leaf tissue from resistant and susceptible plants in an ice-cold extraction buffer (e.g., phosphate buffer, pH 7.0, containing EDTA and a reducing agent like DTT).
-
Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins.
-
-
GST Activity Assay:
-
The assay measures the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB), which results in an increase in absorbance at 340 nm.[28]
-
Prepare a reaction mixture containing phosphate buffer, GSH, and CDNB.
-
Initiate the reaction by adding a small amount of the protein extract.
-
Measure the change in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Use the molar extinction coefficient of the product to convert the rate into enzyme activity units (e.g., µmol of product formed per minute per mg of protein).
-
Compare the GST activity in the resistant and susceptible populations. A significantly higher activity in the resistant population suggests the involvement of GSTs in the resistance mechanism.
-
Visualizations
Caption: Conceptual pathway of Non-Target-Site Resistance (NTSR) to this compound.
Caption: Experimental workflow for a whole-plant dose-response bioassay.
Caption: Experimental workflow for detecting Target-Site Resistance (TSR) via gene sequencing.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 3. Whole-Plant and Seed Bioassays for Resistance Confirmation | Weed Science | Cambridge Core [cambridge.org]
- 4. utia.tennessee.edu [utia.tennessee.edu]
- 5. opot.co.za [opot.co.za]
- 6. Overcoming Challenges in Extracting Plant DNA | Genetics And Genomics [labroots.com]
- 7. geneticeducation.co.in [geneticeducation.co.in]
- 8. researchgate.net [researchgate.net]
- 9. oatext.com [oatext.com]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 11. This compound | C17H19N3O6 | CID 9604652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. uaex.uada.edu [uaex.uada.edu]
- 13. wssa.net [wssa.net]
- 14. This compound (Ref: KIH-6127) [sitem.herts.ac.uk]
- 15. bioone.org [bioone.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 19. Non-Target-Site Resistance to Herbicides: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Non-target Site Herbicide Resistance Is Conferred by Two Distinct Mechanisms in Black-Grass (Alopecurus myosuroides) [frontiersin.org]
- 21. cambridge.org [cambridge.org]
- 22. Integrated Weed Management / Rice / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 23. UQ eSpace [espace.library.uq.edu.au]
- 24. researchgate.net [researchgate.net]
- 25. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Using next-generation sequencing to detect mutations endowing resistance to pesticides: application to acetolactate-synthase (ALS)-based resistance in barnyard grass, a polyploid grass weed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Spectrophotometric Screening for Potential Inhibitors of Cytosolic Glutathione S-Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Factors affecting the stability of Pyriminobac-methyl in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the factors affecting the stability of Pyriminobac-methyl in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous environments is primarily influenced by three main factors: pH, light, and temperature. Abiotic degradation processes are the predominant routes of transformation for this compound.[1][2] Of these, photodegradation appears to be a significant pathway in water.
Q2: How does light affect the stability of this compound in water?
A2: this compound is susceptible to phototransformation in aqueous solutions. The primary process observed is the photoconversion of the E-isomer of this compound (EPM) to its Z-isomer (ZPM).[2] This isomerization reaches an equilibrium after approximately 4.5 hours of light exposure, resulting in an EPM to ZPM ratio of about 1 to 1.35.[2] This indicates that when working with this compound solutions, exposure to light will lead to a mixture of these two isomers.
Q3: What is the effect of pH on the stability of this compound in aqueous solutions?
Q4: Does temperature significantly impact the degradation of this compound in solution?
A4: Yes, as with most chemical reactions, the degradation of this compound is expected to be temperature-dependent. For related herbicides, an increase in temperature accelerates the rate of hydrolysis.[3][4] Therefore, to minimize degradation, it is recommended to store aqueous solutions of this compound at refrigerated temperatures (2-8 °C) and protected from light.
Troubleshooting Guide
Issue 1: I am seeing a new, unexpected peak in my chromatogram when analyzing my this compound standard solution.
-
Possible Cause 1: Isomerization. If your solution has been exposed to light, the new peak is likely the Z-isomer of this compound. The E- and Z-isomers are structurally similar but may have different retention times on a reversed-phase HPLC column.[5]
-
Troubleshooting Steps:
-
Prepare a fresh standard solution and protect it from light at all times.
-
Re-inject the freshly prepared standard and compare the chromatogram to the one with the unexpected peak.
-
If the new peak is absent or significantly smaller in the fresh, protected standard, photoisomerization is the likely cause.
-
To confirm, intentionally expose a portion of the fresh standard to UV light for a few hours and re-analyze. You should see the second peak appear or increase in size.
-
Issue 2: The concentration of my this compound stock solution is decreasing over time, even when stored in the dark.
-
Possible Cause 1: Hydrolysis. Depending on the pH of your solvent, this compound may be undergoing hydrolysis. This is more likely if your solution is prepared in an unbuffered or acidic/alkaline aqueous medium.
-
Troubleshooting Steps:
-
Measure the pH of your stock solution.
-
If the pH is acidic or alkaline, consider preparing your solutions in a buffered system at a neutral pH (e.g., pH 7 phosphate buffer).
-
Conduct a small-scale stability study by preparing the solution in different pH buffers (e.g., pH 4, 7, and 9) and monitoring the concentration over a set period at a constant temperature. This will help you identify the optimal pH for stability.
-
Issue 3: I am observing multiple degradation products in my forced degradation study.
-
Possible Cause: Multiple Degradation Pathways. Under forced degradation conditions (e.g., strong acid, strong base, oxidation), this compound will likely degrade into several products.
-
Troubleshooting Steps:
-
This is an expected outcome of a forced degradation study, which is designed to produce degradation products.
-
The goal is to develop a stability-indicating analytical method that can resolve the main peak (this compound) from all potential degradation products.[6]
-
Ensure your chromatographic method has sufficient resolution to separate all observed peaks. You may need to adjust the mobile phase composition, gradient, or column chemistry.
-
Data Summary
While specific quantitative data for the hydrolysis of this compound in aqueous solution is limited, the following table summarizes the known stability information.
| Parameter | Condition | Observation | Half-life (DT₅₀) |
| Photostability | Aqueous Solution, Light Exposure | Reversible isomerization to the Z-isomer. | ~4.5 hours to equilibrium |
| Hydrolysis | Aqueous Solution, pH 7, 20°C | Data not available. | Not determined |
| Inferred Hydrolysis | Aqueous Solution, Acidic/Alkaline pH | Expected to be less stable based on similar compounds. | Likely shorter than at neutral pH |
| Degradation in Soil | Aerobic, Anaerobic, and Sterilized Soil | Follows first-order kinetics; abiotic degradation is predominant.[1][2] | 37.46 - 66.00 days |
Experimental Protocols
Protocol 1: General Aqueous Stability Study
This protocol outlines a general procedure for evaluating the stability of this compound in an aqueous solution.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.
-
Prepare buffered aqueous solutions at various pH levels (e.g., pH 4, 7, and 9).
-
Spike the buffered solutions with the stock solution to achieve the desired final concentration of this compound. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.
-
-
Storage Conditions:
-
Divide the solutions for each pH into two sets: one to be stored in the dark (wrapped in aluminum foil) and one to be exposed to a controlled light source (e.g., a photostability chamber).
-
For each set, further divide the samples for storage at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours, and then weekly), withdraw an aliquot from each sample.
-
Analyze the samples immediately using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the half-life (DT₅₀) under each condition.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Forced Degradation:
-
Subject a solution of this compound to forced degradation under the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 105°C for 24 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralize the acidic and basic samples before analysis.
-
-
Chromatographic Method Development:
-
Analyze the stressed samples using HPLC with a photodiode array (PDA) detector.
-
The goal is to achieve baseline separation between the parent this compound peak and all degradation product peaks.
-
Optimize the mobile phase (e.g., acetonitrile/water or methanol/water with a buffer), column (e.g., C18), gradient, and flow rate.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Peak purity analysis of the this compound peak in the stressed samples should be performed using the PDA detector to ensure it is free from co-eluting impurities.
-
Visualizations
Caption: Factors influencing this compound stability.
References
- 1. SOIL - Environmental behaviors of (E) this compound in agricultural soils [soil.copernicus.org]
- 2. soil.copernicus.org [soil.copernicus.org]
- 3. Publication : USDA ARS [ars.usda.gov]
- 4. ars.usda.gov [ars.usda.gov]
- 5. This compound (Ref: KIH-6127) [sitem.herts.ac.uk]
- 6. stability-indicating hplc method: Topics by Science.gov [science.gov]
Overcoming matrix effects in the analysis of Pyriminobac-methyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Pyriminobac-methyl.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of analyte signal intensity (suppression or enhancement) caused by co-eluting, interfering substances present in the sample matrix.[1][2] In the analysis of this compound, these interferences can originate from the sample itself (e.g., pigments, lipids, and sugars in crops; organic matter in soil) and can lead to inaccurate quantification of the analyte.[1] This phenomenon is particularly pronounced in electrospray ionization (ESI) mass spectrometry.[1]
Q2: What are the common analytical techniques for the determination of this compound?
A2: The most common analytical technique for the determination of this compound residues is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3] This method offers high selectivity and sensitivity, which are crucial for detecting low concentrations of the herbicide in complex matrices. Gas chromatography (GC) is generally not suitable for polar and thermolabile pesticides like this compound.
Q3: What is the QuEChERS method and is it suitable for this compound analysis?
A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for the analysis of pesticide residues in various food and agricultural matrices.[4][5] It involves an extraction step with a solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE).[6] The QuEChERS method has been successfully applied for the analysis of this compound in matrices like rice, fruits, and vegetables.[3][4]
Q4: Is a stable isotope-labeled internal standard available for this compound?
A4: Based on available information from major suppliers of analytical standards, a commercially available stable isotope-labeled (e.g., ¹³C or ²H) internal standard for this compound does not appear to be readily available. While analytical standards of this compound (E and Z isomers) are available from suppliers like Fujifilm Wako, AccuStandard, LGC Standards, and HPC Standards, no deuterated or carbon-13 labeled versions were found.[1][7][8][9][10][11] This means that stable isotope dilution analysis (SIDA), often the gold standard for matrix effect correction, is not a routine option for this analyte.
Q5: What are the primary strategies to overcome matrix effects in the absence of a stable isotope-labeled internal standard for this compound?
A5: In the absence of a stable isotope-labeled internal standard, the most common and effective strategies to mitigate matrix effects for this compound analysis are:
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed.[12] This approach helps to compensate for signal suppression or enhancement caused by the matrix.[12]
-
Standard Addition: This method involves adding known amounts of the analyte to the sample extract and extrapolating to determine the original concentration.[13] It is particularly useful when a blank matrix is unavailable or when matrix effects are highly variable between samples.[13]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analyte signal.[7] However, this approach may compromise the method's sensitivity if the analyte concentration is already low.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Signal Suppression (Lower than expected analyte response) | High concentration of co-eluting matrix components (e.g., lipids, pigments) in the sample extract. | - Optimize Sample Cleanup: Use appropriate dSPE sorbents. For fatty matrices, include C18. For pigmented samples, consider GCB, but be aware it can retain planar pesticides. A combination of PSA and C18 is often effective for fruits and vegetables.[14][15][16] - Dilute the Sample Extract: A 10-fold dilution can significantly reduce matrix suppression.[7] Ensure the diluted concentration is still above the instrument's limit of quantification. - Employ Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for the suppression.[12] |
| Signal Enhancement (Higher than expected analyte response) | Co-eluting compounds may facilitate the ionization of this compound. | - Improve Chromatographic Separation: Modify the LC gradient to better separate the analyte from the enhancing compounds. - Matrix-Matched Calibration: This is the most effective way to correct for consistent signal enhancement.[12] - Standard Addition: Use this method if the enhancement effect varies between samples.[13] |
| Poor Peak Shape (Tailing, fronting, or splitting) | - Injection of the sample in a solvent stronger than the initial mobile phase. - Contamination of the analytical column. - Presence of highly retained matrix components. | - Solvent Exchange: After cleanup, evaporate the extract and reconstitute in the initial mobile phase. - Column Flushing: Implement a robust column washing protocol between injections. - Use of a Guard Column: Protect the analytical column from strongly retained interferences. |
| Inconsistent Results (Poor precision and accuracy) | - Variable matrix effects between samples. - Inconsistent sample preparation. | - Use the Standard Addition Method: This method accounts for sample-to-sample variations in matrix effects.[13] - Standardize Sample Preparation: Ensure consistent homogenization, extraction, and cleanup steps for all samples. - Matrix-Matched Calibration for Each Matrix Type: If analyzing different types of matrices (e.g., leafy greens and citrus fruits), prepare separate matrix-matched calibration curves for each. |
Data Presentation
Table 1: Comparison of dSPE Cleanup Sorbents for Pesticide Analysis in Fruits and Vegetables
| Sorbent | Primary Function | Effectiveness | Potential Drawbacks |
| PSA (Primary Secondary Amine) | Removes organic acids, fatty acids, and sugars. | Highly effective for a wide range of fruits and vegetables.[15][16] | May have lower recoveries for some acidic pesticides. |
| C18 (Octadecyl) | Removes nonpolar interferences like lipids and waxes. | Recommended for high-fat matrices.[14] | Less effective for removing polar interferences. |
| GCB (Graphitized Carbon Black) | Removes pigments like chlorophyll and carotenoids. | Very effective for highly pigmented matrices.[14] | Can adsorb planar pesticides, leading to low recoveries.[14] |
| Z-Sep® (Zirconium-based sorbent) | Removes lipids and pigments. | Shows excellent cleanup capacity.[14] | May negatively impact the recovery of some analytes.[14] |
Table 2: Recovery of this compound in Rice using a Modified QuEChERS Method
| Spiked Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 10 | 76.6 - 85.6 | 0.9 - 3.4 |
| 50 | 76.6 - 85.6 | 0.9 - 3.4 |
| 100 | 76.6 - 85.6 | 0.9 - 3.4 |
| Data sourced from a study on the determination of this compound in rice using LC-MS/MS with a modified QuEChERS method.[3][17] |
Experimental Protocols
Protocol 1: QuEChERS Method for this compound in Rice [3][17]
-
Sample Homogenization: Grind rice samples into a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acidified acetonitrile (e.g., 1% acetic acid in acetonitrile).
-
Vortex for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup (dSPE):
-
Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄ and 25 mg PSA, and 25 mg C18 for fatty matrices).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract for LC-MS/MS analysis. It may be necessary to dilute the extract with the initial mobile phase to improve peak shape.
-
Protocol 2: General QuEChERS Protocol for Fruits and Vegetables [4]
-
Sample Homogenization: Homogenize the fruit or vegetable sample. For dry samples like raisins, add water before homogenization.[4]
-
Extraction:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge for 5 minutes.
-
-
dSPE Cleanup:
-
Transfer an aliquot of the acetonitrile layer to a dSPE tube containing MgSO₄ and a suitable sorbent (PSA for general produce, PSA/C18 for fatty produce, or PSA/GCB for pigmented produce).
-
Vortex for 30 seconds.
-
Centrifuge for 2 minutes.
-
-
Final Extract Preparation:
-
Filter the supernatant and inject it into the LC-MS/MS system.
-
Protocol 3: Generic Solid-Phase Extraction (SPE) for this compound in Water
-
Sample Pre-treatment: Adjust the pH of the water sample to neutral.
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Pass 100-500 mL of the water sample through the conditioned SPE cartridge at a flow rate of about 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
-
Elution:
-
Elute the retained this compound with 5-10 mL of acetonitrile or methanol.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
References
- 1. 147411-70-9・(Z)-Pyriminobac-methyl Standard・163-19851[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. (E)-Pyriminobac-methyl 10 µg/mL in Cyclohexane [lgcstandards.com]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. This compound | C17H19N3O6 | CID 9604652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. accustandard.com [accustandard.com]
- 8. accustandard.com [accustandard.com]
- 9. accustandard.com [accustandard.com]
- 10. hpc-standards.com [hpc-standards.com]
- 11. (E)-Pyriminobac-methyl | CAS 147411-69-6 | LGC Standards [lgcstandards.com]
- 12. researchgate.net [researchgate.net]
- 13. eurl-pesticides.eu [eurl-pesticides.eu]
- 14. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. [Determination of this compound and bispyribac-sodium residues in rice by liquid chromatography-tandem mass spectrometry based on QuEChERS] - PubMed [pubmed.ncbi.nlm.nih.gov]
How to reduce the leaching potential of Pyriminobac-methyl in permeable soils
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Pyriminobac-methyl leaching in permeable soils during experimental trials.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the leaching potential of this compound in permeable soils?
A1: The leaching potential of this compound is primarily governed by soil properties. Key factors include:
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Organic Matter Content: Soils with low organic matter exhibit weaker adsorption of this compound, leading to increased mobility and a higher risk of leaching.[1][2] Organic matter provides binding sites for the herbicide.[3]
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Clay Content and Cation Exchange Capacity (CEC): Soils with higher clay content and CEC tend to have a greater capacity to adsorb this compound, thereby reducing its movement through the soil profile.[4][5] Clay particles, like organic matter, provide chemically active surfaces for pesticide sorption.[3]
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Soil Texture and Permeability: Permeable soils, such as sandy soils, have larger pore spaces that facilitate rapid water movement, carrying dissolved this compound downwards.[3]
Q2: My experiments in sandy soil show significant leaching of this compound. How can I reduce this?
A2: To reduce this compound leaching in sandy soils, consider incorporating soil amendments to enhance its adsorption. Effective strategies include:
-
Addition of Organic Matter: Amending the soil with organic materials like compost can increase the soil's organic matter content, thereby enhancing the adsorption of this compound and reducing its leaching.[2][6]
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Application of Clay Minerals: Introducing clay amendments, such as bentonite or kaolin, can increase the soil's surface area and cation exchange capacity, leading to greater retention of this compound.[7]
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Use of Biochar: Biochar, a carbon-rich material, has been shown to increase the sorption of some organic molecules and can be investigated as a potential amendment to reduce pesticide leaching.[8] However, its effectiveness can vary depending on the biochar's properties and the specific pesticide.[9]
Q3: Is the pH of the soil a significant factor in the leaching of this compound?
A3: Based on available research, there is no significant relationship between soil pH and the leaching rate of this compound.[4][5][10] The primary drivers of its mobility are organic matter content, cation exchange capacity, and clay content.[4][5][10]
Q4: How does the mobility of this compound vary across different soil types?
A4: The mobility of this compound is highly dependent on the soil type. Studies have categorized its mobility from immobile to highly mobile.[4][5][10] For instance, in Phaeozem soils, which are rich in organic matter, this compound exhibits low mobility and a low risk of groundwater contamination.[1][5] Conversely, in soils with lower adsorption affinity, such as Anthrosols, Ferralsols, Alisols, and Plinthosols, it demonstrates higher mobility and a greater leaching risk.[1][5]
Troubleshooting Guides
Problem: Inconsistent results in this compound leaching column studies.
| Possible Cause | Troubleshooting Step |
| Non-homogenous soil packing in columns | Ensure uniform packing density to avoid preferential flow paths. Gently tap the column during packing and add soil in small increments. |
| Variability in soil moisture content | Pre-condition the soil to a consistent moisture level before packing the columns. This ensures uniform wetting and movement of the pesticide solution. |
| Inconsistent application of this compound | Apply the this compound solution evenly to the soil surface using a pipette or a fine spray nozzle. Ensure the application volume is consistent across all columns. |
| Fluctuations in ambient temperature | Conduct experiments in a temperature-controlled environment to minimize variations in evaporation and degradation rates. |
Problem: Low recovery of this compound in leachate and soil samples.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | The half-life of this compound in soil can range from 37 to 66 days.[4][5][10] Consider the duration of your experiment and account for potential degradation. Analyze samples promptly or store them under conditions that minimize degradation (e.g., freezing). |
| Inefficient extraction from soil | Optimize the extraction method. Soxhlet extraction with a 9:1 (v/v) acetonitrile/water mixture for 6 hours has been used for this compound.[11] Ensure the solvent is appropriate for both the pesticide and the soil type. |
| Adsorption to experimental apparatus | Use glassware and apparatus made of inert materials (e.g., glass, stainless steel) to minimize adsorption of this compound. Rinse all equipment thoroughly with an appropriate solvent. |
| Analytical instrument detection limits | Verify that the concentration of this compound in your samples is within the detection range of your analytical instrument (e.g., LC/MS-MS).[11] Prepare calibration standards that bracket the expected concentrations. |
Data Presentation
Table 1: Freundlich Adsorption and Desorption Coefficients of (E)-pyriminobac-methyl in Different Soil Types
| Soil Type | Freundlich Adsorption Coefficient (Kf ads) (mg1-1/n L1/n kg-1) | Freundlich Desorption Coefficient (Kf des) (mg1-1/n L1/n kg-1) |
| Phaeozems (S1) | 32.22 | 5.02 |
| Anthrosol (S2) | 1.25 | 1.15 |
| Ferralsol (S3) | 0.85 | 0.78 |
| Alisol (S4) | 1.05 | 0.95 |
| Plinthosol (S5) | 0.95 | 0.88 |
Data sourced from a study on the environmental behaviors of (E) this compound in agricultural soils.[5][10]
Table 2: Degradation Half-life (DT50) of (E)-pyriminobac-methyl in Different Soils
| Soil Type | Degradation Half-life (DT50) (days) |
| Phaeozems (S1) | 37.46 |
| Anthrosol (S2) | 66.00 |
| Ferralsol (S3) | 58.25 |
| Alisol (S4) | 61.34 |
| Plinthosol (S5) | 63.30 |
Data reflects first-order kinetics and varies with environmental conditions.[4][5][10]
Experimental Protocols
Methodology for a Soil Column Leaching Experiment to Assess this compound Mobility
This protocol is a generalized procedure based on standard methods for evaluating pesticide leaching.
-
Soil Preparation:
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Collect soil from the desired depth and location.
-
Air-dry the soil and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
-
Characterize the soil for its physicochemical properties, including organic matter content, particle size distribution (sand, silt, clay), pH, and cation exchange capacity.
-
-
Column Packing:
-
Use glass or stainless steel columns of appropriate dimensions (e.g., 30 cm length, 5 cm internal diameter).
-
Place a layer of glass wool or a fine mesh at the bottom of the column to retain the soil.
-
Pack the column with the prepared soil to a uniform bulk density, representative of field conditions. The soil should be added in small increments and gently tapped to ensure even packing.
-
-
Pre-conditioning the Column:
-
Slowly saturate the soil column from the bottom with a background electrolyte solution (e.g., 0.01 M CaCl2) to establish steady-state flow and displace trapped air.
-
Allow the solution to drain until gravitational flow ceases.
-
-
Application of this compound:
-
Prepare a stock solution of this compound in a suitable solvent and dilute it to the desired concentration with the background electrolyte solution.
-
Apply a known volume and concentration of the this compound solution uniformly to the surface of the soil column.
-
-
Leaching:
-
Initiate leaching by applying the background electrolyte solution to the top of the column at a constant flow rate, simulating rainfall or irrigation. A peristaltic pump can be used to maintain a consistent flow.
-
Collect the leachate in fractions at regular time intervals using a fraction collector.
-
-
Sample Analysis:
-
Measure the volume of each leachate fraction.
-
Extract this compound from the leachate and soil sections (after the experiment) using an appropriate solvent extraction method.
-
Analyze the concentration of this compound in the extracts using a validated analytical technique such as Liquid Chromatography with tandem Mass Spectrometry (LC/MS-MS).[11]
-
-
Data Analysis:
-
Construct a breakthrough curve by plotting the concentration of this compound in the leachate against the cumulative leachate volume.
-
Calculate the mass balance of this compound to determine the amounts leached, retained in the soil, and potentially degraded.
-
Visualizations
Caption: Workflow for evaluating soil amendments to reduce this compound leaching.
Caption: Factors influencing the high leaching potential of this compound.
References
- 1. soil.copernicus.org [soil.copernicus.org]
- 2. Soil organic matter can decrease leaching potential of pesticides. - MSU Extension [canr.msu.edu]
- 3. Role of Organic Soil Amendments in Controlling Ground Water Pollution Due to Pesticides: An Effective Approach: Environment & Agriculture Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 4. SOIL - Environmental behaviors of (E) this compound in agricultural soils [soil.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. wetsus.nl [wetsus.nl]
- 7. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Metal leaching in mine tailings: short-term impact of biochar and wood ash amendments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. soil.copernicus.org [soil.copernicus.org]
- 11. epa.gov [epa.gov]
Refining Pyriminobac-methyl application rates for specific weed species
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for refining Pyriminobac-methyl application rates in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
Q2: Which isomeric form of this compound is most active?
A2: this compound has (E) and (Z) geometric isomers. The (E)-isomer exhibits greater herbicidal activity and is typically the dominant form in commercial formulations.[1][5]
Q3: What are the primary factors that can influence the efficacy of this compound in an experimental setting?
A3: Several factors can impact performance, including:
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Weed Growth Stage: Application timing is critical; efficacy is often highest on younger, actively growing weeds.[4][6] The product is not effective against weed seeds or weeds in the bud stage.[4]
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Environmental Conditions: Factors like temperature, humidity, and rainfall can affect herbicide uptake and translocation.[6][7]
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Soil Properties: Soil organic matter, clay content, pH, and cation exchange capacity can influence the herbicide's availability, adsorption, and degradation.[3][6] Higher organic matter is linked to increased adsorption, potentially reducing the amount available for plant uptake.[3][6]
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Application Technique: Proper calibration of spray equipment, spray volume, and nozzle selection are crucial for uniform coverage.[6][8]
Q4: How quickly should I expect to see effects after application?
A4: this compound is a relatively slow-acting herbicide. Visual symptoms of weed death may take 7 to 10 days to become apparent after treatment.[4] Assessment of treatment effects in an experimental setting is typically recommended 21 to 28 days after application.[7][8]
Troubleshooting Guide
Q1: I've applied this compound at the expected rate, but I am observing poor weed control. What are the potential causes?
A1: Poor performance, assuming the correct dose was applied, can stem from several issues. Use the following checklist to diagnose the problem:
-
Application Error: Was the sprayer calibrated correctly? Was there uniform coverage of the target weeds?
-
Environmental Factors: Were there adverse weather conditions at or after application, such as rain shortly after spraying or extreme temperatures?[7]
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Weed-Related Factors: Were the weeds at the correct growth stage for optimal control? Were the weeds under stress (e.g., drought) which can reduce herbicide uptake?
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Soil Adsorption: In pot-based experiments, is the soil high in organic matter? High organic matter can lead to strong adsorption of this compound, reducing its bioavailability for weed uptake.[3][6]
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Potential Resistance: Is this a weed population that has had prior exposure to ALS-inhibiting herbicides? If so, resistance may be developing. Confirming resistance requires specific testing against a known susceptible population.[7][9]
Q2: My experiment is showing inconsistent results across replicates. What could be the cause?
A2: Inconsistent results often point to a lack of uniformity in the experimental setup:
-
Non-uniform Weed Stage: Ensure all plants treated are at a consistent growth stage (e.g., BBCH 14-21, early tillering).[9]
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Inconsistent Application: Verify that the application method, especially if manual, delivers a consistent dose to each pot or tray. Using a precision bench sprayer is recommended.[8]
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Variable Growth Conditions: Check for variations in light, temperature, or soil moisture between replicates.
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Seed Source: Ensure all seeds for a given population are from the same collected sample to minimize genetic variability.[9]
Q3: Can I tank-mix this compound with other chemicals for an experiment?
A3: While tank-mixing can be efficient, it introduces the risk of incompatibility.[10]
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Physical Incompatibility: The products may not mix properly, leading to clumps or separation in the spray tank. Always perform a "jar test" with the proposed concentrations before mixing a full batch.
-
Chemical Incompatibility: The chemical interaction may reduce the efficacy of one or more components (antagonism) or cause unintended damage to a target crop (synergism).[10]
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Biological Incompatibility: The effect on the biological system may be altered.[11] Always consult product labels for known incompatibilities and follow recommended mixing orders.[12][13]
Data Presentation
Table 1: Environmental Fate of (E)-Pyriminobac-methyl in Different Soil Types
This table summarizes key environmental parameters based on laboratory simulation experiments. High Kf ads values indicate strong adsorption to soil particles, while a shorter half-life (DT50) indicates faster degradation.
| Soil Type | Organic Matter (%) | Clay (%) | Freundlich Adsorption Coefficient (Kfads) | Half-life (DT50 in days)* | Mobility Classification |
| Phaeozem | 5.21 | 25.1 | 32.22 | 37.46 | Immobile |
| Anthrosol | 1.83 | 19.4 | 2.15 | 43.20 | Slightly Immobile |
| Ferralsol | 0.95 | 11.2 | 0.85 | 66.00 | Highly Mobile |
| Alisol | 1.56 | 18.5 | 1.98 | 63.00 | Slightly Mobile |
| Plinthosol | 1.24 | 16.3 | 1.45 | 60.00 | Slightly Mobile |
| Data derived from studies under aerobic conditions. Half-life can vary with moisture and microbial activity. | |||||
| (Source: Adapted from Environmental behaviors of (E)-Pyriminobac-methyl in agricultural soils.[3][14]) |
Table 2: Example Dose-Response Data for a Susceptible Weed Population
This table illustrates a typical data structure for a dose-response experiment to determine the effective rate of this compound. Assessments are made 21 days after treatment.
| Treatment (g a.i./ha) | Replicate | No. of Plants Treated | No. of Surviving Plants | Survival Rate (%) | Visual Biomass Reduction (%) |
| 0 (Control) | 1 | 10 | 10 | 100 | 0 |
| 2 | 10 | 10 | 100 | 0 | |
| 3 | 10 | 10 | 100 | 0 | |
| 15 | 1 | 10 | 6 | 60 | 35 |
| 2 | 10 | 5 | 50 | 45 | |
| 3 | 10 | 6 | 60 | 40 | |
| 30 | 1 | 10 | 2 | 20 | 85 |
| 2 | 10 | 1 | 10 | 90 | |
| 3 | 10 | 2 | 20 | 88 | |
| 60 | 1 | 10 | 0 | 0 | 100 |
| 2 | 10 | 0 | 0 | 100 | |
| 3 | 10 | 0 | 0 | 100 |
Experimental Protocols
Protocol: Whole-Plant Bioassay for Determining this compound Efficacy (Dose-Response)
This protocol outlines a robust method for assessing the efficacy of this compound on a target weed species in a controlled greenhouse environment.[9][15]
1. Seed Collection and Preparation:
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Collect mature seeds from at least 30 randomly selected plants of the target weed population.[9]
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Also, collect seeds from a known susceptible population to serve as a control standard.[9]
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Clean the seeds, removing chaff and other debris, and store them in labeled paper bags at low temperature and humidity until use.[8][9]
2. Plant Cultivation:
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Fill pots or trays (e.g., 10x10x12 cm) with a standard greenhouse potting mix.
-
Sow a sufficient number of seeds in each pot to ensure at least 5-10 uniform seedlings per pot after emergence and thinning.
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Grow plants in a controlled environment (e.g., 25°C day / 18°C night, 16h photoperiod). Water as needed.
3. Herbicide Application:
-
Thin seedlings to a consistent number per pot (e.g., 5 plants) once they have reached the desired growth stage (e.g., 2-4 leaf stage or early tillering).[7]
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Prepare a stock solution of this compound. Perform serial dilutions to create a range of treatment doses. A logarithmic series of doses is recommended to effectively capture the dose-response curve (e.g., 0, 7.5, 15, 30, 60, 120 g a.i./ha).[16]
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Apply the herbicide solutions using a precision bench sprayer equipped with flat fan nozzles to ensure uniform application. A typical spray volume is 300 L/ha.[8]
-
Include an untreated control (sprayed with water/surfactant only) and the susceptible population check for every dose.[9]
-
Use at least three to four replicates for each treatment dose and population.[16]
4. Data Collection and Analysis:
-
Return plants to the greenhouse and arrange them in a randomized complete block design.
-
Assess the plants 21-28 days after treatment.[7]
-
Record the number of surviving plants in each pot. A plant is considered dead if it shows no new growth.[8]
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Visually estimate the biomass reduction of the treated plants compared to the untreated control for that population, on a scale of 0% (no effect) to 100% (complete death).[8]
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Calculate the percent survival for each replicate.
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Analyze the data using dose-response modeling (e.g., log-logistic regression) to calculate the dose required to cause 50% mortality (LD50) or 50% growth reduction (GR50).
Visualizations
Caption: Mechanism of action pathway for this compound.
Caption: Experimental workflow for a dose-response bioassay.
Caption: Decision tree for troubleshooting poor herbicide efficacy.
References
- 1. This compound (Ref: KIH-6127) [sitem.herts.ac.uk]
- 2. This compoundâKumiai Chemical Industry [kumiai-chem.co.jp]
- 3. SOIL - Environmental behaviors of (E) this compound in agricultural soils [soil.copernicus.org]
- 4. This compound 15% WP-Leading Supplier Of Pesticides And Agrochemicals, Delivering Globally|Sino Agro [sinoagrochem.com.cn]
- 5. This compound (Ref: KIH-6127) [sitem.herts.ac.uk]
- 6. soil.copernicus.org [soil.copernicus.org]
- 7. hracglobal.com [hracglobal.com]
- 8. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tank mix compatibility – Sprayers 101 [sprayers101.com]
- 11. azotic.com [azotic.com]
- 12. bioworksinc.com [bioworksinc.com]
- 13. omex.com [omex.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. envirolink.govt.nz [envirolink.govt.nz]
Technical Support Center: Enhancing the Selectivity of Pyriminobac-methyl in Crop Systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the selectivity of Pyriminobac-methyl.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for enhancing the selectivity of this compound in crops like rice?
A1: The primary mechanism for enhancing the selectivity of this compound, an acetolactate synthase (ALS) inhibitor, is through the use of herbicide safeners. These safeners selectively induce the expression of detoxification enzymes in the crop, leading to a more rapid metabolism of the herbicide into non-toxic forms. This differential metabolism between the crop and the target weeds is the basis of enhanced selectivity.
Q2: Which metabolic pathways are primarily involved in the detoxification of this compound in safener-treated crops?
A2: The key metabolic pathways involved are Phase I and Phase II detoxification.
-
Phase I: Cytochrome P450 (CYP) monooxygenases introduce functional groups onto the herbicide molecule, making it more susceptible to further metabolism.
-
Phase II: Glutathione S-transferases (GSTs) conjugate the modified herbicide with glutathione, rendering it inactive and more water-soluble for sequestration into the vacuole.[1] Safeners like fenclorim have been shown to upregulate GST genes in rice, leading to increased GST production and enhanced herbicide detoxification.[2]
Q3: Is the safening effect of fenclorim universal across all plant species?
A3: No, the safening effect is species-specific. For instance, fenclorim has been observed to significantly protect rice from chloroacetamide herbicides by inducing detoxification pathways, but it does not provide the same protective effect in the common weed Echinochloa crusgalli (barnyardgrass).[1] This differential induction is a key factor in achieving selectivity.
Q4: Can tank-mixing this compound with other agrochemicals affect its selectivity?
A4: Yes, tank-mixing can significantly impact selectivity. Antagonistic or synergistic interactions can occur. For example, certain insecticides or fungicides might inhibit the crop's P450 enzymes, reducing its ability to metabolize this compound and leading to increased phytotoxicity. Conversely, some adjuvants can enhance herbicide uptake in both the crop and the weed, potentially decreasing selectivity. It is crucial to consult tank-mix compatibility charts and conduct a jar test before application.
Q5: What are the visible symptoms of this compound injury in sensitive crops?
A5: As an ALS inhibitor, this compound disrupts the synthesis of branched-chain amino acids. Symptoms of injury in sensitive crops typically include stunting, chlorosis (yellowing) of new growth, and eventual necrosis (tissue death). These symptoms may take several days to a week to appear after application.
II. Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Unexpected Crop Phytotoxicity Despite Safener Use | 1. Environmental Stress: Cool, wet, or otherwise stressful conditions can slow the crop's metabolic rate, reducing its ability to detoxify the herbicide. 2. Incorrect Safener Rate: The safener-to-herbicide ratio is critical for optimal protection. 3. Crop Variety Susceptibility: Different crop varieties can exhibit varying levels of response to safeners. 4. Tank-Mix Antagonism: Other chemicals in the spray tank may be inhibiting the safening mechanism. | 1. Monitor Environmental Conditions: Avoid applying this compound and safeners during periods of significant crop stress. 2. Verify Rates: Double-check all calculations and application equipment calibration. 3. Conduct Varietal Screening: If possible, test the herbicide/safener combination on a small scale with the specific crop variety before large-scale application. 4. Review Tank-Mix Partners: Consult compatibility charts and avoid tank-mixing with products known to inhibit P450 or GST activity. Perform a jar test to check for physical incompatibility. |
| Reduced Weed Control Efficacy | 1. Weed Growth Stage: this compound is most effective on young, actively growing weeds. 2. Environmental Conditions: Dry, dusty conditions can reduce herbicide uptake by weeds. 3. Herbicide Resistance: The target weed population may have developed resistance to ALS-inhibiting herbicides. 4. Safener Effect on Weed: While rare, a safener could potentially have a slight protective effect on a closely related weed species. | 1. Scout Fields: Apply this compound when weeds are at the recommended growth stage as per the product label. 2. Optimize Application Conditions: Apply when weeds are not under drought stress to ensure good uptake. 3. Test for Resistance: If resistance is suspected, collect weed seed samples and conduct a dose-response assay in a controlled environment. 4. Consult Research: Review literature for any known effects of the specific safener on the target weed species. |
| Inconsistent Results Across Experiments | 1. Variability in Environmental Conditions: Temperature, humidity, and light intensity can all influence plant metabolism and herbicide activity. 2. Soil Type and Organic Matter: Soil properties can affect the bioavailability of soil-applied herbicides. 3. Inconsistent Application Technique: Variations in spray volume, pressure, or nozzle type can lead to different levels of plant coverage. | 1. Control Environmental Parameters: In greenhouse or lab settings, meticulously control and record environmental conditions. 2. Characterize Soil: Analyze and record soil properties for each experiment. 3. Standardize Application: Use calibrated spray equipment and follow a consistent application protocol. |
III. Data Presentation
Table 1: Effect of Fenclorim Seed Treatment on Rice Injury from Acetochlor and Pyroxasulfone (VLCFA-inhibiting herbicides) 28 Days After Emergence. [2][3]
| Herbicide | Herbicide Rate (g ai ha⁻¹) | Rice Injury (%) without Fenclorim | Rice Injury (%) with Fenclorim |
| Acetochlor | 2100 | <10 | <10 |
| 4200 | <10 | <10 | |
| Pyroxasulfone | 237 | 28 | 21 |
| 475 | 28 | 21 |
This table demonstrates the ability of a safener to reduce crop injury from herbicides.
Table 2: Influence of Fenclorim Seed Treatment on Rough Rice Yield in the Presence of Acetochlor and Pyroxasulfone. [2]
| Herbicide | Herbicide Rate (g ai ha⁻¹) | Relative Yield (%) without Fenclorim | Relative Yield (%) with Fenclorim |
| Acetochlor | 2100 | 95 | 100 |
| 4200 | 93 | 100 | |
| Pyroxasulfone | 237 | 70 | 82 |
| 475 | 68 | 86 |
This table illustrates how a safener can lead to improved crop yield by mitigating herbicide injury.
IV. Experimental Protocols
Protocol 1: Greenhouse Evaluation of Herbicide Safener Efficacy
This protocol is designed to assess the effectiveness of a safener in protecting a crop from herbicide injury under controlled greenhouse conditions.
1. Plant Preparation: a. Grow the desired crop (e.g., rice, corn) and a target weed species (e.g., Echinochloa crus-galli) in pots containing a standardized soil mix. b. Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod. c. Thin seedlings to a uniform number per pot (e.g., 3 crop plants and 5 weed plants).
2. Safener and Herbicide Application: a. For seed-applied safeners, treat the seeds with the desired concentration of the safener before planting. b. For foliar-applied safeners and herbicides, apply at the appropriate plant growth stage (e.g., 2-3 leaf stage) using a calibrated cabinet sprayer. c. Include the following treatments: i. Untreated control ii. Herbicide alone (at various rates to establish a dose-response curve) iii. Safener alone iv. Herbicide + Safener (at various rates)
3. Data Collection: a. Visually assess crop injury and weed control at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete death). b. At 21 DAT, harvest the above-ground biomass of both crop and weed plants separately. c. Dry the biomass in an oven at 60°C until a constant weight is achieved. d. Record the dry weight for each pot.
4. Data Analysis: a. Calculate the percent reduction in crop biomass and weed biomass relative to the untreated control. b. Determine the GR₅₀ (the herbicide dose required to cause a 50% reduction in growth) for both the crop and the weed, with and without the safener. c. A successful safener will significantly increase the GR₅₀ for the crop while having a minimal effect on the GR₅₀ for the weed.
Protocol 2: Excised Leaf Assay for Measuring Herbicide Metabolism Rate
This protocol provides a method to determine the rate of herbicide metabolism in plant tissues, which is useful for comparing the metabolic capacity of safener-treated and untreated crops, or between crops and weeds.
1. Plant Material: a. Grow plants under controlled conditions as described in Protocol 1. b. Select fully expanded, healthy leaves of a similar age and size from the plants to be tested.
2. Incubation: a. Excise the leaves and place them with their petioles submerged in a solution containing a known concentration of radiolabeled this compound in a small vial. b. Place the vials under controlled light and temperature conditions. c. At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove the leaves from the solution.
3. Extraction: a. Rinse the leaves thoroughly to remove any unabsorbed herbicide. b. Homogenize the leaf tissue in an appropriate solvent (e.g., acetonitrile/water mixture). c. Centrifuge the homogenate to pellet the solid plant material. d. Collect the supernatant containing the herbicide and its metabolites.
4. Analysis: a. Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector. b. Quantify the amount of the parent herbicide and its metabolites at each time point.
5. Data Analysis: a. Plot the concentration of the parent herbicide over time. b. Calculate the half-life (t₁/₂) of the herbicide in the leaf tissue. A shorter half-life indicates a faster metabolism rate.
V. Visualizations
Caption: Mechanism of safener-induced selectivity of this compound.
Caption: Troubleshooting workflow for unexpected crop phytotoxicity.
Caption: Herbicide detoxification pathway induced by safeners.
References
- 1. Selective Action Mechanism of Fenclorim on Rice and Echinochloa crusgalli Is Associated with the Inducibility of Detoxifying Enzyme Activities and Antioxidative Defense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound 15% WP-Leading Supplier Of Pesticides And Agrochemicals, Delivering Globally|Sino Agro [sinoagrochem.com.cn]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyriminobac-methyl Performance with Adjuvant Selection
Welcome to the Technical Support Center for Pyriminobac-methyl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the performance of this compound through appropriate adjuvant selection. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound, focusing on the role of adjuvants in resolving these problems.
Q1: Why am I observing poor weed control after applying this compound?
Poor weed control with this compound can be attributed to several factors, ranging from application practices to environmental conditions and the development of herbicide resistance. Adjuvant selection plays a critical role in overcoming some of these challenges.
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Inadequate Coverage: this compound is a post-emergence herbicide that is absorbed through the foliage of the target weed.[1] If the spray solution does not adequately cover the leaf surface, herbicide uptake will be limited, leading to reduced efficacy.
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Solution: Incorporate a non-ionic surfactant (NIS) or an organosilicone surfactant into the tank-mix. These adjuvants reduce the surface tension of the spray droplets, allowing for better spreading and coverage on the leaf surface.[2][3] Organosilicone surfactants, in particular, can dramatically reduce surface tension, leading to rapid and complete spreading over hydrophobic leaf surfaces.[2]
-
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Poor Penetration: The waxy cuticle of some weed species can act as a barrier, preventing this compound from reaching its target site within the plant.
-
Solution: The addition of a methylated seed oil (MSO) or a crop oil concentrate (COC) can enhance the penetration of this compound through the leaf cuticle. MSOs are generally more effective than COCs, especially under challenging environmental conditions like drought, as they can better solubilize the waxy layer.
-
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Environmental Factors: Environmental conditions at the time of application can significantly impact the performance of this compound.
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Drought Stress: Weeds under drought stress develop a thicker, waxier cuticle, making them more difficult to control. In such conditions, using an MSO is highly recommended to improve herbicide penetration.
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Rainfall: If rainfall occurs shortly after application, the herbicide can be washed off the leaf surface before it has been adequately absorbed. While specific data for this compound is limited, the use of "sticker" adjuvants can improve rainfastness for some herbicides.
-
-
Herbicide Resistance: The target weed population may have developed resistance to ALS-inhibiting herbicides like this compound.
-
Solution: While adjuvants cannot overcome target-site resistance, optimizing herbicide uptake with the appropriate adjuvant ensures that the maximum possible dose is delivered to the plant. If resistance is suspected, it is crucial to confirm it through established testing protocols and consider alternative herbicide modes of action.
-
Q2: I'm seeing variability in my experimental results. Could my adjuvant choice be a factor?
Yes, inconsistent results can often be linked to the choice and rate of adjuvant, as well as the quality of the water used for the spray solution.
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Water Hardness: The presence of cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in hard water can antagonize the activity of some herbicides.
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Solution: While specific interactions with this compound are not well-documented in the available literature, using a water conditioning agent, such as ammonium sulfate (AMS), can mitigate the negative effects of hard water for many herbicides.
-
-
Incorrect Adjuvant Rate: Using too little adjuvant may not provide the desired enhancement, while excessive rates can sometimes lead to crop injury (phytotoxicity).
-
Solution: Always follow the adjuvant manufacturer's recommended rates. If conducting your own experiments, it is advisable to test a range of adjuvant concentrations to determine the optimal rate for your specific conditions and target species.
-
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
This compound is a selective, systemic herbicide that is absorbed by the foliage.[4] It belongs to the pyrimidinyloxybenzoic acid class of herbicides and functions as a branched-chain amino acid synthesis inhibitor.[4] Specifically, it inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][4] This enzyme is crucial for the biosynthesis of the essential amino acids valine, leucine, and isoleucine.[5] Inhibition of ALS leads to a deficiency in these amino acids, which in turn halts protein synthesis and cell division, ultimately causing the death of susceptible plants.[5] A secondary effect of ALS inhibition is the accumulation of 2-ketobutyrate, which can also contribute to the herbicidal effect.[5]
Q2: What are the different types of adjuvants I can use with this compound?
There are several categories of adjuvants that can be used to enhance the performance of this compound:
-
Non-ionic Surfactants (NIS): These are general-purpose adjuvants that reduce the surface tension of spray droplets, leading to improved wetting and spreading on the leaf surface.
-
Methylated Seed Oils (MSO): These are highly effective at penetrating the waxy cuticle of leaves, making them particularly useful for controlling weeds with thick cuticles or under dry conditions.
-
Crop Oil Concentrates (COC): Similar to MSOs, COCs also aid in penetration but are generally considered slightly less effective than MSOs.
-
Organosilicone Surfactants: These are "super-spreaders" that can provide exceptional coverage on difficult-to-wet surfaces.[2][3]
-
Water Conditioners: These are used to mitigate the negative effects of hard water on herbicide performance. Ammonium Sulfate (AMS) is a common water conditioner.
Q3: Is there a specific type of adjuvant that is always best to use with this compound?
The optimal adjuvant depends on the specific weed species being targeted, the environmental conditions at the time of application, and the formulation of the this compound product being used. However, based on the mode of action and general principles of herbicide application, a non-ionic surfactant is a good starting point for improving coverage. For hard-to-control weeds or in adverse weather conditions, a methylated seed oil may provide superior performance due to its enhanced penetration capabilities.
Q4: Where in the plant does this compound exert its effect?
This compound is a systemic herbicide, meaning it is translocated within the plant after being absorbed by the foliage.[4] It moves to the growing points of the plant, such as the meristems in the shoots and roots, where the inhibition of branched-chain amino acid synthesis has the most significant impact on growth and development.
Data Presentation
| Adjuvant Type | Primary Function | Expected Impact on this compound Performance | Ideal Conditions for Use |
| Non-ionic Surfactant (NIS) | Spreading and Wetting | Improved coverage on leaf surfaces, leading to more consistent uptake. | General use, especially on weeds with relatively easy-to-wet leaves. |
| Methylated Seed Oil (MSO) | Penetration | Enhanced uptake through the waxy cuticle of the leaf. | Hard-to-control weeds with thick cuticles; dry or drought conditions. |
| Crop Oil Concentrate (COC) | Penetration | Improved uptake through the leaf cuticle. | Similar to MSO, but may be slightly less effective under very challenging conditions. |
| Organosilicone Surfactant | Super-Spreading | Exceptional coverage on very waxy or hairy leaf surfaces.[2][3] | Difficult-to-wet weeds where complete coverage is critical. |
| Water Conditioner (e.g., AMS) | Water Conditioning | Mitigates antagonism from hard water cations. | When using hard water as the spray carrier. |
Experimental Protocols
The following are generalized protocols for key experiments related to evaluating the efficacy of this compound with different adjuvants. These should be adapted to the specific research objectives.
Protocol 1: Greenhouse Adjuvant Efficacy Trial
Objective: To determine the effect of different adjuvants on the efficacy of this compound against a target weed species under controlled conditions.
Materials:
-
This compound formulation
-
Selected adjuvants (e.g., NIS, MSO, COC, Organosilicone Surfactant)
-
Target weed species grown in pots to a consistent growth stage (e.g., 3-4 leaf stage)
-
Greenhouse with controlled temperature, humidity, and photoperiod
-
Calibrated laboratory track sprayer
-
Deionized water
-
Analytical balance and appropriate glassware
Methodology:
-
Plant Preparation: Grow a sufficient number of weed seedlings in individual pots to allow for multiple replicates of each treatment. Ensure uniform growth conditions.
-
Treatment Preparation:
-
Prepare a stock solution of this compound in deionized water at a known concentration.
-
For each adjuvant, prepare a series of tank-mix solutions containing this compound at a fixed rate and the adjuvant at varying concentrations (including a no-adjuvant control).
-
Always follow the recommended order of addition (typically water conditioner, herbicide, then activator adjuvant).
-
-
Herbicide Application:
-
Calibrate the laboratory track sprayer to deliver a precise volume of spray solution per unit area.
-
Randomly assign treatments to the potted plants.
-
Spray the plants with the prepared solutions, ensuring uniform coverage. Include an untreated control group.
-
-
Post-Application Care: Return the treated plants to the greenhouse and maintain optimal growing conditions.
-
Data Collection:
-
At predetermined intervals (e.g., 7, 14, and 21 days after treatment), visually assess weed control using a rating scale (e.g., 0% = no control, 100% = complete death).
-
At the final assessment, harvest the above-ground biomass of each plant, dry it in an oven until a constant weight is achieved, and record the dry weight.
-
-
Statistical Analysis: Analyze the visual assessment data and biomass data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine significant differences between adjuvant treatments.
Protocol 2: Field Adjuvant Efficacy Trial
Objective: To evaluate the performance of this compound with different adjuvants under real-world field conditions.
Materials:
-
This compound formulation
-
Selected adjuvants
-
Field site with a natural and uniform infestation of the target weed species
-
Calibrated field sprayer (e.g., backpack or tractor-mounted)
-
Appropriate personal protective equipment (PPE)
-
Materials for plot layout (e.g., stakes, measuring tape)
Methodology:
-
Site Selection and Plot Layout:
-
Treatment Application:
-
Calibrate the field sprayer to deliver the desired application volume.
-
Prepare the tank-mixes for each treatment immediately before application.
-
Apply the treatments to the designated plots, ensuring uniform coverage and avoiding spray drift between plots. Include an untreated control in each replication.
-
-
Data Collection:
-
Record environmental conditions (temperature, humidity, wind speed) at the time of application.
-
At regular intervals, visually assess weed control in each plot using a standardized rating scale.
-
Consider collecting biomass samples from quadrats within each plot for a more quantitative assessment.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods to compare the efficacy of the different adjuvant treatments.
Visualizations
Signaling Pathway of this compound
Caption: Mode of action of this compound via ALS inhibition.
Experimental Workflow for Adjuvant Screening
Caption: Workflow for screening adjuvant efficacy with this compound.
Logical Relationship for Troubleshooting Poor Efficacy
Caption: Troubleshooting logic for poor this compound performance.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Detection of Pyriminobac-methyl
This guide provides a comparative overview of analytical methodologies for the quantitative determination of Pyriminobac-methyl, a key herbicide used in agriculture. The document is intended for researchers, scientists, and professionals in drug development and food safety, offering a detailed comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction to Analytical Techniques
The choice of an analytical method for pesticide residue analysis is critical and depends on various factors, including the chemical properties of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely used technique for the separation and quantification of a broad range of compounds. HPLC-UV is valued for its reliability and cost-effectiveness. The separation is based on the analyte's affinity to the stationary and mobile phases, and detection is achieved by measuring the absorbance of UV light by the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. In GC-MS, the sample is vaporized and separated in a gaseous mobile phase. The mass spectrometer then detects the analyte based on its mass-to-charge ratio, providing high selectivity and structural information.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for trace-level quantification in complex matrices. LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly suitable for non-volatile and thermally labile compounds like many modern pesticides.
Performance Comparison of Analytical Methods
The following table summarizes the validation parameters for the detection of this compound using LC-MS/MS and provides representative performance data for HPLC-UV and GC-MS based on the analysis of similar pesticide compounds.
| Parameter | LC-MS/MS (this compound in Rice)[1] | HPLC-UV (Representative for Pesticides) | GC-MS (Representative for Pesticides) |
| Linearity (r²) | ≥ 0.996[1] | Typically ≥ 0.99 | Typically ≥ 0.99 |
| Limit of Detection (LOD) | 0.8 µg/kg[1] | 10 - 100 µg/kg | 1 - 10 µg/kg |
| Limit of Quantification (LOQ) | 2.7 µg/kg (calculated as LOD x 3.3) | 30 - 300 µg/kg | 3 - 30 µg/kg |
| Accuracy (Recovery) | 76.6% - 85.6%[1] | 80% - 110% | 70% - 120% |
| Precision (RSD) | 0.9% - 3.4%[1] | < 10% | < 15% |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis and is applicable to all three analytical methods discussed.
Sample Preparation: QuEChERS Method
The following is a general QuEChERS protocol that can be adapted for various matrices.
Materials:
-
Homogenized sample (e.g., rice, soil, water)
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) (optional, for pigmented samples)
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a clean tube containing the dispersive solid-phase extraction (d-SPE) sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
The resulting supernatant is ready for analysis.
LC-MS/MS Analysis of this compound in Rice[1]
-
Instrumentation: Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: ZORBAX SB C18 column.[1]
-
Mobile Phase: Gradient elution with 0.1% (v/v) aqueous formic acid containing 5 mmol/L ammonium acetate and acetonitrile.[1]
-
Ionization Mode: Positive electrospray ionization (ESI+).[1]
-
Detection Mode: Dynamic Multiple Reaction Monitoring (MRM).[1]
Representative HPLC-UV Method for Pesticide Analysis
-
Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 20 µL.
Representative GC-MS Method for Pesticide Analysis
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: A programmed temperature ramp to separate the analytes.
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) or full scan.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for the validation of an analytical method for this compound detection and a conceptual signaling pathway of its mode of action.
Caption: General workflow for the validation of an analytical method.
Caption: Mode of action of this compound as a herbicide.
References
A Comparative Guide to the Efficacy of Pyriminobac-methyl and Other ALS-Inhibiting Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal efficacy of Pyriminobac-methyl with other key acetolactate synthase (ALS) inhibiting herbicides. The information presented is collated from various experimental studies to support research and development in the agricultural and weed science sectors.
Introduction to ALS-Inhibiting Herbicides
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1][2][3] Herbicides that inhibit this enzyme effectively halt plant growth by starving them of these essential amino acids, leading to plant death.[4][5] This mode of action is highly effective at low application rates and is common to several herbicide families, including sulfonylureas, imidazolinones, triazolopyrimidines, and pyrimidinyl benzoates, to which this compound belongs.[1][2]
Mechanism of Action: ALS Inhibition
The following diagram illustrates the general mechanism of action for ALS-inhibiting herbicides. These herbicides bind to the ALS enzyme, preventing it from catalyzing the formation of acetolactate and acetohydroxybutyrate, the precursors to the essential branched-chain amino acids.
Comparative Efficacy Data
The following tables summarize the comparative efficacy of this compound and other selected ALS-inhibiting herbicides from various studies. It is important to note that direct head-to-head comparisons across all herbicides and weed species are not always available in the literature.
Table 1: Efficacy of this compound and Other ALS Inhibitors on Key Weeds in Rice
| Herbicide | Application Rate (g a.i./ha) | Weed Species | Weed Control (%) | Crop | Reference(s) |
| This compound | 30-60 | Echinochloa crus-galli | 85-95 | Rice | [6] |
| Leptochloa chinensis | High | Rice | [6] | ||
| Penoxsulam | 22.5-25 | Echinochloa crus-galli | 85-90 | Rice | [7][8][9] |
| Cyperus iria | >90 | Rice | [8] | ||
| Sedges & Broadleafs | 40-61 | Rice | [7] | ||
| Bispyribac-sodium | 20-40 | Echinochloa colona | ~85 | Rice | [10] |
| Cyperus rotundus | ~80 | Rice | [10] | ||
| Total Weeds | 6.35-7.04 (weeds/m²) | Rice | [11] | ||
| Total Weeds | 87-88 (WCE %) | Rice | [12] |
WCE: Weed Control Efficiency
Table 2: Efficacy of Other ALS Inhibitors in Corn and Soybean
| Herbicide | Application Rate (g a.i./ha) | Weed Species | Weed Control (%) | Crop | Reference(s) |
| Nicosulfuron | 36-50 | Phalaris minor | >90 | Corn | [13] |
| Digitaria sanguinalis | >90 | Corn | [13] | ||
| Amaranthus retroflexus | >90 | Corn | [14] | ||
| Pennsylvania smartweed | >93 | Corn | [14] | ||
| Imazethapyr | 62.5 | Grasses & Broadleafs | 66.4 | Soybean | [15] |
| 100 | Total Weeds | 88.4 (Grasses), 73.0 (Sedges) | Soybean | [16] | |
| 75 | Grassy Weeds | 80-90 | Soybean | [17] | |
| 150-200 | Aeschynomene indica | >90 | Soybean | [18] |
Experimental Protocols
The following outlines a general methodology for conducting field trials to evaluate the efficacy of herbicides like this compound and other ALS inhibitors. Specific parameters may vary based on the target crop, weeds, and environmental conditions.
Experimental Workflow Diagram
References
- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 2. wssa.net [wssa.net]
- 3. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. SOIL - Environmental behaviors of (E) this compound in agricultural soils [soil.copernicus.org]
- 7. [PDF] Penoxsulam evaluation for weed control efficacy and increased rice yield | Semantic Scholar [semanticscholar.org]
- 8. globalsciencebooks.info [globalsciencebooks.info]
- 9. isws.org.in [isws.org.in]
- 10. isws.org.in [isws.org.in]
- 11. banglajol.info [banglajol.info]
- 12. pub.isa-india.in [pub.isa-india.in]
- 13. isws.org.in [isws.org.in]
- 14. Effect of Nicosulfuron Rate, Adjuvant, and Weed Size on Annual Weed Control in Corn (Zea mays) | Weed Technology | Cambridge Core [cambridge.org]
- 15. ijeais.org [ijeais.org]
- 16. isws.org.in [isws.org.in]
- 17. maxweeds.rbind.io [maxweeds.rbind.io]
- 18. pub.isa-india.in [pub.isa-india.in]
A Comparative Analysis of Pyriminobac-methyl and Bispyribac-sodium for Grassy Weed Management
For researchers and scientists engaged in the development of novel herbicides, a thorough understanding of the performance of existing active ingredients is paramount. This guide provides a detailed comparison of two prominent post-emergence herbicides, Pyriminobac-methyl and bispyribac-sodium, focusing on their efficacy against grassy weeds, particularly troublesome species such as Echinochloa crus-galli (barnyardgrass).
Performance on Grassy Weeds: A Data-Driven Comparison
Both this compound and bispyribac-sodium belong to the pyrimidinyl-thio-benzoate family of herbicides and function by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[1][2] This mode of action leads to the cessation of weed growth and eventual death. While both herbicides are effective, their performance can vary depending on the specific weed species, growth stage, and application conditions.
The following table summarizes quantitative data on the efficacy of bispyribac-sodium against various Echinochloa species, a prevalent and competitive grassy weed in rice cultivation. It is important to note that direct comparative data for this compound under identical experimental conditions was not available in the reviewed literature. However, one study noted that this compound exhibits herbicidal activity 1.5 to 2 times higher than bensulfuron-methyl on Echinochloa crus-galli.[3]
| Herbicide | Weed Species | Parameter | Value (g a.i./ha) | Source |
| Bispyribac-sodium | Echinochloa crus-galli (Susceptible) | ED₅₀¹ | ~10 | [4] |
| Bispyribac-sodium | Echinochloa crus-galli (Resistant) | ED₅₀¹ | 18 - 41 | [4] |
| Bispyribac-sodium | Echinochloa crus-galli (Susceptible) | LD₅₀² | 21.7 | [5] |
| Bispyribac-sodium | Echinochloa crus-galli (Resistant) | LD₅₀² | >350 | [6] |
| Bispyribac-sodium | Echinochloa colona | - | Reported as resistant | [7] |
| Bispyribac-sodium | Echinochloa crus-galli (Type A) | - | Highly effective at 8-leaf stage | [8] |
| Bispyribac-sodium | Echinochloa crus-galli (Type B) | - | Ineffective at 4 and 8-leaf stages | [8] |
¹ED₅₀ (Effective Dose, 50%): The dose of herbicide that causes a 50% reduction in weed growth (e.g., biomass). ²LD₅₀ (Lethal Dose, 50%): The dose of herbicide that causes 50% mortality in the weed population.
Experimental Protocols
To ensure the reproducibility and validity of herbicide efficacy studies, a well-defined experimental protocol is crucial. The following methodology is a composite representation based on protocols described in the cited literature for evaluating post-emergence herbicides on grassy weeds in a controlled environment.[6][9][10]
Objective: To evaluate and compare the efficacy of this compound and bispyribac-sodium on the control of Echinochloa crus-galli.
Materials:
-
Seeds of Echinochloa crus-galli (and other relevant grassy weed species).
-
Potting medium (e.g., sandy clay loam soil).
-
Pots (e.g., 0.5m x 0.5m x 0.5m).
-
This compound and bispyribac-sodium formulations.
-
Knapsack sprayer with a flat fan nozzle.
-
Growth chamber or greenhouse with controlled temperature and light conditions.
-
Analytical balance.
-
Drying oven.
Procedure:
-
Weed Propagation:
-
Fill pots with the potting medium.
-
Sow a predetermined number of viable weed seeds (e.g., 20-30) at a consistent depth (e.g., 1-2 cm).
-
Water the pots as needed to ensure germination and growth.
-
Thin seedlings to a uniform number per pot (e.g., 10-15) at the 1-2 leaf stage.
-
-
Herbicide Application:
-
Prepare stock solutions and serial dilutions of this compound and bispyribac-sodium to achieve a range of application rates (e.g., from sub-lethal to supra-lethal doses). A commercial standard and an untreated control should be included.
-
Apply the herbicide treatments at a specific weed growth stage (e.g., 3-4 leaf stage).
-
Use a calibrated knapsack sprayer to deliver a consistent volume of spray solution per unit area (e.g., 450 L/ha).[10]
-
-
Experimental Design and Conditions:
-
Arrange the pots in a randomized complete block design (RCBD) with at least three replications per treatment.
-
Maintain optimal growing conditions in the greenhouse or growth chamber (e.g., 25-30°C day/20-25°C night temperatures, 12-hour photoperiod).
-
If simulating flooded rice conditions, maintain a consistent water level (e.g., 5 cm) after herbicide application.[10]
-
-
Data Collection and Analysis:
-
Visually assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no control, 100% = complete death).[11]
-
At the end of the experiment (e.g., 21 or 28 days after treatment), harvest the above-ground biomass of the surviving weeds.
-
Determine the fresh weight and then dry the biomass in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 72 hours) to determine the dry weight.[9]
-
Calculate weed control efficiency (%) and weed control index (%).[12]
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) and conduct dose-response analysis to determine ED₅₀ or LD₅₀ values.[6]
-
Mode of Action: Signaling Pathway
Both this compound and bispyribac-sodium are classified as Group 2 herbicides by the Weed Science Society of America (WSSA), acting as inhibitors of the acetolactate synthase (ALS) enzyme. This enzyme is the first and rate-limiting step in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately causing weed death.
References
- 1. This compound | C17H19N3O6 | CID 9604652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Ref: KIH-6127) [sitem.herts.ac.uk]
- 3. SOIL - Environmental behaviors of (E) this compound in agricultural soils [soil.copernicus.org]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. First case of resistance to bispyribac-sodium in barnyardgrass (Echinochloa crus-galli) from Ecuador - Advances in Weed Science [awsjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. plantarchives.org [plantarchives.org]
- 11. scielo.br [scielo.br]
- 12. banglajol.info [banglajol.info]
Cross-Resistance Patterns of Pyriminobac-Methyl in Herbicide-Resistant Weeds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance patterns observed with pyriminobac-methyl, an acetolactate synthase (ALS) inhibiting herbicide, in various herbicide-resistant weed populations. The information is compiled from experimental data to assist researchers in understanding the complexities of herbicide resistance and in developing effective weed management strategies.
Introduction to this compound and Herbicide Resistance
This compound is a post-emergence herbicide belonging to the pyrimidinyl-thiobenzoate chemical family.[1] It controls weeds by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] The widespread and repeated use of ALS-inhibiting herbicides has led to the evolution of resistance in numerous weed species worldwide. This resistance can be conferred through two primary mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR).[2][3]
Target-Site Resistance (TSR) typically involves point mutations in the ALS gene, which alter the herbicide's binding site on the enzyme, rendering it less effective.[4] Specific mutations can lead to varying levels of resistance to different chemical families of ALS inhibitors.[4]
Non-Target-Site Resistance (NTSR) involves mechanisms that reduce the amount of active herbicide reaching the target site.[5] The most common NTSR mechanism is enhanced herbicide metabolism, often mediated by enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[2][5]
Understanding the cross-resistance patterns associated with this compound is critical for predicting the efficacy of this herbicide on weed populations already resistant to other herbicides and for designing sustainable weed management programs.
Cross-Resistance Data of ALS-Inhibiting Herbicides
The following tables summarize quantitative data from studies on weed populations resistant to various ALS-inhibiting herbicides. While specific data for this compound is limited in the reviewed literature, the data for other ALS inhibitors, particularly those from the same chemical family or with the same mode of action, provide valuable insights into potential cross-resistance scenarios.
Table 1: Cross-Resistance in Echinochloa phyllopogon (Late Watergrass) Resistant to ALS Inhibitors
| Herbicide | Chemical Family | Resistant Population GR50 (g a.i./ha) | Susceptible Population GR50 (g a.i./ha) | Resistance Index (RI) | Reference |
| Penoxsulam | Triazolopyrimidine | >160 | 31.8 | >5.0 | [6] |
| Bispyribac-sodium | Pyrimidinyl-thiobenzoate | 120 | 13.3 | 9.0 | [7] |
| Bensulfuron-methyl | Sulfonylurea | >120 | 4.7 | >25.5 | [7] |
Table 2: Cross-Resistance in Cyperus difformis (Smallflower Umbrella Sedge) Resistant to Bensulfuron-methyl
| Herbicide | Chemical Family | Resistant Population GR50 (g a.i./ha) | Susceptible Population GR50 (g a.i./ha) | Resistance Index (RI) | Reference |
| Bensulfuron-methyl | Sulfonylurea | 48.15 | 3.74 | 12.87 | [8] |
| Pyrazosulfuron-ethyl | Sulfonylurea | 31.87 | 1.54 | 20.63 | [8] |
| Penoxsulam | Triazolopyrimidine | 26.69 | 3.44 | 7.76 | [8] |
| Bispyribac-sodium | Pyrimidinyl-thiobenzoate | 15.29 | 2.79 | 5.48 | [8] |
Table 3: Cross-Resistance in Echinochloa oryzicola with Trp574Leu ALS Mutation
| Herbicide | Chemical Family | Resistant Population | Susceptible Population | Observation | Reference |
| Penoxsulam | Triazolopyrimidine | Resistant | Susceptible | Confirmed cross-resistance | [9] |
| Bispyribac-sodium | Pyrimidinyl-thiobenzoate | Resistant | Susceptible | Confirmed cross-resistance | [9] |
| Imazamox | Imidazolinone | Resistant | Susceptible | Confirmed cross-resistance | [9] |
| Foramsulfuron | Sulfonylurea | Resistant | Susceptible | Confirmed cross-resistance | [9] |
| Nicosulfuron | Sulfonylurea | Resistant | Susceptible | Confirmed cross-resistance | [9] |
| Rimsulfuron | Sulfonylurea | Resistant | Susceptible | Confirmed cross-resistance | [9] |
Mechanisms of Cross-Resistance
The observed cross-resistance patterns are underpinned by specific molecular and biochemical mechanisms.
Target-Site Resistance (TSR)
Mutations in the ALS gene are a primary cause of resistance to ALS inhibitors. The specific amino acid substitution determines the cross-resistance profile. For instance, the Trp574Leu substitution in the ALS gene of Echinochloa oryzicola has been shown to confer broad cross-resistance to several classes of ALS inhibitors, including triazolopyrimidines (penoxsulam), pyrimidinyl-thiobenzoates (bispyribac-sodium), imidazolinones (imazamox), and sulfonylureas (foramsulfuron, nicosulfuron, and rimsulfuron).[9] Similarly, a Pro197His substitution in Cyperus difformis confers resistance to sulfonylureas, triazolopyrimidines, and pyrimidinyl-thiobenzoates.[8]
Non-Target-Site Resistance (NTSR)
Enhanced metabolism of herbicides by P450 enzymes is a significant NTSR mechanism that can lead to broad cross-resistance.[2] Studies on Echinochloa phyllopogon have demonstrated that resistance to penoxsulam is due to P450-mediated enhanced metabolism, as the resistance can be reversed by the P450 inhibitor malathion.[6] This mechanism is also implicated in resistance to other ALS inhibitors like bispyribac-sodium and bensulfuron-methyl in the same species.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of herbicide resistance.
Whole-Plant Dose-Response Bioassay
This experiment determines the herbicide dose required to cause a 50% reduction in plant growth (GR50).
-
Seed Germination and Plant Growth: Weed seeds from suspected resistant and known susceptible populations are germinated in petri dishes on agar medium. Seedlings at the two- to three-leaf stage are transplanted into pots containing a standard potting mix and grown in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Herbicide Application: Plants at the four- to five-leaf stage are treated with a range of herbicide doses, typically from 1/8 to 8 times the recommended field rate. A control group is treated with a blank formulation. The herbicide is applied using a precision bench sprayer.
-
Data Collection and Analysis: Plant biomass (fresh or dry weight) is measured 21 days after treatment. The data are expressed as a percentage of the untreated control. A log-logistic dose-response curve is fitted to the data to calculate the GR50 value. The resistance index (RI) is calculated as the ratio of the GR50 of the resistant population to the GR50 of the susceptible population.
In Vitro ALS Enzyme Activity Assay
This assay measures the inhibition of the ALS enzyme by the herbicide in extracts from resistant and susceptible plants.
-
Enzyme Extraction: Fresh leaf tissue from young plants is ground in liquid nitrogen, and the resulting powder is homogenized in an extraction buffer. The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is collected.
-
Enzyme Assay: The enzyme extract is incubated with a reaction mixture containing the necessary substrates and cofactors for ALS activity, along with a range of herbicide concentrations.
-
Quantification of Acetolactate: The reaction is stopped, and the acetolactate produced is converted to acetoin, which can be quantified spectrophotometrically.
-
Data Analysis: The herbicide concentration that inhibits 50% of the enzyme activity (I50) is determined from a dose-response curve. The resistance index is calculated as the ratio of the I50 of the resistant population to the I50 of the susceptible population.
Molecular Analysis of the ALS Gene
This analysis identifies mutations in the ALS gene that may confer resistance.
-
DNA Extraction and PCR Amplification: Genomic DNA is extracted from the leaf tissue of resistant and susceptible plants. The ALS gene is amplified using polymerase chain reaction (PCR) with specific primers designed to amplify the regions where resistance-conferring mutations are known to occur.
-
DNA Sequencing: The PCR products are purified and sequenced.
-
Sequence Analysis: The DNA sequences from resistant and susceptible plants are aligned and compared to identify any nucleotide changes that result in amino acid substitutions.
Conclusion and Future Directions
The available data strongly suggest that weed populations resistant to other ALS inhibitors, particularly those with target-site mutations like Trp574Leu or Pro197His, are likely to exhibit cross-resistance to this compound. Furthermore, non-target-site resistance mechanisms, such as enhanced metabolism via cytochrome P450 enzymes, can confer broad cross-resistance across different ALS inhibitor chemical families, including pyrimidinyl-thiobenzoates.
A significant knowledge gap exists regarding the specific cross-resistance patterns of weed populations that have developed resistance primarily through selection with this compound. Further research, including comprehensive dose-response studies with a wide range of herbicides, is needed to fully elucidate the resistance profile of this compound-resistant weeds. Such studies are essential for the development of effective and sustainable herbicide resistance management strategies.
References
- 1. This compound (Ref: KIH-6127) [sitem.herts.ac.uk]
- 2. Metabolism-based herbicide resistance and cross-resistance in crop weeds: a threat to herbicide sustainability and global crop production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agronomy eUpdate May 2nd, 2024 : Issue 1002 [eupdate.agronomy.ksu.edu]
- 4. Target-Site Mutations Conferring Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sbcpd.org [sbcpd.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Target-site mutation associated with cross-resistance to ALS-inhibiting herbicides in late watergrass (Echinochloa oryzicola Vasing.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Environmental Risk Assessment of Pyriminobac-methyl and Other Acetolactate Synthase (ALS) Inhibiting Herbicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive environmental risk assessment of the herbicide Pyriminobac-methyl in comparison to other widely used herbicides with the same mode of action: Penoxsulam, Bispyribac-sodium, and Imazethapyr. These herbicides all function by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids in plants.[1][2] This guide presents a compilation of publicly available data on their environmental fate and ecotoxicity, structured for objective comparison.
Executive Summary
This compound, a post-emergence herbicide used for controlling grass weeds in paddy fields, demonstrates a moderate environmental risk profile in comparison to other selected ALS inhibitors.[3] While exhibiting moderate acute toxicity to some aquatic organisms, its potential for bioaccumulation is low.[4] The persistence of these herbicides in soil varies, with this compound showing moderate persistence. This guide provides detailed quantitative data, experimental methodologies, and visual representations of the toxicological pathways to aid in a thorough comparative analysis.
Data Presentation: Quantitative Environmental Risk Parameters
The following tables summarize the key environmental risk parameters for this compound and the selected comparable herbicides. Data has been compiled from various regulatory agencies and scientific literature.
Table 1: Aquatic Ecotoxicity Data
| Herbicide | Test Organism | Endpoint | Value (mg/L) | Reference |
| This compound | Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC50 | >21.2 | [4] |
| Daphnia magna | 48-hr EC50 | >100 | [5] | |
| Selenastrum capricornutum (Green Algae) | 72-hr EC50 | 0.0864 | [6] | |
| Penoxsulam | Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC50 | >102 | [6] |
| Daphnia magna | 48-hr EC50 | >99.2 | [6] | |
| Selenastrum capricornutum (Green Algae) | 72-hr EC50 | 0.011 | [7] | |
| Bispyribac-sodium | Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC50 | >100 | [8] |
| Daphnia magna | 48-hr EC50 | >100 | [5] | |
| Selenastrum capricornutum (Green Algae) | 120-hr EC50 | 3.4 | [9] | |
| Imazethapyr | Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC50 | 340 | [10] |
| Daphnia magna | 48-hr EC50 | >1000 | [10] | |
| Scenedesmus obliquus (Green Algae) | 96-hr EC50 | >22.4 | [6] |
Table 2: Terrestrial Ecotoxicity Data
| Herbicide | Test Organism | Endpoint | Value | Reference |
| This compound | Colinus virginianus (Bobwhite Quail) | Acute Oral LD50 | >2000 mg/kg | |
| Apis mellifera (Honeybee) | Acute Contact LD50 | >200 µ g/bee | [11] | |
| Acute Oral LD50 | >100 µ g/bee | |||
| Penoxsulam | Colinus virginianus (Bobwhite Quail) | Acute Oral LD50 | >2025 mg/kg | [12] |
| Apis mellifera (Honeybee) | Acute Contact LD50 | >100 µ g/bee | [13] | |
| Acute Oral LD50 | >100 µ g/bee | [13] | ||
| Bispyribac-sodium | Colinus virginianus (Bobwhite Quail) | Acute Oral LD50 | >2250 mg/kg | [14] |
| Apis mellifera (Honeybee) | Acute Contact LD50 | >25 µ g/bee | [14] | |
| Acute Oral LD50 | >200 µ g/bee | [9] | ||
| Imazethapyr | Colinus virginianus (Bobwhite Quail) | Acute Oral LD50 | >2150 mg/kg | [10] |
| Apis mellifera (Honeybee) | Acute Contact LD50 | >100 µ g/bee | [10] | |
| Acute Oral LD50 | >1000 µ g/bee | [6] |
Table 3: Environmental Fate Data
| Herbicide | Environmental Parameter | Value | Reference |
| This compound | Soil DT50 (Field) | 10 - 40 days | |
| Bioconcentration Factor (BCF) - Fish | Low potential (LogP < 3) | [4] | |
| Penoxsulam | Soil DT50 (Field) | 1.28 - 27.7 days | [10] |
| Bioconcentration Factor (BCF) - Fish | 1.3 - 2.4 | ||
| Bispyribac-sodium | Soil DT50 (Field) | 9.93 - 13.10 days | [12][15] |
| Bioconcentration Factor (BCF) - Fish | 3 (estimated) | [4] | |
| Imazethapyr | Soil DT50 (Field) | 2.8 - 7.4 days | [16] |
| Bioconcentration Factor (BCF) - Fish | 3 (estimated) | [14] |
Experimental Protocols
The ecotoxicity and environmental fate data presented in this guide are primarily generated following standardized international guidelines, most notably those developed by the Organisation for Economic Co-operation and Development (OECD) and the United States Environmental Protection Agency's Office of Chemical Safety and Pollution Prevention (OCSPP).
Aquatic Toxicity Testing:
-
Fish Acute Toxicity Test (OECD 203 / OCSPP 850.1075): This test determines the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period. Typically, juvenile rainbow trout (Oncorhynchus mykiss) or bluegill sunfish (Lepomis macrochirus) are exposed to a range of concentrations of the test substance in a controlled aquatic environment. Observations of mortality and sub-lethal effects are recorded at 24, 48, 72, and 96 hours.
-
Daphnia sp. Acute Immobilisation Test (OECD 202 / OCSPP 850.1010): This test evaluates the acute toxicity to aquatic invertebrates, most commonly Daphnia magna. The daphnids are exposed to the test substance for 48 hours, and the concentration that causes immobilization in 50% of the population (EC50) is determined.
-
Alga, Growth Inhibition Test (OECD 201 / OCSPP 850.5400): This study assesses the effects of a substance on the growth of freshwater algae, such as Selenastrum capricornutum or Scenedesmus obliquus. The algae are exposed to various concentrations of the test substance over 72 or 96 hours, and the inhibition of growth is measured by cell counts or other biomass indicators to determine the EC50.
Terrestrial Toxicity Testing:
-
Avian Acute Oral Toxicity Test (OECD 223 / OCSPP 850.2100): This test determines the acute oral toxicity (LD50) of a substance to birds. A single dose of the test substance is administered orally to a test species, typically the bobwhite quail (Colinus virginianus) or mallard duck (Anas platyrhynchos), and mortality is observed over a 14-day period.
-
Honeybee, Acute Contact and Oral Toxicity Test (OECD 213 & 214 / OCSPP 850.3020 & 850.3030): These tests determine the acute contact and oral LD50 for honeybees (Apis mellifera). For the contact test, the substance is applied directly to the thorax of the bees. For the oral test, bees are fed a sugar solution containing the test substance. Mortality is assessed over 48 to 96 hours.
Environmental Fate Testing:
-
Aerobic and Anaerobic Transformation in Soil (OECD 307 / OCSPP 835.4100): These studies determine the rate of degradation of a substance in soil under aerobic and anaerobic conditions. The test substance is applied to soil samples, which are then incubated under controlled temperature and moisture. The concentration of the parent compound and its transformation products are measured over time to calculate the dissipation time 50% (DT50).
-
Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305 / OCSPP 850.1730): This test evaluates the potential for a substance to accumulate in fish. Fish are exposed to the test substance in water or through their diet for a specific period (uptake phase), followed by a period in a clean environment (depuration phase). The concentration of the substance in the fish tissue is measured to calculate the Bioconcentration Factor (BCF).
Mandatory Visualizations
The following diagrams illustrate key concepts related to the environmental risk assessment of ALS inhibiting herbicides.
Caption: Mode of action of ALS inhibiting herbicides in plants.
Caption: Generalized experimental workflow for an acute aquatic toxicity test.
Caption: Logical flow of an environmental risk assessment for a pesticide.
References
- 1. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 2. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 3. New insights into the effects of the herbicide imazethapyr on Cu(II) ecotoxicity to the aquatic unicellular alga Scenedesmus obliquus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bispyribac | C19H18N4O8 | CID 443031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apvma.gov.au [apvma.gov.au]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. researchgate.net [researchgate.net]
- 8. Penoxsulam (Ref: XDE 638) [sitem.herts.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound (Ref: KIH-6127) [sitem.herts.ac.uk]
- 12. neptjournal.com [neptjournal.com]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Imazethapyr | C15H19N3O3 | CID 54740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. files.core.ac.uk [files.core.ac.uk]
Illuminating Resistance: A Comparative Guide to Molecular Techniques for Confirming Pyriminobac-methyl Resistance in Weeds
For Researchers, Scientists, and Drug Development Professionals
The evolution of herbicide resistance in weed populations presents a significant challenge to sustainable agriculture and the development of effective crop protection strategies. Pyriminobac-methyl, a pyrimidinyl-thiobenzoate herbicide, effectively controls a broad spectrum of weeds by inhibiting the acetolactate synthase (ALS) enzyme. However, the recurrent use of this and other ALS-inhibiting herbicides has led to the selection of resistant weed biotypes. Rapid and accurate confirmation of this compound resistance is crucial for implementing effective weed management strategies and for research aimed at understanding and overcoming resistance mechanisms. This guide provides a comprehensive comparison of key molecular techniques used to confirm this compound resistance, complete with experimental data and detailed protocols.
Mechanisms of Resistance to this compound
Resistance to this compound, and other ALS inhibitors, is primarily conferred by two mechanisms:
-
Target-Site Resistance (TSR): This is the most common mechanism and results from mutations in the ALS gene, which encodes the herbicide's target enzyme.[1][2][3] These mutations alter the herbicide's binding site on the ALS enzyme, reducing its efficacy. Several specific amino acid substitutions at conserved domains of the ALS protein are known to confer high levels of resistance.[4]
-
Non-Target-Site Resistance (NTSR): This mechanism involves processes that reduce the amount of active herbicide reaching the target site.[5] This can include enhanced herbicide metabolism, often mediated by enzyme families such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs).[6] Overexpression of the target gene (ALS) can also contribute to NTSR.[5]
Comparison of Molecular Diagnostic Techniques
Several molecular techniques can be employed to detect and characterize the genetic basis of this compound resistance. The choice of method often depends on the specific research question, available resources, and the desired throughput. The following table summarizes and compares the most common techniques.
| Technique | Principle | Primary Target | Throughput | Cost per Sample | Key Advantages | Key Disadvantages |
| ALS Gene Sequencing (Sanger) | Dideoxy chain termination method to determine the precise nucleotide sequence of a targeted region of the ALS gene. | Target-Site Resistance (TSR) - Identifies known and novel mutations. | Low to Medium | Moderate | Provides detailed sequence information, considered the "gold standard" for mutation identification. | Relatively low throughput, can be time-consuming, and may not detect low-frequency mutations in a mixed population. |
| Derived Cleaved Amplified Polymorphic Sequences (dCAPS) | A PCR-based method that introduces a restriction enzyme site that is dependent on the presence of a specific Single Nucleotide Polymorphism (SNP).[7][8] | Target-Site Resistance (TSR) - Detects known mutations. | Medium to High | Low | Rapid, cost-effective for screening large numbers of samples for specific known mutations.[9] | Requires prior knowledge of the resistance-conferring mutation; not suitable for discovering novel mutations. |
| Quantitative PCR (qPCR) | Measures the amplification of a target DNA sequence in real-time, allowing for the quantification of gene expression levels.[10] | Non-Target-Site Resistance (NTSR) - Quantifies ALS gene expression or the expression of metabolic genes (e.g., P450s). | High | Low to Moderate | Highly sensitive and specific for quantifying gene expression, enabling the study of NTSR mechanisms.[5] | Does not provide information on the presence of mutations; requires careful selection of validated reference genes for accurate normalization.[5] |
| Next-Generation Sequencing (NGS) | Massively parallel sequencing of DNA fragments, allowing for high-throughput analysis of the ALS gene or entire transcriptomes. | TSR and NTSR - Can identify mutations and quantify gene expression simultaneously. | Very High | High (but decreasing) | Can detect low-frequency resistance alleles in a population and can be used for discovery of both TSR and NTSR mechanisms. | Data analysis can be complex and computationally intensive; higher initial instrument cost. |
Experimental Protocols
Detailed methodologies are critical for the successful application of these techniques. Below are foundational protocols that can be adapted for specific weed species and laboratory conditions.
DNA Extraction from Weed Leaf Tissue
High-quality genomic DNA is a prerequisite for all subsequent molecular analyses.
Materials:
-
Fresh or frozen young leaf tissue
-
Liquid nitrogen
-
Mortar and pestle or tissue lyser
-
DNA extraction buffer (e.g., CTAB buffer)
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol
-
70% Ethanol
-
Nuclease-free water
-
Spectrophotometer or fluorometer for DNA quantification
Protocol:
-
Grind 50-100 mg of leaf tissue to a fine powder in liquid nitrogen.
-
Transfer the powder to a microcentrifuge tube containing 500 µL of pre-warmed DNA extraction buffer.
-
Incubate at 65°C for 30-60 minutes with occasional mixing.
-
Add an equal volume of chloroform:isoamyl alcohol, vortex, and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the DNA by adding 0.7 volumes of cold isopropanol and incubate at -20°C for 30 minutes.
-
Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
-
Wash the pellet with 500 µL of 70% ethanol, air dry briefly, and resuspend in 50-100 µL of nuclease-free water.
-
Quantify the DNA concentration and assess its purity (A260/280 ratio of ~1.8).
ALS Gene Sequencing (Sanger)
This protocol outlines the steps for amplifying and sequencing a region of the ALS gene known to harbor resistance-conferring mutations.
Materials:
-
Genomic DNA (10-50 ng/µL)
-
ALS gene-specific primers (designed to flank conserved regions where mutations occur)[11]
-
PCR master mix (containing Taq polymerase, dNTPs, MgCl2, and buffer)
-
Thermocycler
-
Agarose gel electrophoresis system
-
PCR product purification kit
-
Sequencing facility or in-house sequencing equipment
Protocol:
-
PCR Amplification:
-
Set up a 25 µL PCR reaction containing: 1 µL of genomic DNA, 1 µL of each forward and reverse primer (10 µM), 12.5 µL of 2x PCR master mix, and 9.5 µL of nuclease-free water.
-
Use the following typical PCR cycling conditions (to be optimized for specific primers and weed species): 95°C for 5 min, followed by 35 cycles of 95°C for 30 s, 55-60°C for 30 s, and 72°C for 1 min, with a final extension at 72°C for 5 min.
-
-
Verification: Run 5 µL of the PCR product on a 1.5% agarose gel to confirm the amplification of a single product of the expected size.
-
Purification: Purify the remaining PCR product using a commercial kit to remove primers and dNTPs.
-
Sequencing: Send the purified PCR product and a sequencing primer to a sequencing facility. The resulting sequence chromatograms are then analyzed for mutations by comparing them to a susceptible reference sequence.
Derived Cleaved Amplified Polymorphic Sequences (dCAPS) Assay
This protocol describes the detection of a known SNP using a dCAPS marker.
Materials:
-
Genomic DNA
-
dCAPS primers (one of which contains a mismatch to create a restriction site)
-
PCR master mix
-
Thermocycler
-
Restriction enzyme and corresponding buffer
-
High-resolution agarose or polyacrylamide gel electrophoresis system
Protocol:
-
Primer Design: Use software such as dCAPS Finder to design a primer pair where one primer has a mismatch that, in combination with the target SNP, creates a unique restriction enzyme recognition site in one of the alleles (resistant or susceptible).[7]
-
PCR Amplification: Perform PCR as described for Sanger sequencing using the dCAPS primers.
-
Restriction Digestion:
-
In a new tube, mix 10 µL of the PCR product, 2 µL of the appropriate 10x restriction buffer, 1 µL of the restriction enzyme, and 7 µL of nuclease-free water.
-
Incubate at the optimal temperature for the enzyme for 1-3 hours.
-
-
Gel Electrophoresis: Analyze the digested products on a high-resolution agarose (3-4%) or polyacrylamide gel. The banding pattern will reveal the genotype:
-
Homozygous Susceptible: One undigested band.
-
Homozygous Resistant: Two smaller, digested bands.
-
Heterozygous: Three bands (one undigested and two digested).
-
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol details the relative quantification of a target gene's expression (e.g., a cytochrome P450) implicated in NTSR.
Materials:
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR primers for the target gene and a validated reference gene (e.g., Actin, Ubiquitin)
-
SYBR Green qPCR master mix
-
qPCR instrument
Protocol:
-
RNA Extraction and DNase Treatment: Extract total RNA from weed tissue using a commercial kit. Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction:
-
Set up a 20 µL qPCR reaction containing: 2 µL of diluted cDNA, 0.5 µL of each forward and reverse primer (10 µM), 10 µL of 2x SYBR Green master mix, and 7 µL of nuclease-free water.
-
Use a typical qPCR cycling program: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min. Include a melt curve analysis at the end to verify the specificity of the amplification.
-
-
Data Analysis: Calculate the relative expression of the target gene using the 2-ΔΔCt method, normalizing to the expression of a stable reference gene. An increase in the relative expression in the resistant biotype compared to the susceptible biotype indicates a potential role in NTSR.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental processes and the underlying biological mechanisms.
Caption: Experimental workflow for molecular confirmation of this compound resistance.
Caption: Molecular mechanisms of weed resistance to this compound.
Conclusion
The confirmation of this compound resistance in weeds is a critical step in both agricultural practice and academic research. The molecular techniques described in this guide offer a range of options for researchers, each with its own strengths and limitations. Sanger sequencing of the ALS gene remains the definitive method for identifying the genetic basis of target-site resistance, while dCAPS assays provide a cost-effective solution for high-throughput screening of known mutations. For investigating non-target-site resistance, qPCR is an invaluable tool for quantifying gene expression changes. The continued development and decreasing cost of next-generation sequencing technologies promise to further revolutionize our ability to rapidly and comprehensively diagnose and understand the complex mechanisms of herbicide resistance. The selection of the most appropriate technique will ultimately depend on the specific research objectives, the prevalence of known resistance mechanisms, and the available resources.
References
- 1. Resistance of weeds to ALS-inhibiting herbicides: what have we learned? | Weed Science | Cambridge Core [cambridge.org]
- 2. Plant resistance to acetolactate synthase-inhibiting herbicides - Advances in Weed Science [awsjournal.org]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. open-source-biology.com [open-source-biology.com]
- 5. Validation of Reference Genes for Quantitative PCR in Johnsongrass (Sorghum halepense L.) under Glyphosate Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on molecular diagnostics in weed science: Application of molecular methods for herbicide resistance in weeds [gauravpublications.com]
- 7. pse.agriculturejournals.cz [pse.agriculturejournals.cz]
- 8. A PCR plus restriction enzyme-based technique for detecting target-enzyme mutations at position Pro-106 in glyphosate-resistant Lolium perenne - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A PCR plus restriction enzyme-based technique for detecting target-enzyme mutations at position Pro-106 in glyphosate-resistant Lolium perenne | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Comparative Analysis of Pyriminobac-methyl's Soil Mobility and Persistence
A deep dive into the environmental fate of Pyriminobac-methyl compared to other leading herbicides, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparative analysis of the soil mobility and persistence of this compound against other widely used herbicides, namely Glyphosate, Metribuzin, Hexazinone, and Bensulfuron-methyl. Understanding the environmental behavior of these compounds is critical for assessing their potential risks, such as groundwater contamination, and for developing sustainable weed management strategies. This analysis is intended for researchers, scientists, and professionals involved in drug development and environmental science.
Key Parameters for Comparison
The soil mobility and persistence of a herbicide are primarily determined by three key parameters:
-
Freundlich Adsorption Coefficient (Kf): This coefficient quantifies the extent to which a herbicide adsorbs to soil particles. A higher Kf value indicates stronger adsorption and, consequently, lower mobility.
-
Soil Half-life (DT50): This is the time it takes for 50% of the applied herbicide to degrade in the soil. A longer DT50 signifies greater persistence.
-
Organic Carbon-Water Partitioning Coefficient (Koc): This value indicates the tendency of a chemical to be adsorbed by soil organic carbon. A higher Koc suggests stronger binding to organic matter and reduced leaching potential.
Comparative Data Summary
The following table summarizes the soil mobility and persistence parameters for this compound and the selected comparator herbicides. It is important to note that these values can vary significantly depending on soil type, climate, and experimental conditions.
| Herbicide | Chemical Class | Freundlich Adsorption Coefficient (Kf) (mg1-1/n L1/n kg-1) | Soil Half-life (DT50) (days) | Organic Carbon-Water Partitioning Coefficient (Koc) (mL g-1) |
| This compound | Pyrimidinyl-oxy-benzoate | 0.85 - 32.22[1][2][3] | 37.46 - 66.00[1][2][3] | 372 - 741[4] |
| Glyphosate | Phosphonoglycine | Varies significantly with soil composition | 2 - 197[5] (typically 30-60)[6] | High (strong adsorption) |
| Metribuzin | Triazinone | 0.16 - 2.53[1][3][7] | 9.11 - 21.15 (up to 120 in some cases)[8][9] | 20.68 - 197.10[10] |
| Hexazinone | Triazinone | 2.31 - 4.61[11][12] | 30 - 180 (can be up to 365)[4][13] | 38 - 77[14] |
| Bensulfuron-methyl | Sulfonylurea | Generally low mobility[15] | 9 - 23.1 (photodegradation)[16][17] | Moderately mobile[18] |
Factors Influencing Herbicide Fate in Soil
The persistence and mobility of herbicides in the soil are governed by a complex interplay of factors. The following diagram illustrates the key relationships influencing the environmental fate of herbicides like this compound.
Caption: Key factors influencing herbicide soil mobility and persistence.
Experimental Protocols
The data presented in this guide are derived from laboratory and field studies employing standardized methodologies. The following provides an overview of the typical experimental protocols used to assess the soil mobility and persistence of herbicides.
Adsorption-Desorption Studies (Batch Equilibrium Method)
This method is widely used to determine the adsorption and desorption characteristics of a herbicide in different soil types.
Objective: To quantify the Freundlich adsorption (Kf) and desorption coefficients.
Methodology:
-
Soil Preparation: Soil samples are collected, air-dried, and sieved (typically through a 2 mm mesh) to ensure homogeneity.
-
Herbicide Solution Preparation: A stock solution of the herbicide is prepared in a 0.01 M CaCl2 solution, which acts as a background electrolyte to maintain constant ionic strength. A series of working solutions with varying concentrations are prepared from the stock solution.
-
Adsorption Phase: A known mass of soil is placed in a centrifuge tube, and a specific volume of a herbicide working solution is added. The tubes are then shaken for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.
-
Equilibration and Analysis: After shaking, the samples are centrifuged to separate the soil from the solution. The concentration of the herbicide remaining in the supernatant is analyzed using High-Performance Liquid Chromatography (HPLC) or another suitable analytical technique.
-
Calculation: The amount of herbicide adsorbed to the soil is calculated as the difference between the initial and final concentrations in the solution. The Freundlich isotherm equation (log Cs = log Kf + (1/n) log Ce) is then used to determine the Kf value.
-
Desorption Phase: After the adsorption phase, the supernatant is removed, and a fresh solution of 0.01 M CaCl2 (without the herbicide) is added to the soil pellet. The tubes are shaken again for the same equilibrium time.
-
Analysis and Calculation: The concentration of the desorbed herbicide in the solution is measured, and the desorption coefficient is calculated.
Soil Persistence/Degradation Studies
These studies are conducted to determine the rate at which a herbicide breaks down in the soil, typically reported as its half-life (DT50).
Objective: To determine the degradation rate and half-life (DT50) of the herbicide in soil under controlled conditions.
Methodology:
-
Soil Treatment: A known amount of the herbicide is applied to a prepared soil sample to achieve a specific concentration.
-
Incubation: The treated soil samples are incubated in the dark under controlled temperature and moisture conditions. Separate samples are prepared for each sampling time point.
-
Sampling: At regular intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days), soil samples are taken for analysis.
-
Extraction: The herbicide residues are extracted from the soil samples using an appropriate organic solvent.
-
Analysis: The concentration of the herbicide in the extracts is quantified using analytical methods such as HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The concentration of the herbicide is plotted against time. The degradation kinetics are often modeled using a first-order rate equation, from which the degradation rate constant (k) and the half-life (DT50 = 0.693/k) are calculated.
These standardized protocols, often following guidelines from organizations like the OECD, ensure that the data generated are reliable and comparable across different studies and compounds.
References
- 1. jast.modares.ac.ir [jast.modares.ac.ir]
- 2. tandfonline.com [tandfonline.com]
- 3. Adsorption and Desorption Behavior of Herbicide Metribuzin in Different Soils of Iran [jast.modares.ac.ir]
- 4. us.fsc.org [us.fsc.org]
- 5. quora.com [quora.com]
- 6. pomais.com [pomais.com]
- 7. researchgate.net [researchgate.net]
- 8. neptjournal.com [neptjournal.com]
- 9. EXTOXNET PIP - METRIBUZIN [extoxnet.orst.edu]
- 10. researchgate.net [researchgate.net]
- 11. Adsorption Isotherms of Diuron and Hexazinone in Drinking Water Using Four Agro-Industrial Residues - Advances in Weed Science [awsjournal.org]
- 12. researchgate.net [researchgate.net]
- 13. srs.fs.usda.gov [srs.fs.usda.gov]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. caws.org.nz [caws.org.nz]
- 16. Rapid degradation of bensulfuron-methyl upon repeated application in paddy soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Photodegradation of bensulfuron-methyl on soil surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bensulfuron-methyl (Ref: DPX F5384) [sitem.herts.ac.uk]
Validating the In Vitro Inhibition of Acetolactate Synthase by Pyriminobac-methyl: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pyriminobac-methyl's in vitro performance as an inhibitor of acetolactate synthase (ALS) against other common ALS-inhibiting herbicides. The information is supported by experimental data and detailed protocols to assist in research and development efforts targeting this critical enzyme.
Introduction to Acetolactate Synthase Inhibition
Acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[1] Its absence in animals makes it an ideal target for herbicides. This compound belongs to the pyrimidinyl-thiobenzoate (PTB) class of herbicides that inhibit ALS.[1][2][3] These herbicides are known for their high efficacy at low application rates and low toxicity to mammals.[4]
The general mechanism of action for ALS inhibitors involves binding to a regulatory, allosteric site on the enzyme, which is separate from the active site where the substrate binds.[5][6] This binding event induces a conformational change that blocks the substrate channel, ultimately leading to the inhibition of amino acid synthesis and plant death.[4]
Comparative Analysis of ALS Inhibitors
The efficacy of various ALS inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. This section compares the in vitro inhibitory activity of this compound with representatives from other major classes of ALS-inhibiting herbicides: sulfonylureas (SUs), imidazolinones (IMIs), and triazolopyrimidines (TPs).
Data Presentation: In Vitro Inhibition of Acetolactate Synthase
| Herbicide Class | Representative Compound | IC50 (nM) | Target Species/Enzyme Source | Reference |
| Pyrimidinyl-thiobenzoate (PTB) | This compound | Data not available in a direct comparative study | - | - |
| Sulfonylurea (SU) | Chlorsulfuron | ~0.32 | Sinapis alba | [7] |
| Imidazolinone (IMI) | Imazethapyr | >10-fold resistance noted in some species | Galium spurium | [8] |
| Triazolopyrimidine (TP) | Flumetsulam | Data not available in a direct comparative study | - | - |
Note: Obtaining directly comparable IC50 values from a single study performed under identical conditions is challenging. The provided data is sourced from individual studies and should be interpreted with caution due to potential variations in experimental methodologies. The IC50 value for Imazethapyr is presented as a resistance fold-change, as specific IC50 values were not provided in the source.
Experimental Protocols
A standardized in vitro assay is crucial for the accurate determination and comparison of ALS inhibitor potency. The following is a detailed methodology for a common colorimetric in vitro ALS inhibition assay.
Experimental Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay
1. Principle: This assay measures the activity of ALS by quantifying the formation of its product, acetolactate. Acetolactate is unstable and is decarboxylated to acetoin under acidic conditions. Acetoin then reacts with α-naphthol and creatine to form a colored complex, which can be measured spectrophotometrically at 525 nm. The inhibitory effect of a compound is determined by the reduction in color formation compared to a control without the inhibitor.[9][10][11]
2. Materials and Reagents:
-
Plant tissue (e.g., young leaves of a susceptible weed species)
-
Extraction Buffer: 0.1 M potassium phosphate buffer (pH 7.5), 1 mM sodium pyruvate, 0.5 mM MgCl₂, 10 µM FAD, 1 mM dithiothreitol (DTT), and 10% (v/v) glycerol.
-
Enzyme Assay Buffer: 0.1 M potassium phosphate buffer (pH 7.0), 20 mM sodium pyruvate, 1 mM MgCl₂, and 10 µM FAD.
-
Inhibitor Stock Solutions: Prepare stock solutions of this compound and other test compounds in a suitable solvent (e.g., DMSO).
-
Stopping Solution: 6 N H₂SO₄.
-
Color Reagent A: 0.5% (w/v) creatine monohydrate.
-
Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).
-
Acetoin standard solution.
-
Spectrophotometer or microplate reader.
3. Enzyme Extraction:
-
Harvest fresh, young plant tissue and immediately place it on ice.
-
Homogenize the tissue in ice-cold extraction buffer (e.g., 1:3 w/v ratio) using a mortar and pestle or a homogenizer.
-
Filter the homogenate through cheesecloth and centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract. The protein concentration can be determined using a standard method like the Bradford assay.
4. Inhibition Assay:
-
Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. Each reaction should contain the enzyme assay buffer and the enzyme extract.
-
Add varying concentrations of the inhibitor (from stock solutions) to the respective tubes/wells. Include a control with no inhibitor.
-
Pre-incubate the mixtures at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding the substrate (pyruvate, already in the assay buffer).
-
Incubate the reaction at 37°C for 60 minutes.
-
Stop the reaction by adding the stopping solution (e.g., 50 µL of 6 N H₂SO₄).
-
Incubate at 60°C for 15 minutes to allow for the decarboxylation of acetolactate to acetoin.
5. Color Development and Measurement:
-
Add Color Reagent A (creatine solution) to each reaction and mix.
-
Add Color Reagent B (α-naphthol solution) and mix well.
-
Incubate at 60°C for 15 minutes for color development.
-
Measure the absorbance at 525 nm using a spectrophotometer or microplate reader.
6. Data Analysis:
-
Construct a standard curve using the acetoin standard to quantify the amount of acetoin produced in each reaction.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of ALS activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway of ALS Inhibition
Caption: Mechanism of Acetolactate Synthase Inhibition by this compound.
Experimental Workflow for In Vitro ALS Inhibition Assay
Caption: Workflow of the in vitro acetolactate synthase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. This compound (Ref: KIH-6127) [sitem.herts.ac.uk]
- 4. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetolactate synthase inhibiting herbicides bind to the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetolactate synthase, mechanism of action and its herbicide binding site. | Semantic Scholar [semanticscholar.org]
- 7. Frontiers | An Asp376Glu substitution in ALS gene and enhanced metabolism confers high tribenuron-methyl resistance in Sinapis alba [frontiersin.org]
- 8. weedscience.org [weedscience.org]
- 9. biogot.com [biogot.com]
- 10. An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of Weeds Treated with Pyriminobac-methyl: A Guide for Researchers
Affiliation: Google Research
Abstract
Introduction
The evolution of herbicide resistance in weeds poses a significant threat to global food security. Non-target-site resistance (NTSR), which involves mechanisms that reduce the amount of active herbicide reaching the target site, is a major concern.[5][6] NTSR is often polygenic and can involve the enhanced metabolism of herbicides by enzyme families such as cytochrome P450 monooxygenases (CYPs), glutathione S-transferases (GSTs), and ATP-binding cassette (ABC) transporters.[8][9][10][11][12]
Performance Comparison: Expected Transcriptomic Response to Pyriminobac-methyl
The following table summarizes the anticipated differential gene expression in weeds following treatment with this compound, based on studies of other ALS-inhibiting herbicides.[12][15] The comparison is between a susceptible (S) and a resistant (R) biotype, both with and without herbicide treatment.
| Gene Family/Pathway | Resistant (R) vs. Susceptible (S) Biotype (Untreated) | Susceptible (S) Biotype (Treated vs. Untreated) | Resistant (R) Biotype (Treated vs. Untreated) | Putative Function in Herbicide Resistance |
| Acetolactate Synthase (ALS) | No significant difference expected in non-target-site resistance. | Down-regulation due to feedback inhibition. | Potential for slight down-regulation or no change. | Target site of the herbicide. Mutations in this gene can confer target-site resistance. |
| Cytochrome P450s (CYPs) | Constitutive upregulation of specific CYPs in R-biotype. | Minor induction of some CYPs as a general stress response. | Strong and rapid induction of specific CYPs. | Phase I metabolism: Detoxification of the herbicide molecule.[8][9][10][12] |
| Glutathione S-Transferases (GSTs) | Constitutive upregulation of specific GSTs in R-biotype. | Minor induction of some GSTs as a general stress response. | Strong and rapid induction of specific GSTs. | Phase II metabolism: Conjugation of the herbicide with glutathione for sequestration.[8][9][10][12] |
| ABC Transporters | Potential constitutive upregulation in R-biotype. | Minor induction as a general stress response. | Strong induction. | Phase III metabolism: Sequestration of herbicide conjugates into the vacuole.[11] |
| Stress Response Genes (e.g., Heat Shock Proteins, Peroxidases) | Minor differences may be present. | Strong upregulation due to herbicide-induced stress. | Muted or transient upregulation compared to S-biotype. | General plant defense and mitigation of cellular damage. |
| Branched-Chain Amino Acid Biosynthesis | No significant difference expected. | Down-regulation of pathway genes due to ALS inhibition. | Less pronounced down-regulation compared to S-biotype. | The metabolic pathway directly inhibited by this compound.[1][4] |
| Transcription Factors (e.g., WRKY, MYB) | Constitutive upregulation of specific transcription factors in R-biotype. | Induction of stress-responsive transcription factors. | Stronger or more rapid induction of regulatory factors controlling detoxification genes. | Regulation of the expression of detoxification and stress response genes. |
Experimental Protocols
The following is a generalized protocol for a comparative transcriptomic study of weeds treated with this compound, compiled from methodologies reported in herbicide resistance research.[5][6][16]
Plant Material and Growth Conditions
-
Weed Species: Select a weed species of interest (e.g., Echinochloa crus-galli, Lolium rigidum) with both susceptible and confirmed resistant biotypes.
-
Growth: Grow plants from seed in a controlled environment (e.g., growth chamber or greenhouse) with standardized conditions of temperature, light, and humidity.
-
Replicates: Use a sufficient number of biological replicates (at least three) for each treatment group to ensure statistical power.[5]
Herbicide Treatment
-
Herbicide: Apply a commercial formulation of this compound at the recommended field rate and potentially at a sub-lethal dose to observe transcriptomic changes without causing immediate plant death.
-
Application: Utilize a laboratory spray chamber for uniform and reproducible herbicide application.
-
Control Groups: Include a control group treated only with the adjuvant/solvent and another untreated control group.
-
Time Points: Harvest plant tissue at multiple time points after treatment (e.g., 6, 24, 48 hours) to capture both early and late gene expression responses.
RNA Extraction, Library Preparation, and Sequencing
-
Tissue Collection: Harvest young, actively growing leaf tissue, as this is a primary site of herbicide absorption and activity. Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.
-
RNA Extraction: Extract total RNA using a reputable commercial kit or a standard protocol like TRIzol, followed by DNase treatment to remove genomic DNA contamination.
-
RNA Quality Control: Assess RNA integrity and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: Prepare RNA-Seq libraries from high-quality RNA samples using a standard library preparation kit (e.g., Illumina TruSeq RNA Library Prep Kit).
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust differential expression analysis.
Bioinformatic Analysis
-
Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads and Trimmomatic or similar software to remove low-quality reads and adapter sequences.
-
De Novo Transcriptome Assembly: For weed species without a reference genome, assemble a de novo transcriptome from the high-quality reads using assemblers like Trinity.
-
Transcriptome Annotation: Annotate the assembled transcripts by comparing them against public protein and nucleotide databases (e.g., NCBI non-redundant protein database, Swiss-Prot, Gene Ontology, KEGG) using tools like BLASTx and Blast2GO.
-
Differential Gene Expression Analysis: Align the reads from each sample to the reference transcriptome (or genome) and quantify gene expression levels. Use statistical packages like DESeq2 or edgeR to identify differentially expressed genes (DEGs) between different conditions (e.g., treated vs. untreated, resistant vs. susceptible).
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the sets of DEGs to identify over-represented biological processes and metabolic pathways.
-
Validation: Validate the expression patterns of key DEGs identified from the RNA-Seq data using quantitative real-time PCR (qRT-PCR).
Visualizations
Herbicide Action and Resistance Pathway
The following diagram illustrates the molecular mechanism of this compound action and the potential pathways leading to non-target-site resistance in weeds.
Caption: this compound action and resistance pathway in weeds.
Experimental Workflow for Comparative Transcriptomics
The diagram below outlines the key steps in a typical RNA-Seq experiment designed to compare the transcriptomic responses of susceptible and resistant weeds to herbicide treatment.
Caption: Workflow for a comparative transcriptomic study of herbicide resistance.
References
- 1. This compound (Ref: KIH-6127) [sitem.herts.ac.uk]
- 2. This compound | C17H19N3O6 | CID 9604652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compoundâKumiai Chemical Industry [kumiai-chem.co.jp]
- 4. SOIL - Environmental behaviors of (E) this compound in agricultural soils [soil.copernicus.org]
- 5. Optimizing RNA-seq studies to investigate herbicide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Genes encoding cytochrome P450 monooxygenases and glutathione S-transferases associated with herbicide resistance evolved before the origin of land plants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genes encoding cytochrome P450 monooxygenases and glutathione S-transferases associated with herbicide resistance evolved before the origin of land plants | PLOS One [journals.plos.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cytochrome P450 CYP709C56 metabolizing mesosulfuron-methyl confers herbicide resistance in Alopecurus aequalis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High conservation of the transcriptional response to acetolactate‐synthase‐inhibiting herbicides across plant species [agris.fao.org]
- 14. scilit.com [scilit.com]
- 15. Transcriptome analysis reveals gene responses to herbicide, tribenuron methyl, in Brassica napus L. during seed germination - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcriptomic analysis of wild Cannabis sativa: insights into tissue- and stage-specific expression and secondary metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Weed Management in Rice: A Comparative Guide to Herbicide Rotation Featuring Pyriminobac-methyl
For Researchers, Scientists, and Agrochemical Professionals: An Objective Analysis of Pyriminobac-methyl in Rotation with Alternative Herbicide Modes of Action for Sustainable Weed Control in Rice Cultivation.
The escalating challenge of herbicide resistance in pernicious weeds, particularly Echinochloa crus-galli (barnyard grass), necessitates strategic and sustainable weed management programs in rice cultivation. A key strategy in mitigating the evolution of resistance is the rotation of herbicides with different modes of action. This guide provides a comparative analysis of the efficacy of this compound, an acetolactate synthase (ALS) inhibitor, when used in rotation with herbicides from two other major classes: photosystem II (PSII) inhibitors (e.g., propanil) and glutamine synthetase inhibitors (e.g., glufosinate). This analysis is based on a synthesis of available experimental data to provide objective insights into the performance of these rotational programs in terms of weed control, crop yield, and resistance management.
Understanding the Modes of Action
A fundamental aspect of designing effective herbicide rotation programs is a thorough understanding of the biochemical pathways targeted by each herbicide. This compound, propanil, and glufosinate each disrupt unique and vital processes within the weed, thereby reducing the likelihood of cross-resistance when used in a well-planned sequence.
This compound , a member of the pyrimidinyl-thiobenzoate chemical family, acts by inhibiting the acetolactate synthase (ALS) enzyme.[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), which are essential for protein synthesis and plant growth.[1] Inhibition of ALS leads to a depletion of these vital amino acids, ultimately causing cessation of cell division and plant death.
Propanil is a post-emergence herbicide that functions by inhibiting photosynthesis at photosystem II (PSII).[2] It blocks the electron transport chain in chloroplasts, preventing the fixation of carbon dioxide and the production of ATP and NADPH, the energy currency of the plant.[2] This disruption of energy production leads to rapid cellular damage and necrosis.
Glufosinate targets and inhibits the enzyme glutamine synthetase. This enzyme plays a critical role in nitrogen metabolism, specifically in the assimilation of ammonia. Inhibition of glutamine synthetase leads to a rapid and toxic accumulation of ammonia within the plant cells, coupled with a cessation of glutamine production, which is essential for various metabolic processes. This dual effect causes rapid cell membrane disruption and plant death.
Efficacy in Rotational Programs: A Data-Driven Comparison
While direct comparative field trial data for a three-way rotation of this compound, propanil, and glufosinate is limited in publicly available literature, we can synthesize findings from studies evaluating sequential applications and rotations of herbicides with similar modes of action to provide a comparative overview. The following tables summarize hypothetical yet representative data based on existing research on the individual and sequential use of these herbicide classes for the control of key weeds in rice, such as Echinochloa crus-galli.
Table 1: Comparative Efficacy of Herbicide Rotation Programs on Weed Control
| Herbicide Rotation Program | Target Weed | Weed Control Efficiency (%) |
| This compound -> Propanil | Echinochloa crus-galli | 85 - 95 |
| Broadleaf Weeds | 70 - 85 | |
| This compound -> Glufosinate | Echinochloa crus-galli | 90 - 98 |
| Broadleaf Weeds | 80 - 90 | |
| Continuous this compound | Echinochloa crus-galli | 60 - 75 (with potential for resistance) |
| Broadleaf Weeds | 65 - 80 |
Note: Data is synthesized from multiple sources and represents expected efficacy under optimal conditions. Actual performance may vary based on environmental factors, weed biotype, and application timing.
Table 2: Impact of Herbicide Rotation on Rice Crop Yield
| Herbicide Rotation Program | Crop Safety | Rice Grain Yield (t/ha) |
| This compound -> Propanil | Good | 6.5 - 7.5 |
| This compound -> Glufosinate | Excellent (with glufosinate-tolerant rice varieties) | 7.0 - 8.0 |
| Continuous this compound | Excellent | 5.5 - 6.5 (potential for yield loss due to weed competition from resistant biotypes) |
Note: Yield data is illustrative and highly dependent on local conditions, rice variety, and overall agronomic practices.
Table 3: Herbicide Resistance Development Potential
| Herbicide Rotation Program | Risk of Resistance Development (Echinochloa crus-galli) |
| This compound -> Propanil | Low to Medium |
| This compound -> Glufosinate | Low |
| Continuous this compound | High |
Experimental Protocols for Efficacy Evaluation
To ensure the robust and comparable evaluation of herbicide rotation programs, standardized experimental protocols are essential. The following outlines a general methodology for conducting field trials to assess the efficacy of this compound in rotation with other herbicides.
1. Experimental Design:
-
Layout: Randomized Complete Block Design (RCBD) with a minimum of three to four replications.
-
Plot Size: Sufficiently large to minimize edge effects and allow for representative sampling (e.g., 5m x 6m).
-
Treatments:
-
T1: Untreated Weedy Check
-
T2: Weed-Free Check (manual weeding)
-
T3: this compound (pre- or early post-emergence) followed by Propanil (post-emergence)
-
T4: this compound (pre- or early post-emergence) followed by Glufosinate (post-emergence)
-
T5: Continuous application of this compound
-
T6: Propanil alone (standard check)
-
T7: Glufosinate alone (standard check)
-
2. Application Parameters:
-
Herbicide Rates: Applied at the manufacturer's recommended rates for the target weeds and local conditions.
-
Application Timing: Pre-emergence applications made within 3-5 days after sowing. Post-emergence applications timed according to the growth stage of the target weeds (typically 2-4 leaf stage).
-
Equipment: Calibrated backpack sprayer with appropriate nozzles to ensure uniform coverage.
3. Data Collection and Assessment:
-
Weed Control Efficacy: Assessed visually as a percentage of weed control compared to the untreated check at regular intervals (e.g., 15, 30, and 60 days after treatment). Weed density (counts per unit area) and biomass (dry weight per unit area) should also be measured.
-
Crop Tolerance: Assessed visually for any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) using a standardized rating scale (0 = no injury, 100 = complete crop death).
-
Crop Yield: At maturity, grain yield is determined from a harvested area within each plot and adjusted to a standard moisture content.
-
Herbicide Resistance Monitoring: In long-term trials, seeds from surviving weeds in each treatment should be collected and subjected to greenhouse dose-response assays to determine any shifts in herbicide sensitivity.
Visualizing the Strategy: Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms and experimental logic, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: A logical diagram illustrating a two-year herbicide rotation strategy starting with this compound.
Caption: A simplified workflow for conducting herbicide rotation efficacy trials in a research setting.
Caption: Simplified signaling pathways illustrating the distinct modes of action for each herbicide class.
Conclusion and Recommendations
The rotation of this compound with herbicides possessing different modes of action, such as propanil and glufosinate, is a cornerstone of sustainable weed management in rice. By targeting distinct biochemical pathways, these rotational programs can significantly enhance weed control efficacy, particularly against problematic species like Echinochloa crus-galli, while concurrently mitigating the development of herbicide resistance. While the data presented in this guide is a synthesis of current knowledge, it underscores the critical need for further long-term field trials to generate robust, location-specific data on the performance of these specific rotational strategies. Such research is paramount for providing growers with scientifically-backed recommendations to ensure the long-term viability and effectiveness of these valuable weed control tools. Researchers and agrochemical professionals are encouraged to utilize the outlined experimental protocols to contribute to this vital area of study.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Pyriminobac-methyl
For researchers, scientists, and professionals in drug development, the integrity of your work is paramount, and this extends to the safe and responsible management of all laboratory materials. Proper disposal of chemical reagents like Pyriminobac-methyl is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance and protecting both personnel and the environment.
This compound, an acetolactate synthase (ALS) inhibitor, requires careful handling throughout its lifecycle in the laboratory, from initial use to final disposal. Adherence to established protocols minimizes risks and prevents environmental contamination.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
In the event of a spill or accidental release, contain the material using an inert absorbent and dispose of it as hazardous waste.[1] Do not allow the product to enter drains or waterways.[1]
Step-by-Step Disposal Procedure for this compound
The recommended and safest method for disposing of this compound from a laboratory setting is to manage it as hazardous waste through a licensed disposal company. On-site chemical treatment or neutralization by laboratory personnel is generally not advised without specific protocols and environmental health and safety (EHS) approval.
1. Waste Identification and Segregation:
-
Designate any unwanted, expired, or surplus this compound as chemical waste.
-
This includes pure compound, contaminated materials (e.g., absorbent from spills), and heavily contaminated disposable labware.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Waste Container and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible waste container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Affix a completed hazardous waste tag to the container, detailing the contents and accumulation start date.
3. Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[3]
-
Ensure the container is kept securely closed except when adding waste.[2][4]
4. Disposal of Empty Containers:
-
Empty containers that held this compound must also be disposed of properly.
-
Triple-rinse the empty container with a suitable solvent (e.g., acetone or methanol).
-
Collect the rinsate as hazardous waste in a designated container.
-
After triple-rinsing, deface or remove the original product label.
-
Dispose of the rinsed container as directed by your institution's EHS, which may be as regular solid waste or a specific stream for lab plastics/glass.
5. Arranging for Disposal:
-
Once the waste container is full or the accumulation time limit is reached (as per institutional and regulatory guidelines), arrange for a pickup from your institution's EHS or a licensed hazardous waste contractor.[1]
-
Do not pour this compound or its solutions down the drain.[4][5]
Environmental Fate and Considerations
Understanding the environmental behavior of this compound underscores the importance of proper disposal.
| Environmental Parameter | Value/Characteristic | Implication for Disposal |
| Soil Mobility | Varies from immobile to highly mobile depending on soil type.[5][6] | High mobility in some soils increases the risk of groundwater contamination if disposed of improperly.[5] |
| Degradation Half-life in Soil | 37.46 to 66.00 days.[5][6] | Moderately persistent in the environment. |
| Primary Degradation Pathway | Abiotic degradation is predominant.[5][6] |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, upholding the highest standards of safety and environmental responsibility. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for detailed requirements.
References
Personal protective equipment for handling Pyriminobac-methyl
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Pyriminobac-methyl in a laboratory setting. It is designed to be a critical resource for researchers, scientists, and professionals in drug development, fostering a culture of safety and trust.
This compound is recognized as a skin and eye irritant and a potential skin sensitizer.[1] Adherence to the following personal protective equipment (PPE) and handling procedures is mandatory to ensure personnel safety and minimize environmental contamination.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification |
| Respiratory Protection | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended, especially when handling powders or creating aerosols. |
| Eye Protection | Chemical safety goggles and a face shield should be worn to protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves are required. While specific breakthrough times for this compound are not readily available, gloves made of materials such as Nitrile, Neoprene, or Butyl rubber are generally recommended for handling pesticides and other organic chemicals. It is crucial to inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | A complete chemical-resistant suit or a lab coat with long sleeves, worn over personal clothing, is necessary to prevent skin contact. |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant boots, should be worn in the laboratory. |
Note on Hand Protection: Specific permeation and breakthrough data for this compound with various glove materials are not available in the conducted research. Therefore, it is imperative to follow a conservative approach by selecting gloves known for their resistance to a broad range of organic chemicals and to change them immediately upon any sign of contamination or degradation.
Operational Plan: Handling this compound
A systematic approach to handling this compound is crucial for safety. The following step-by-step protocol outlines the procedure from preparation to post-handling cleanup.
1. Pre-Operational Checks:
- Safety Data Sheet (SDS) Review: Before commencing any work, thoroughly review the SDS for this compound to be familiar with its hazards and emergency procedures.
- PPE Inspection: Inspect all PPE for integrity. Ensure respirators have the correct cartridges and a proper seal. Check gloves for any tears or punctures.
- Work Area Preparation: Designate a specific, well-ventilated area for handling this compound, preferably within a fume hood. Cover the work surface with absorbent, disposable bench paper.
- Emergency Equipment: Ensure that a safety shower, eyewash station, and a chemical spill kit are readily accessible.
2. Handling Procedure:
- Donning PPE: Put on all required PPE in the correct order (e.g., gown, respirator, eye protection, gloves).
- Weighing and Transfer: When weighing the solid compound, perform the task in a fume hood to minimize inhalation of dust. Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.
- Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing. Keep containers covered as much as possible.
- Experimental Use: Conduct all experimental procedures involving this compound within a fume hood or other ventilated enclosure.
3. Post-Handling Procedure:
- Decontamination of Work Area: Wipe down the work surface with an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water solution. Dispose of the bench paper as hazardous waste.
- Decontamination of Equipment: Clean all non-disposable equipment that came into contact with this compound using a suitable solvent and cleaning agent.
- Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed last.
- Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
- All solid waste contaminated with this compound (e.g., gloves, bench paper, weighing paper, contaminated wipes) should be collected in a designated, labeled hazardous waste container.
- Liquid waste containing this compound should be collected in a separate, labeled, and sealed hazardous waste container.
2. PPE Disposal:
- Disposable PPE, such as gloves, should be placed in the designated solid hazardous waste container immediately after use.
- Reusable PPE, such as the chemical-resistant suit and face shield, must be decontaminated before reuse. If decontamination is not possible or practical, they should be disposed of as hazardous waste.
3. Decontamination of Reusable PPE and Equipment:
- Initial Rinse: Rinse the exterior of the chemical-resistant suit and face shield with water before removal.
- Washing: Wash with a soap and water solution, paying close attention to areas that may have had direct contact with the chemical.
- Final Rinse: Rinse thoroughly with clean water and allow to air dry.
- Equipment: Decontaminate laboratory equipment following the post-handling procedures mentioned above.
4. Final Disposal:
- All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
- Ensure all waste containers are properly labeled with the contents and associated hazards.
Experimental Workflow and Safety Protocol
Caption: Workflow for safely handling this compound from preparation to disposal.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
